4-Methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026997 | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
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Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour | |
| Record name | Benzaldehyde, 4-methoxy- | |
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| Record name | p-Anisaldehyde | |
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| Record name | 4-Methoxybenzaldehyde | |
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| Record name | p-Methoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
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Boiling Point |
255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg | |
| Record name | p-Anisaldehyde | |
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| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
116 °C (241 °F) - closed cup | |
| Record name | p-Anisaldehyde | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | p-Anisaldehyde | |
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| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
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| Record name | p-Methoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1191 g/cu cm at 15 °C, 1.115-1.123 | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Methoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.7 (Air = 1) | |
| Record name | p-Anisaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated) | |
| Record name | p-Anisaldehyde | |
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| Record name | p-Anisaldehyde | |
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Color/Form |
Oily liquid, Colorless to pale yellow liquid | |
CAS No. |
123-11-5, 50984-52-6 | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
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| Record name | p-Anisaldehyde | |
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| Record name | Methoxybenzaldehyde | |
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| Record name | 4-Methoxybenzaldehyde | |
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| Record name | Benzaldehyde, 4-methoxy- | |
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| Record name | 4-Methoxybenzaldehyde | |
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| Record name | Anisaldehyde | |
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| Record name | P-ANISALDEHYDE | |
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| Record name | p-Anisaldehyde | |
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| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
0 °C | |
| Record name | p-Anisaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4-Methoxybenzaldehyde physical properties and hazards
An In-depth Technical Guide to 4-Methoxybenzaldehyde: Physical Properties and Hazards
Introduction
This compound (also known as p-Anisaldehyde) is an organic compound with the chemical formula C₈H₈O₂.[1] It consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group and a formyl group.[1] This colorless liquid is recognized for its sweet, floral, and strong anise-like aroma.[1] Structurally similar to vanillin, this compound is a significant compound in the fragrance and flavor industries.[1] It also serves as a crucial intermediate in the synthesis of various pharmaceuticals and perfumery products.[1] This guide provides a comprehensive overview of its physical properties, associated hazards, and handling protocols for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol [2] |
| Appearance | Clear Liquid[2][3] |
| Odor | Sweet, powdery, spicy, vanilla-like[4] |
| Melting Point | -1 to 2 °C (30.2 to 35.6 °F)[5][6] |
| Boiling Point | 248 - 249 °C (478.4 - 480.2 °F) at 760 mmHg[2][3] |
| Density | 1.119 g/cm³ at 25 °C (77 °F) |
| Solubility | - In water: 2 g/L at 20 °C (68 °F)[2]- Miscible with acetone, alcohol, ether, chloroform, and benzene.[6] |
| Flash Point | 116 °C (241 °F) - closed cup[3][4] |
| Autoignition Temperature | 225 °C (437 °F)[2][3] |
| Vapor Pressure | 1.5 mbar at 74.7 °C[2][3] |
| Vapor Density | 4.7 (Air = 1.0)[2][4][5] |
| log Pow (Octanol/Water) | 1.56 at 25 °C (77 °F)[2] |
| Refractive Index | n20/D = 1.573[5] |
| Viscosity | 4.1 - 4.22 mPa·s at 25 °C[2][4] |
Hazards and Toxicological Data
Understanding the hazards associated with this compound is critical for ensuring laboratory safety and proper handling. The compound is classified for its potential reproductive and aquatic toxicity.
| Hazard Class | GHS Classification |
| Reproductive Toxicity | Category 2 |
| Acute Aquatic Hazard | Category 3 |
| Chronic Aquatic Hazard | Category 3 |
| Signal Word | Warning[5] |
| Pictogram | Health Hazard |
| Hazard Statements | - H361: Suspected of damaging fertility or the unborn child.- H412: Harmful to aquatic life with long lasting effects.[2] |
| Precautionary Statements | - P201: Obtain special instructions before use.- P202: Do not handle until all safety precautions have been read and understood.- P273: Avoid release to the environment.[2]- P280: Wear protective gloves/protective clothing/eye protection/face protection.- P308 + P313: IF exposed or concerned: Get medical advice/attention.- P405: Store locked up.- P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Toxicity Data:
| Test | Result | Species | Method |
| LD50 Oral | 3,210 mg/kg | Rat | OECD Test Guideline 401 |
| LD50 Dermal | > 5,000 mg/kg | Rabbit | ECHA |
| Skin Irritation | No skin irritation - 24 h | Rabbit | OECD Test Guideline 404 |
| Eye Irritation | No eye irritation | Rabbit | OECD Test Guideline 405 |
Experimental Protocols
The determination of physical properties requires standardized experimental procedures. Below are general methodologies for key properties.
1. Determination of Melting Point
-
Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.
-
Methodology: A small, dry sample of the compound is placed into a capillary tube. The tube is then inserted into a calibrated melting point apparatus. The apparatus is heated slowly, and the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. For a pure substance, this should be a narrow range. Given that this compound's melting point is around -1 °C, a specialized low-temperature apparatus would be required.
2. Determination of Boiling Point
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.
-
Methodology: The boiling point can be determined by simple distillation. A sample of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask. The flask is heated, and as the liquid boils and the vapor condenses on the thermometer, the stable temperature reading is recorded as the boiling point at the given atmospheric pressure.
3. Determination of Solubility
-
Objective: To assess the solubility of the compound in various solvents.
-
Methodology:
-
Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a test tube.[7]
-
Add a measured volume of the solvent (e.g., 0.75 mL of water) in small portions.[7]
-
After each addition, shake the tube vigorously for a set period (e.g., 10-20 seconds).[8][9]
-
Observe whether the solute completely dissolves.[8]
-
The process can be repeated with different solvents (e.g., ethanol, diethyl ether, 5% NaOH, 5% HCl) to classify the compound's solubility characteristics.[7][10] The solubility in acidic or basic solutions helps identify functional groups.[10]
-
Hazard and Precaution Relationship
The following diagram illustrates the logical flow from identifying the hazards of this compound to implementing the necessary safety precautions.
Caption: Logical workflow from hazard identification to safety outcomes for this compound.
References
- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. volochem.com [volochem.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. saltise.ca [saltise.ca]
- 10. scribd.com [scribd.com]
p-Anisaldehyde: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisaldehyde, also known as 4-methoxybenzaldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₂. It is a colorless to pale yellow liquid with a characteristic sweet, floral, and anise-like aroma. Widely utilized in the fragrance, flavor, and cosmetic industries, p-Anisaldehyde also presents a subject of growing interest in pharmaceutical and biological research due to its natural origins and potential bioactivities. This technical guide provides an in-depth overview of the natural sources and occurrence of p-Anisaldehyde, detailed experimental protocols for its analysis, and an exploration of its known biological interactions and signaling pathways.
Natural Sources and Quantitative Occurrence
p-Anisaldehyde is a naturally occurring compound found in the essential oils of numerous plants. Its concentration can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following tables summarize the quantitative data available for the presence of p-Anisaldehyde in various natural sources.
| Plant Species | Common Name | Plant Part | Concentration (% of Essential Oil) | Reference(s) |
| Pimpinella anisum | Anise | Seed | trace - 5.4% | [1] |
| Foeniculum vulgare | Fennel | Seed | 7.7% | [2] |
| Illicium verum | Star Anise | Fruit | Present (unquantified in some studies), can be a minor component | [3][4] |
| Acacia farnesiana | Cassie | Flower | up to 17.3% | [5] |
| Vanilla planifolia | Vanilla | Bean | Present (key flavor compound, but often unquantified) | [6][7] |
Table 1: Quantitative Occurrence of p-Anisaldehyde in Various Plant Essential Oils.
Experimental Protocols
The extraction and quantification of p-Anisaldehyde from natural sources are critical for research and quality control. The following sections detail common methodologies employed for this purpose.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes a general method for the extraction of essential oils from plant material, which can then be analyzed for p-Anisaldehyde content.
Materials:
-
Dried plant material (e.g., aniseed, fennel seeds)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Sample Preparation: Grind the dried plant material to a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: Set up the Clevenger-type apparatus with a 2 L round-bottom flask.
-
Charging the Flask: Place a known amount (e.g., 100 g) of the powdered plant material into the round-bottom flask and add a sufficient volume of distilled water to cover the material completely (e.g., 1 L).
-
Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam and volatile components will rise, condense in the condenser, and collect in the collection tube of the Clevenger apparatus.
-
Extraction Duration: Continue the distillation for a specified period, typically 3-4 hours, or until no more oil is collected.[8]
-
Oil Collection: After cooling, carefully collect the separated essential oil from the collection tube.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, airtight glass vial in a cool, dark place until analysis.
Protocol 2: Quantification of p-Anisaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantitative analysis of p-Anisaldehyde in essential oils using GC-MS.
Materials:
-
Essential oil sample
-
p-Anisaldehyde standard (analytical grade)
-
Volatile solvent (e.g., hexane, dichloromethane)
-
Microsyringe
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or HP-5ms)
Procedure:
-
Standard Preparation: Prepare a stock solution of p-Anisaldehyde in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute a known volume of the essential oil sample in the solvent to bring the concentration of p-Anisaldehyde within the calibration range.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared standard or sample solution into the GC inlet.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min) to separate the components of the essential oil.[9]
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
-
-
Data Analysis:
-
Identify the p-Anisaldehyde peak in the chromatogram based on its retention time and mass spectrum by comparing it to the standard.
-
Construct a calibration curve by plotting the peak area of the p-Anisaldehyde standard against its concentration.
-
Determine the concentration of p-Anisaldehyde in the sample by interpolating its peak area on the calibration curve.
-
Biological Activity and Signaling Pathways
Recent research has begun to elucidate the biological activities of p-Anisaldehyde, particularly its antimicrobial properties.
Antimicrobial Mechanism of Action
A study on the opportunistic human pathogen Pseudomonas aeruginosa revealed that p-Anisaldehyde exerts its antimicrobial effect by targeting multiple cellular pathways.[10][11][12] Treatment with p-Anisaldehyde was shown to alter the expression of genes involved in:
-
Membrane Transport: Affecting the influx and efflux of substances across the cell membrane.
-
Lipid Biosynthesis: Disrupting the synthesis of essential components of the cell membrane.
-
Stress Response: Interfering with the bacterium's ability to cope with environmental stressors.
-
Energy Metabolism: Impairing the processes by which the cell generates energy.
This multi-targeted approach may contribute to its broad-spectrum antimicrobial activity and a lower likelihood of developing resistance.[10]
Antifungal Activity
p-Anisaldehyde has also demonstrated significant antifungal activity against various Candida species, including azole-resistant strains.[13] The proposed mechanism of action involves the inhibition of H⁺-ATPase, a proton pump located in the fungal cell membrane. This inhibition leads to intracellular acidification and ultimately, cell death.
Potential Anti-Inflammatory Signaling
While direct studies on the anti-inflammatory signaling pathways of p-Anisaldehyde are limited, research on structurally related compounds such as sinapaldehyde (B192390) provides valuable insights. Sinapaldehyde has been shown to exert anti-inflammatory effects by suppressing the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[14][15] These pathways are crucial regulators of the inflammatory response. Given the structural similarity, it is plausible that p-Anisaldehyde may also modulate these or related inflammatory pathways, representing a promising area for future research.
Conclusion
p-Anisaldehyde is a naturally abundant aromatic compound with well-established applications in the flavor and fragrance industries. Emerging research is now highlighting its potential as a bioactive molecule with significant antimicrobial and possibly anti-inflammatory properties. The multi-targeted mechanism of action against pathogens like Pseudomonas aeruginosa and Candida species makes it an interesting candidate for further investigation in the development of new therapeutic agents. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify and further explore the biological activities of this versatile natural product. Future studies are warranted to fully elucidate its potential role in modulating key signaling pathways relevant to human health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hort [journals.ashs.org]
- 9. New Insights on Volatile Components of Vanilla planifolia Cultivated in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interesting anticandidal effects of anisic aldehydes on growth and proton-pumping-ATPase-targeted activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages | Semantic Scholar [semanticscholar.org]
Synthesis of 4-Methoxybenzaldehyde from p-Cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzaldehyde, a widely used fine chemical intermediate in the flavor, fragrance, and pharmaceutical industries. The primary industrial route involves a two-step process starting from the readily available raw material, p-cresol (B1678582). This document details the reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data for the synthesis, which involves the O-methylation of p-cresol to form 4-methylanisole (B47524), followed by the selective oxidation of the methyl group to an aldehyde.
Overall Reaction Pathway
The synthesis proceeds in two distinct stages:
-
Methylation: The phenolic hydroxyl group of p-cresol is converted to a methyl ether, yielding the intermediate 4-methylanisole (also known as p-cresyl methyl ether).
-
Oxidation: The benzylic methyl group of 4-methylanisole is oxidized to an aldehyde functional group to produce the final product, this compound.
Part 1: Methylation of p-Cresol to 4-Methylanisole
The O-methylation of p-cresol is typically achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks a methylating agent in a bimolecular nucleophilic substitution (SN2) reaction. While traditional methods employ highly toxic reagents like dimethyl sulfate (B86663) (DMS), modern, greener approaches utilize dimethyl carbonate (DMC), which is non-toxic and biodegradable.
Reaction Mechanism: Williamson Ether Synthesis
The process begins with a base, such as potassium carbonate, deprotonating the hydroxyl group of p-cresol. The resulting p-cresolate anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl carbonate), leading to the formation of 4-methylanisole.
Caption: Mechanism of p-cresol methylation via Williamson ether synthesis.
Experimental Protocol 1: Green Synthesis of 4-Methylanisole using Dimethyl Carbonate (DMC)
This protocol utilizes dimethyl carbonate as an environmentally friendly methylating agent and a phase transfer catalyst to achieve high yields.[1][2]
Materials:
-
p-Cresol (p-methylphenol)
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
10% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol (e.g., 33 mL), potassium carbonate (62.1 g), tetrabutylammonium bromide (48.3 g), and dimethyl carbonate (450 mL).[2]
-
Methylation Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the excess dimethyl carbonate via rotary evaporation.
-
Purification: Filter the cooled residue to remove inorganic salts. Acidify the filtrate to a pH of 5-6 by dropwise addition of 10% HCl.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-methylanisole as a light-yellow oily liquid. A molar yield of 99% has been reported for this procedure.[2]
Part 2: Oxidation of 4-Methylanisole to this compound
The selective oxidation of the methyl group of 4-methylanisole is the critical final step. Various methods exist, including catalytic oxidation using oxygen, which is considered a green and efficient industrial process. This approach often employs a metal salt catalyst and a free-radical initiator.
Mechanism: Catalytic Free-Radical Oxidation
The reaction is initiated by a free-radical initiator that abstracts a hydrogen atom from the benzylic methyl group of 4-methylanisole, forming a resonance-stabilized benzylic radical. This radical then reacts with molecular oxygen, leading through a series of steps (involving peroxide intermediates) to the formation of the aldehyde. The metal salt catalyst, typically a cobalt compound, facilitates the decomposition of hydroperoxides and regeneration of the radical species, enhancing the reaction rate and selectivity.
Data Presentation: Catalytic Oxidation of 4-Methylanisole
The following table summarizes quantitative data from various experimental conditions for the catalytic oxidation of 4-methylanisole to this compound using oxygen.[3]
| Example | Initiator | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion of 4-Methylanisole (%) | Selectivity for this compound (%) | Yield (%) |
| 1 | N-hydroxyphthalimide | Cobalt (II) sulfate heptahydrate | Trifluoroethanol | 25 | 6 | 91.0 | 86.3 | 78.5 |
| 2 | Azobisisobutyronitrile | Cobalt (II) chloride hexahydrate | Trifluoroethanol | 5 | 9 | - | - | - |
| 3 | Benzoyl peroxide | Cobalt (II) acetate (B1210297) tetrahydrate | Trifluoroethanol | 0 | 10 | 83.6 | 77.5 | 64.8 |
| 4 (Comparative) | Acetic Acid/Manganese Acetate | Cobalt (II) acetate tetrahydrate | Acetic Acid | 70 | 1 | 58.7 | 45.6 | 26.8 |
Experimental Protocol 2: Batch Oxidation via Free-Radical Catalysis
This protocol is based on a high-yield example from patent literature.[3]
Materials:
-
4-Methylanisole (1.22 g, 10.0 mmol)
-
Trifluoroethanol (10.00 g, 100.0 mmol)
-
N-hydroxyphthalimide (0.326 g, 2.0 mmol)
-
Cobalt (II) sulfate heptahydrate (0.141 g, 0.5 mmol)
-
Oxygen (gas)
-
Chlorobenzene (B131634) (for internal standard analysis)
Procedure:
-
Reactor Charging: To a suitable pressure reactor, add 4-methylanisole, trifluoroethanol, N-hydroxyphthalimide, and cobalt (II) sulfate heptahydrate.
-
Reaction Conditions: Seal the reactor and pressurize the system with oxygen to 0.1 MPa.
-
Oxidation: Maintain the reaction temperature at 25°C with magnetic stirring for 6 hours.
-
Analysis: After the reaction period, cool the reactor, release the pressure, and add a known amount of chlorobenzene as an internal standard for Gas Chromatography (GC) analysis to determine conversion, selectivity, and yield.
Experimental Protocol 3: Continuous Oxidation in a Microchannel Reactor
This protocol describes a modern, continuous-flow method for the synthesis.
Materials:
-
4-Methylanisole
-
Glacial acetic acid (solvent)
-
Mixed Catalyst: Cobalt acetate, copper acetate, and manganese acetate (1:1:1 mass ratio)
-
Initiator: Potassium bromide
-
Oxygen (gas)
Procedure:
-
Feed Preparation: Prepare a raw material solution by dissolving 4-methylanisole, the mixed catalyst (0.1-0.3 times the mass of 4-methylanisole), and the initiator (0.03-0.06 times the mass of 4-methylanisole) in glacial acetic acid.
-
Reaction Setup: Feed the prepared solution (15-25 mL/min) and oxygen (1000-1500 mL/min) in a parallel flow into a microchannel reactor.
-
Continuous Oxidation: Maintain the reactor temperature between 100-200°C and the pressure between 4.0-5.0 MPa. The residence time should be controlled between 2-5 minutes.
-
Product Collection: The output stream from the reactor is cooled to room temperature and depressurized. The crude product is collected in a storage tank.
-
Purification: The crude product can be purified by reduced pressure distillation to first recover the solvent and unreacted starting material, followed by fractional distillation of the residue to obtain pure this compound.
Visualization of the General Experimental Workflow
References
Spectroscopic Profile of 4-Methoxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fragrances. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are characteristic and essential for its identification.
¹H NMR Data
The ¹H NMR spectrum of this compound typically exhibits four distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy (B1213986) protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.87 - 9.90 | Singlet | - | Aldehyde (-CHO) |
| 7.84 - 7.86 | Doublet | 8.6 | 2 x Aromatic CH (ortho to -CHO) |
| 7.02 | Doublet | 8.6 | 2 x Aromatic CH (ortho to -OCH₃) |
| 3.84 - 3.91 | Singlet | - | Methoxy (-OCH₃) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 190.03 - 190.9 | Aldehyde Carbonyl (C=O) |
| 163.79 - 164.6 | Aromatic Quaternary Carbon (-C-OCH₃) |
| 131.18 - 132.0 | 2 x Aromatic CH (ortho to -CHO) |
| 129.13 - 129.9 | Aromatic Quaternary Carbon (-C-CHO) |
| 113.52 - 114.3 | 2 x Aromatic CH (ortho to -OCH₃) |
| 54.85 - 55.6 | Methoxy Carbon (-OCH₃) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3010 | Medium | Aromatic C-H stretch |
| ~2820 and ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet)[1] |
| ~1702 | Strong | C=O stretch (conjugated aldehyde)[1][2] |
| ~1600, ~1575, ~1460 | Medium-Strong | Aromatic C=C ring stretches[1] |
| ~1250 | Strong | C-O stretch (aryl ether)[2] |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted ring)[1] |
Note: The exact peak positions can vary based on the sampling method.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 136 | High | Molecular Ion [M]⁺[3] |
| 135 | High | [M-H]⁺ |
| 108 | Medium | [M-CO]⁺ |
| 78 | Low | [C₆H₆]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.
NMR Spectroscopy Protocol
A general procedure for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Use a standard proton pulse program. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is typically set from 0 to 12 ppm.
-
¹³C NMR Acquisition: Use a standard carbon pulse program with proton decoupling.[4] A larger number of scans is often required due to the low natural abundance of ¹³C.[4] The spectral width is typically set from 0 to 220 ppm.[1][4]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0 ppm.
IR Spectroscopy Protocol (KBr Pellet Method)
A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet technique:[1]
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.[1]
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.[1] A background spectrum of air is typically recorded first and subtracted from the sample spectrum.[1]
Mass Spectrometry Protocol (Electron Ionization - EI)
A general procedure for obtaining an EI-MS spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[1]
-
Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller, charged ions.[1]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
4-Methoxybenzaldehyde chemical structure and IUPAC name
An In-Depth Technical Guide to 4-Methoxybenzaldehyde for Researchers and Drug Development Professionals
Introduction
This compound, also widely known as p-anisaldehyde, is an organic compound that holds significant importance in various scientific and industrial sectors.[1] It is a benzaldehyde (B42025) derivative characterized by a methoxy (B1213986) group substitution at the para (4-) position of the benzene (B151609) ring.[2] This compound is a clear, colorless to pale yellow liquid with a distinctively strong, sweet, and floral aroma reminiscent of anise and hawthorn.[1]
Its unique organoleptic properties make it a valuable ingredient in the flavor and fragrance industries, where it is used to impart sweet, herbaceous notes to a variety of products, including perfumes, baked goods, and beverages.[1] Beyond its sensory applications, this compound serves as a crucial intermediate in the synthesis of more complex molecules, finding applications in the production of pharmaceuticals, agrochemicals, and dyes.[1] In a laboratory setting, it is also utilized as a staining agent in thin-layer chromatography (TLC) for the visualization of different compounds.[3]
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is This compound .[2] It is also commonly referred to by several synonyms, including:
The molecule consists of a benzene ring where a formyl group (-CHO) and a methoxy group (-OCH₃) are attached to the first and fourth carbon atoms, respectively.[6]
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [2][4] |
| Molecular Weight | 136.15 g/mol | [2][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Sweet, floral, spicy, vanilla-like | [2] |
| Melting Point | -1 to 0 °C | [2][5] |
| Boiling Point | 248 °C | [5] |
| Density | 1.05 g/mL at 25 °C | [5] |
| Flash Point | 116 °C (closed cup) | [2] |
| Refractive Index | n20/D = 1.573 | [5] |
| Vapor Density | 4.7 (Air = 1) | [5] |
| SMILES | COC1=CC=C(C=C1)C=O | [2] |
| InChIKey | ZRSNZINYAWTAHE-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds. The assigned ¹³C NMR chemical shifts for this compound in CDCl₃ are as follows:
| Atom | Chemical Shift (ppm) |
| OMe | 55.51 |
| C3, C5 | 114.26 |
| C1 | 129.90 |
| C2, C6 | 131.88 |
| C4 | 164.55 |
| CHO | 190.70 |
| (Data sourced from BMRB entry bmse010130)[7] |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two distinct synthetic routes.
Protocol 1: Oxidation of p-Methylanisole
This method, adapted from patent literature, describes the synthesis of p-methoxybenzaldehyde via the oxidation of p-methylanisole using a free radical initiator and a metal salt catalyst in an oxygen atmosphere.[8]
Materials:
-
p-Methylanisole (1.22 g, 10.0 mmol)
-
Trifluoroethanol (10.00 g, 100.0 mmol)
-
N-hydroxyphthalimide (0.326 g, 2.0 mmol)
-
Cobalt (II) sulfate (B86663) heptahydrate (0.141 g, 0.5 mmol)
-
Oxygen gas (0.1 MPa)
-
Chlorobenzene (B131634) (for analysis)
-
Reactor equipped with magnetic stirring and gas inlet
Procedure:
-
Add p-methylanisole, trifluoroethanol, N-hydroxyphthalimide, and cobalt (II) sulfate heptahydrate to the reactor.
-
Seal the reactor and purge with oxygen, maintaining the system under an oxygen atmosphere at a pressure of 0.1 MPa.
-
Commence magnetic stirring and maintain the reaction temperature at 25 °C.
-
Allow the reaction to proceed for 6 hours.
-
Upon completion, stop the reaction and add chlorobenzene as an internal standard for analysis.
-
The conversion rate of p-methylanisole and the selectivity for p-methoxybenzaldehyde are determined by gas chromatography. The reported yield for this specific protocol is 78.5%.[8]
Protocol 2: Two-Phase Oxidation of 4-Methoxybenzyl Alcohol
This protocol describes the synthesis of this compound through a two-phase oxidation of 4-methoxybenzyl alcohol.[9]
Materials:
-
4-Methoxybenzyl alcohol
-
Ethyl acetate (B1210297) (EtOAc)
-
Aqueous sodium hypochlorite (B82951) (NaClO) solution
-
High-performance liquid chromatography (HPLC) equipment for analysis
Procedure:
-
Prepare a solution of 4-methoxybenzyl alcohol in ethyl acetate.
-
In a separate vessel, prepare an aqueous solution of sodium hypochlorite.
-
Combine the organic phase (4-methoxybenzyl alcohol in EtOAc) and the aqueous phase (NaClO solution) in a reaction vessel.
-
The reaction proceeds at the interface of the two phases. Vigorous stirring is essential to maximize the interfacial area and promote the reaction.
-
Monitor the progress of the reaction by taking aliquots from the organic phase at regular intervals.
-
Analyze the aliquots using HPLC to determine the concentration of the reactant (4-methoxybenzyl alcohol) and the product (this compound).
-
The reaction is complete when the starting material is consumed.
-
Upon completion, separate the organic layer. The this compound product can be isolated by evaporation of the solvent. Further purification may be achieved through techniques such as column chromatography or distillation.
Logical Workflow for Synthesis Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of benzaldehyde derivatives.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0029686) [hmdb.ca]
- 4. scbt.com [scbt.com]
- 5. volochem.com [volochem.com]
- 6. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 7. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]
- 8. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Methoxybenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxybenzaldehyde (also known as p-Anisaldehyde), a key intermediate in the pharmaceutical and fragrance industries. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, formulation, and drug delivery systems. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their laboratory practices.
Introduction
This compound (C₈H₈O₂) is an aromatic aldehyde that plays a significant role as a building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and fragrances.[1][2] Its solubility profile is a fundamental physicochemical property that dictates its behavior in reaction media, purification processes, and formulation development. This guide aims to provide a detailed technical resource on the solubility of this compound in common organic solvents, equipping researchers with the knowledge to effectively utilize this compound in their work.
Solubility Data
The solubility of this compound varies across different organic solvents, reflecting the interplay of intermolecular forces between the solute and the solvent molecules. While comprehensive quantitative data is not uniformly available in the literature, a combination of qualitative descriptions and some specific quantitative values provides a clear picture of its solubility profile.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 mg/mL[3][4] | Not Specified |
| Water | H₂O | 2 - 4.29 g/L[5][6][7] | 25[6][8][9] |
Qualitative Solubility Data
For many common organic solvents, the solubility of this compound is described qualitatively. The term "miscible" indicates that the solute and solvent mix in all proportions to form a homogeneous solution.
| Solvent | Chemical Formula | Qualitative Solubility |
| Ethanol | C₂H₅OH | Miscible[8][9][10] |
| Diethyl Ether | (C₂H₅)₂O | Miscible[8][9][10] |
| Acetone | C₃H₆O | Very Soluble / Miscible[8][9][10][11][12] |
| Chloroform | CHCl₃ | Very Soluble / Miscible[8][9][10][11] |
| Benzene | C₆H₆ | Soluble / Miscible[8][9][10][12] |
It is also reported to be soluble in 5 volumes of 5% alcohol.[7][8][9]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many research and development activities. The two primary methods for determining the solubility of a solid compound are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[13][14]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed flask or vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[14][15]
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. A centrifugation step can be employed to facilitate separation.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter (e.g., 0.22 µm) is recommended.
-
Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography (GC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early-stage drug discovery to assess the solubility of a compound from a supersaturated solution.[1][16][17]
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, typically DMSO.[16][18]
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the target aqueous or organic solvent.
-
Precipitation Induction: The addition of the aqueous or organic solvent to the DMSO stock induces precipitation of the compound once its solubility limit is exceeded.
-
Incubation: Incubate the plate for a shorter period than the thermodynamic method (e.g., 1-2 hours) at a constant temperature.[16]
-
Detection of Precipitation: The point of precipitation can be detected by various methods, including:
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the well just before precipitation is observed.
Experimental Workflows
The following diagrams illustrate the logical flow of the thermodynamic and kinetic solubility determination experiments.
Conclusion
This technical guide has consolidated the available solubility data for this compound in a range of organic solvents and provided detailed, actionable protocols for its experimental determination. While precise quantitative solubility data in many organic solvents remains an area for further investigation, the provided information and workflows offer a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding and application of these principles will facilitate the effective use of this compound in various scientific and industrial applications.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. chemicalland21.com [chemicalland21.com]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy this compound | 123-11-5 [smolecule.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. Page loading... [wap.guidechem.com]
- 12. foreverest.net [foreverest.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 15. researchgate.net [researchgate.net]
- 16. enamine.net [enamine.net]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
The Occurrence and Analysis of p-Anisaldehyde in Essential Oils: A Technical Guide
Introduction: p-Anisaldehyde (4-methoxybenzaldehyde) is an aromatic aldehyde renowned for its potent, sweet, floral, and anise-like aroma. It is a naturally occurring compound found in the essential oils of various plants, where it contributes significantly to their characteristic fragrance and biological properties. Beyond its role in perfumery and flavor industries, p-anisaldehyde is of interest to researchers for its potential antimicrobial and insecticidal activities. This guide provides an in-depth overview of the natural occurrence of p-anisaldehyde in essential oils, its biosynthetic origins, and the detailed experimental protocols used for its quantification.
Natural Occurrence of p-Anisaldehyde
p-Anisaldehyde is present as a minor to significant constituent in several well-known essential oils. Its concentration can vary widely depending on the plant's geographical origin, stage of maturity at harvest, and the extraction method employed. The primary sources are plants from the Apiaceae and Illiciaceae families.
Quantitative Data Summary
The following table summarizes the reported concentrations of p-anisaldehyde in the essential oils of various plant species.
| Botanical Name | Common Name | Plant Part | Concentration (% of Essential Oil) | Reference(s) |
| Pimpinella anisum L. | Anise / Aniseed | Fruits (Seeds) | trace - 5.4% | [1] |
| Pimpinella anisum L. | Anise / Aniseed | Fruits (Seeds) | < 1.0% | [2] |
| Pimpinella anisum L. | Anise / Aniseed | Fruits (Seeds) | 1.31 - 4.45% | [3] |
| Foeniculum vulgare Mill. | Fennel | Aerial Parts | 0.1 - 0.2% | [4] |
| Foeniculum vulgare Mill. | Fennel | Not Specified | 7.7% | [5] |
| Foeniculum vulgare Mill. var. dulce | Sweet Fennel | Not Specified | 0.95% | |
| Illicium verum Hook.f. | Star Anise | Fruits (Seeds) | 1.81% | [6] |
Biosynthesis of p-Anisaldehyde in Plants
The biosynthesis of p-anisaldehyde in plants is intrinsically linked to the phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine. While the exact enzymatic steps can vary between species, a plausible route involves the formation of trans-anethole, a major component in these oils, which is subsequently oxidized to form p-anisaldehyde. This biotransformation can be catalyzed by enzymes such as trans-anethole oxygenase.
References
- 1. Essential oil composition of Pimpinella anisum L. fruits from various European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Cytotoxicity of the Essential Oil of Fennel (Foeniculum vulgare) from Tajikistan [mdpi.com]
- 6. researchgate.net [researchgate.net]
synthesis of 4-Methoxybenzaldehyde from anethole
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Introduction
4-Methoxybenzaldehyde, commonly known as anisaldehyde, is a valuable organic compound widely utilized in the fragrance, flavor, pharmaceutical, and cosmetic industries.[1][2] It possesses a characteristic aroma reminiscent of hawthorn.[3][4] Anisaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, and perfumes.[1] One of the primary and economically viable precursors for the synthesis of this compound is anethole (B165797), a naturally occurring phenylpropanoid found in the essential oils of anise, fennel, and star anise.[5][6]
This guide provides a comprehensive overview of the primary synthetic routes for the oxidative cleavage of anethole to produce this compound. It includes detailed experimental protocols, comparative data on reaction conditions and yields, and workflow diagrams to illustrate the chemical transformations.
Synthetic Methodologies
The conversion of anethole to this compound involves the oxidative cleavage of the propenyl side chain's carbon-carbon double bond. Several methods have been developed to achieve this transformation, each with distinct advantages regarding yield, cost, safety, and environmental impact. The most prominent methods include ozonolysis and oxidation using reagents like dichromate, permanganate (B83412), or catalytic systems with hydrogen peroxide.
Ozonolysis
Ozonolysis is a highly efficient and widely reported method for the synthesis of this compound from anethole. This process involves bubbling ozone through a solution of anethole, followed by the workup of the resulting ozonide intermediate. Modern protocols have been developed to make this a one-pot synthesis, avoiding the isolation of the potentially explosive ozonide.[1][7]
A key innovation in this area is the use of environmentally friendly mixed solvent systems, such as acetone/water or ethyl acetate (B1210297)/water.[1][7] The presence of water facilitates the direct formation of anisaldehyde at room temperature, making the process more convenient and safer.[1][7]
Oxidation with Dichromate
A traditional and robust method for the oxidative cleavage of anethole involves the use of strong oxidizing agents like sodium or potassium dichromate in an acidic medium.[8][9] This method is effective but involves the use of hexavalent chromium, which is a significant environmental and health concern, prompting the development of greener alternatives.
Catalytic Oxidation with Hydrogen Peroxide
To address the environmental drawbacks of stoichiometric heavy metal oxidants, catalytic methods using hydrogen peroxide (H₂O₂) as a green oxidant have been developed. These processes employ various catalysts, such as oxovanadium complexes, palladium-based catalysts, or iron vanadate, to facilitate the selective oxidation of anethole.[3][7][10] These methods offer milder reaction conditions, high conversion rates, and reduced waste generation.[3]
Other Oxidation Methods
Other reagents and conditions have been explored for this transformation. For instance, potassium permanganate (KMnO₄) can be used for the oxidative cleavage of the alkene, though under certain conditions, it can lead to over-oxidation to the corresponding carboxylic acid (anisic acid).[11][12] Photochemical oxidation in the presence of a sensitizer (B1316253) has also been shown to yield this compound alongside other products.[13]
Data Presentation
The following tables summarize the quantitative data for various synthetic routes, allowing for a clear comparison of their efficiencies and reaction conditions.
Table 1: Ozonolysis of Anethole
| Solvent System | O₃/O₂ Flow Rate | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| Acetone/Water (15% water) | 0.06 m³/h | Room Temp. | 100 min | 82.70 | - | [7] |
| Ethyl Acetate/Water (10% water) | 0.06 m³/h | Room Temp. | - | 82.7 | 99.5 | [1][7] |
| Methanol / Methylene Chloride | - | Dry Ice Temp. | - | 92 | - | [14] |
| Star Anise Oil (as source) | - | 8.45 °C | 21 min | 73.6 | - | [15] |
Table 2: Oxidation of Anethole with Various Reagents
| Oxidant / Catalyst | Solvent | Temperature | Reaction Time | Conversion (%) | Yield (%) | Reference |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Water / Toluene (B28343) | < 40 °C | - | - | 45.5 (from oil) | [8] |
| POL-PPh₃@PdCl₂ / H₂O₂ | Toluene | Room Temp. | 1.5 h | - | High | [3] |
| Iron Vanadate (FeVO₄) / H₂O₂ | Dioxane | 40 °C | 4 h | 99 | 48.1 | [10] |
| Oxovanadium(IV) Phthalate / H₂O₂ | - | 30 °C | 4 h | 100 | 73.5 (selectivity) | [7] |
| Oxygen (O₂) | Ethanol / Water | 45 °C | 50 min | - | 70.5 | [16] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Protocol 1: Ozonolysis in a Water-Ethyl Acetate System
This one-pot protocol is adapted from a convenient and economical method for synthesizing anisaldehyde.[1]
-
Materials:
-
Anethole (20 g, 0.135 mol)
-
Water-ethyl acetate solvent (10% water by mass)
-
Ozone/Oxygen gas mixture (approx. 6% O₃ by mass)
-
-
Procedure:
-
Place 20 g of anethole into a bubble column equipped with a water-jacketed condenser.
-
Add the water-ethyl acetate solvent to dissolve the anethole.
-
Maintain the solution at room temperature.
-
Bubble a stream of the O₃/O₂ mixture (at a flow rate of 0.06 m³/h) through the solution.
-
Monitor the reaction progress using a suitable analytical method (e.g., GC). The reaction is typically complete when anethole is consumed.
-
Upon completion, discontinue the ozone flow and purge the system with nitrogen or air to remove residual ozone.
-
The reaction mixture can be worked up by separating the aqueous and organic layers. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Oxidation with Sodium Dichromate
This protocol is based on a traditional oxidative cleavage method.[8]
-
Materials:
-
Anise Oil (containing anethole, 20 g)
-
Concentrated Sulfuric Acid (30 mL)
-
Sodium Dichromate (Na₂Cr₂O₇, 55 g)
-
Water (150 mL)
-
Toluene (500 mL)
-
-
Procedure:
-
In a suitable reaction vessel, suspend 20 g of anise oil in a mixture of 150 mL of water and 30 mL of concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add 55 g of sodium dichromate to the suspension, ensuring the reaction temperature does not exceed 40 °C.
-
After the addition is complete, continue stirring the mixture until the reaction is complete (monitor by TLC or GC).
-
Extract the reaction mixture with four 125 mL portions of toluene.
-
Combine the organic extracts and evaporate the toluene under reduced pressure.
-
Purify the residual oil by vacuum distillation to yield pure this compound.
-
Protocol 3: Catalytic Oxidation with H₂O₂
This protocol describes a greener synthesis using a palladium catalyst and hydrogen peroxide.[3]
-
Materials:
-
Anethole (2.223 g, 15 mmol)
-
POL-PPh₃@PdCl₂ catalyst (100 mg)
-
Toluene (50 mL)
-
30% Aqueous Hydrogen Peroxide (18.4 g, containing 160 mmol H₂O₂)
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 100 mg of the POL-PPh₃@PdCl₂ catalyst.
-
Add 2.223 g of anethole and 50 mL of toluene to the flask and stir to create a uniform mixture.
-
Add 18.4 g of 30% aqueous hydrogen peroxide to the reaction mixture.
-
Stir the mixture vigorously at normal (room) temperature for 1.5 hours to carry out the catalytic oxidation.
-
After the reaction, filter the solution through a suitable adsorbent to remove the catalyst.
-
Allow the filtrate to stand and separate into layers.
-
Collect the organic phase, wash it with water, dehydrate with a drying agent (e.g., anhydrous MgSO₄), and dry.
-
Perform reduced pressure fractionation (vacuum distillation) on the final organic solution to obtain pure p-methoxybenzaldehyde.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the key workflows and relationships in the synthesis of this compound from anethole.
Caption: General synthetic pathways from anethole to this compound.
Caption: Experimental workflow for the ozonolysis of anethole.
Caption: Multi-step synthesis showing further derivatization of anisaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Structure and Antibacterial Activity of 1-(this compound)-4-Methylthiosemicarbazone [scirp.org]
- 3. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]
- 4. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Anethole - Wikipedia [en.wikipedia.org]
- 6. idealpublication.in [idealpublication.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2C-B from Anise Oil (Anethole) , Hive Novel Discourse [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN103224446A - Method for preparing natural anisaldehyde from anethol - Google Patents [patents.google.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 15. Preparation of Anisaldehyde from Star Anise Oil by Ozonolysis Reaction [spkx.net.cn]
- 16. CN103819320A - Method for preparing anisaldehyde by using natural anethole as raw material - Google Patents [patents.google.com]
4-Methoxybenzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxybenzaldehyde (also known as p-anisaldehyde), a widely utilized organic compound in the pharmaceutical, fragrance, and flavor industries. This document outlines its fundamental chemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its biological activities, including its role in relevant signaling pathways.
Core Chemical and Physical Properties
This compound is a benzaldehyde (B42025) derivative with a methoxy (B1213986) group at the para-position. Its chemical structure and basic properties are fundamental to its reactivity and application.
| Identifier | Value | Source |
| CAS Number | 123-11-5 | [1][2][3] |
| Molecular Formula | C₈H₈O₂ | [1][3] |
| Molecular Weight | 136.15 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
A summary of its key physical and chemical properties is provided below.
| Property | Value | Source |
| Appearance | Clear liquid | [2] |
| Odor | Sweet, floral, reminiscent of hawthorn | [1] |
| Melting Point | -1 to 0 °C | [1] |
| Boiling Point | 248 °C | |
| Density | 1.12 g/cm³ at 25 °C | [2] |
| Flash Point | 116 °C (closed cup) | [1] |
| Solubility | Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene. | [1] |
Spectral Data for Structural Elucidation
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
| Spectroscopy Type | Key Peaks / Features | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.87 (s, 1H, -CHO), 7.84 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, -OCH₃) | [4][5] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 191.3 (C=O), 164.2 (C-OCH₃), 131.8 (Ar-C), 129.7 (Ar-CH), 114.5 (Ar-CH), 55.7 (-OCH₃) | [5] |
| FT-IR (KBr, cm⁻¹) | ~3010 (Ar C-H stretch), ~1702 (C=O stretch), ~1600, ~1507 (C=C aromatic ring stretch), ~1250 (C-O ether stretch) | [6][7] |
| Mass Spectrometry (EI) | m/z 136 (M⁺), 135 (M-H)⁺, 107 (M-CHO)⁺, 77 (C₆H₅)⁺ | [1][8] |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound, providing a practical guide for laboratory applications.
Synthesis of this compound
Method 1: Oxidation of p-Methyl Anisole (B1667542)
A modern and efficient method for the synthesis of p-methoxybenzaldehyde involves the selective oxidation of p-methyl anisole.
Materials:
-
p-Methyl anisole
-
Trifluoroethanol (solvent)
-
N-hydroxyphthalimide (free radical initiator)
-
Cobalt (II) sulfate (B86663) heptahydrate (metal salt catalyst)
-
Oxygen gas
-
Reactor with magnetic stirring
Procedure:
-
Into a reactor, add p-methyl anisole (1.22 g, 10.0 mmol), trifluoroethanol (10.00 g, 100.0 mmol), N-hydroxyphthalimide (0.326 g, 2.0 mmol), and cobalt (II) sulfate heptahydrate (0.141 g, 0.5 mmol).[9]
-
Maintain the system under an oxygen atmosphere (0.1 MPa).[9]
-
Stir the mixture magnetically and allow the reaction to proceed at 25 °C for 6 hours.[9]
-
Upon completion, the reaction mixture can be analyzed by gas chromatography to determine conversion and yield.[9]
This method has been reported to achieve a conversion rate of p-methyl anisole of 91.0% and a selectivity for p-methoxybenzaldehyde of 86.3%.[9]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the purity analysis and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6850 GC with 5975C VL MSD).[10]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[10]
GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL with a split ratio of 100:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp: Increase to 300 °C at a rate of 10 °C/min.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
MS Interface Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Mass Scan Range: 50–550 amu in full scan mode.[11]
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of 1 mg/mL.
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated notable biological activities, particularly as antimicrobial agents. The related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), has been studied for its antifungal effects against Fusarium graminearum, providing insights into potential mechanisms of action for this class of compounds.
HMB has been shown to disrupt ergosterol (B1671047) biosynthesis, compromise fungal membrane integrity, and alter redox metabolism.[12] This involves the significant regulation of genes involved in the ergosterol biosynthesis pathway and stress signaling pathways such as the High Osmolarity Glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway.[12]
Below is a diagram illustrating the proposed antifungal mechanism of action for a hydroxy-methoxybenzaldehyde derivative, which serves as a model for understanding the potential biological impact of this compound.
Caption: Proposed antifungal mechanism of a this compound derivative.
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow from the synthesis of a this compound derivative to its characterization and analysis.
Caption: General workflow for the synthesis and evaluation of a this compound derivative.
References
- 1. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Structure and Antibacterial Activity of 1-(this compound)-4-Methylthiosemicarbazone [scirp.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0029686) [hmdb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solved The infrared (IR) spectrum of this compound B | Chegg.com [chegg.com]
- 8. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 9. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]
health and safety information for p-anisaldehyde
An In-depth Technical Guide to the Health and Safety of p-Anisaldehyde
This guide provides comprehensive (4-methoxybenzaldehyde), tailored for researchers, scientists, and professionals in drug development. The following sections detail toxicological, physical, and chemical properties, as well as protocols for safe handling, storage, and emergency procedures.
Hazard Identification and Classification
p-Anisaldehyde is classified under the Globally Harmonized System (GHS) with specific health and environmental warnings. It is crucial to understand these hazards before handling the substance.
-
GHS Classification: Reproductive toxicity (Category 2), Short-term (acute) aquatic hazard (Category 3), Long-term (chronic) aquatic hazard (Category 3).
-
Signal Word: Warning.[1]
-
Primary Health Hazards:
-
May cause irritation to the skin, eyes, and respiratory tract.[2][3][4]
-
Suspected of damaging fertility or the unborn child.
-
Prolonged contact may lead to dryness of the skin.[6]
-
Chronic exposure may potentially lead to liver, kidney, and blood effects, and exposure to high concentrations could cause central nervous system depression.[2]
-
Hazard and Precautionary Statements:
-
H361: Suspected of damaging fertility or the unborn child.
-
H412: Harmful to aquatic life with long-lasting effects.[6]
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
P273: Avoid release to the environment.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Toxicological Information
Toxicological data is critical for risk assessment in a laboratory setting. The following tables summarize the available quantitative data for p-anisaldehyde.
Table 1: Acute Toxicity Data
| Test Type | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1510 mg/kg | [2][3][7] |
| LD50 | Rat | Oral | > 2000 mg/kg | [8] |
| LD50 | Mouse | Oral | 1859 mg/kg | [2][3] |
| LD50 | Rabbit | Dermal | > 5 gm/kg | [2][3][8] |
| LC50 | Rat | Inhalation | > 0.32 mg/l (7h) | [8] |
Table 2: Skin and Eye Irritation Data
| Test Type | Species | Route | Results | Reference |
| Draize Test | Rabbit | Skin | 500 mg/24H Moderate | [2][3] |
Experimental Protocols Cited
The toxicological data presented are based on standardized testing protocols. While the source documents do not provide exhaustive details of the experiments, the general methodologies are well-established.
-
LD50 (Median Lethal Dose) Test: This protocol is used to determine the acute toxicity of a substance. In a typical oral LD50 test, the substance is administered in increasing doses to a group of laboratory animals (e.g., rats, mice). The primary endpoint is to find the single dose that causes death in 50% of the test animal population within a specified timeframe.
-
Draize Test: This is an acute toxicity test used to assess the irritation potential of a substance on skin or eyes. For a skin irritation test, the substance is applied to a shaved patch of skin on a conscious animal (typically a rabbit) and covered.[2][3] The site is monitored for signs of irritation, such as erythema (redness) and edema (swelling), over a period of several days. The severity of the reaction is scored at specific intervals.
Physical and Chemical Properties
Understanding the physical and chemical properties of p-anisaldehyde is essential for safe handling and storage.
Table 3: Physicochemical Properties of p-Anisaldehyde
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [1][6][9] |
| Molecular Weight | 136.15 g/mol | [7][9][10] |
| Appearance | Colorless to pale yellow liquid | [3][6][11] |
| Odor | Sweet, floral, hawthorn-like | [1][6][9][11] |
| Boiling Point | 248 - 250 °C | [1][6][7] |
| Melting Point | -1 °C | [1][5][9] |
| Flash Point | 108 - 116 °C (Closed Cup) | [2][6][9][10] |
| Density | 1.119 - 1.121 g/cm³ at 25 °C | [9][10] |
| Solubility | Soluble in ethanol, ether; slightly soluble in water (0.2 - 0.3 g/L) | [5][7][10] |
| Vapor Pressure | 0.0249 - 0.0329 mmHg at 25 °C | [5][9][12] |
| Vapor Density | 4.7 (Air = 1.0) | [9][10] |
| Autoignition Temperature | 225 °C | [2][3][10] |
| log Pow (Partition Coefficient) | 1.56 - 1.76 | [9][10] |
Safe Handling, Storage, and Exposure Controls
Adherence to strict safety protocols is mandatory when working with p-anisaldehyde.
Handling
-
Read and understand all safety precautions before use.[6]
-
Use only in a well-ventilated area or under a chemical fume hood.[2][8][13]
-
Do not ingest or inhale vapors or mists.[2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][8][14]
-
Keep away from food, drink, and animal feeding stuffs.[6]
-
Handle containers carefully to prevent spills.[6]
Storage
-
Keep the container tightly closed when not in use.[6][10][15]
-
Protect from heat, ignition sources, direct sunlight, and air exposure.[3][4][10][14] Prolonged exposure to air can cause degradation.[3][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10][15]
-
The storage area should have a leak-tight and non-absorbent floor.[6]
Exposure Controls and Personal Protection
-
Engineering Controls: Facilities must be equipped with adequate ventilation, such as local exhaust ventilation or process enclosures, to minimize worker exposure.[2][6] Eyewash stations and safety showers must be readily accessible and close to the workstation.[2][4][10]
-
Personal Protective Equipment (PPE): The selection of PPE depends on a thorough risk assessment of the specific laboratory procedure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible, compliant with OSHA 1910.133 or European Standard EN166.[2][6][10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and clean, body-covering clothing or a lab coat to prevent skin exposure.[2][10][13]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[4][10][13]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
The following diagram outlines the initial steps for responding to an exposure event. Always seek medical attention following any significant exposure.
-
Inhalation: Remove the affected person to fresh air and keep them warm and at rest in a comfortable breathing position.[2][6] If breathing is difficult, trained personnel may administer oxygen.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the skin with plenty of water for at least 15 minutes.[2][13] Get medical attention if irritation develops or persists.[3][13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Remove any contact lenses if it is safe to do so.[6] Seek immediate medical attention.[2][13]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth thoroughly with water.[6] If the person is conscious, give a few small glasses of water or milk to drink.[6] Never give anything by mouth to an unconscious person.[3][6] Seek immediate medical attention.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water fog/spray.[6][8][10][13]
-
Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[6]
-
Specific Hazards: The product is not flammable but is combustible.[6][15] Containers may burst or explode if heated due to pressure build-up.[6] Thermal decomposition can release irritating and harmful gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[3][10]
-
Protective Equipment: Firefighters should wear full protective clothing and a positive-pressure self-contained breathing apparatus (SCBA).[2][6][13]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[6] Wear appropriate personal protective equipment as described in Section 5.[2][13] Ventilate the area of the spill.[13]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.[2][6] Inform relevant authorities if significant environmental contamination occurs.[6]
-
Cleanup Methods:
-
Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[3][6][16]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[13][16]
-
Clean the contaminated area thoroughly with water.[6]
-
Dispose of waste in accordance with local, state, and federal regulations.[2][6]
-
Stability and Reactivity
-
Reactivity: The product is not considered to be reactive under normal conditions.[8]
-
Chemical Stability: Stable under recommended storage conditions.[8][10][12] It is sensitive to air and may discolor upon storage.[3][7][10]
-
Possibility of Hazardous Reactions: No hazardous reactions are known under normal processing.[8][10]
-
Conditions to Avoid: Excess heat, sources of ignition, and prolonged exposure to air and light.[3][4][10]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[3][10][12]
-
Hazardous Decomposition Products: Thermal decomposition or combustion will produce harmful gases, primarily carbon monoxide and carbon dioxide.[3][9][10]
References
- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 2. bio.vu.nl [bio.vu.nl]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. uww.edu [uww.edu]
- 5. chembk.com [chembk.com]
- 6. synerzine.com [synerzine.com]
- 7. chemicalland21.com [chemicalland21.com]
- 8. synerzine.com [synerzine.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 12. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 14. directpcw.com [directpcw.com]
- 15. chemtexusa.com [chemtexusa.com]
- 16. johndwalsh.com [johndwalsh.com]
The Methoxy Group: A Subtle Director of Anisaldehyde's Chemical Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Abstract
Anisaldehyde, or 4-methoxybenzaldehyde, is a versatile aromatic aldehyde widely employed in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The chemical behavior of this molecule is profoundly influenced by the electronic and steric effects of its constituent functional groups: the aldehyde and the methoxy (B1213986) group. This technical guide provides a comprehensive analysis of the chemical reactivity of the methoxy group in anisaldehyde, offering insights into its role in electrophilic aromatic substitution, nucleophilic additions to the carbonyl group, oxidation-reduction reactions, and direct transformations of the methoxy ether linkage. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for professionals in chemical research and drug development.
Electronic and Steric Influence of the Methoxy Group
The reactivity of anisaldehyde is fundamentally governed by the interplay of the electronic effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups. The methoxy group, positioned para to the aldehyde, exerts a strong electron-donating effect through resonance (+R) and a weak electron-withdrawing inductive effect (-I).[1] The resonance effect, arising from the delocalization of the lone pair of electrons on the oxygen atom into the benzene (B151609) ring, is the dominant influence.[1] This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.
Conversely, the aldehyde group is an electron-withdrawing group (-R and -I effects), which deactivates the aromatic ring towards electrophilic attack and renders the carbonyl carbon electrophilic. The net result of these opposing electronic forces dictates the regioselectivity and rate of various reactions involving anisaldehyde.
Reactivity in Electrophilic Aromatic Substitution
The electron-donating nature of the methoxy group makes the aromatic ring of anisaldehyde more susceptible to electrophilic aromatic substitution compared to unsubstituted benzaldehyde.[2] The methoxy group is a powerful ortho, para-directing group. However, the aldehyde group is a meta-director. In p-anisaldehyde, the positions ortho to the methoxy group (positions 3 and 5) are also meta to the aldehyde group. This alignment of directing effects leads to a strong preference for electrophilic substitution at the positions ortho to the methoxy group.
Nitration
The nitration of p-anisaldehyde primarily yields 4-methoxy-3-nitrobenzaldehyde. The reaction is typically carried out at low temperatures to prevent side reactions, such as oxidation of the aldehyde group.
Table 1: Quantitative Data on the Nitration of p-Anisaldehyde
| Temperature Range | Major Product | Byproducts |
| -15 to -8 °C | 4-methoxy-3-nitrobenzaldehyde | None observed |
| 25 to 40 °C | 4-methoxy-3-nitrobenzaldehyde | 2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, 2,4-dinitroanisole |
Halogenation
Bromination of anisaldehyde can be achieved using various brominating agents. Due to the activating effect of the methoxy group, the reaction proceeds readily.
Experimental Protocol: Bromination of this compound
Materials:
-
This compound
-
Potassium bromate (B103136) (KBrO₃)
-
Hydrobromic acid (HBr, 47%)
-
Glacial acetic acid
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 5 mL of glacial acetic acid at room temperature.
-
Add 3.3 mmol of KBrO₃ to the mixture and stir using a magnetic stirrer.
-
Slowly add 1 mL of 47% HBr dropwise to the reaction mixture.
-
Continue stirring for 45 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into 50 mL of ice water and stir for 10 minutes.
-
Add a solution of sodium thiosulfate until the color of the solution changes, indicating the quenching of excess bromine.
-
The solid precipitate, 3-bromo-4-methoxybenzaldehyde, is collected by vacuum filtration, washed with cold water, and dried.
Reactivity of the Carbonyl Group
The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon in anisaldehyde compared to benzaldehyde.[1] This makes anisaldehyde generally less reactive towards nucleophiles.[1] However, it still readily participates in a variety of nucleophilic addition and condensation reactions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound. Anisaldehyde undergoes this reaction to form various α,β-unsaturated compounds.
Table 2: Comparative Yields of Substituted Benzaldehydes in Knoevenagel Condensation
| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) |
| This compound | Malononitrile (B47326) | Piperidine (B6355638) | Ethanol | - | High |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | - | High |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | - | Moderate |
| 4-Methylbenzaldehyde | Malononitrile | Piperidine | Ethanol | - | Moderate |
Experimental Protocol: Knoevenagel Condensation of Anisaldehyde
Materials:
-
Anisaldehyde (this compound)
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of anisaldehyde and 10 mmol of malononitrile in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 mL) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The product will precipitate out of the solution upon formation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Aldol Condensation
Anisaldehyde can participate in crossed Aldol condensations with enolizable ketones.
Experimental Protocol: Aldol Condensation of Anisaldehyde with Acetone (B3395972)
Materials:
-
p-Anisaldehyde (this compound)
-
Acetone
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL).
-
In a separate beaker, prepare a solution of potassium hydroxide (1.0 g) in water (20 mL).
-
Slowly add the KOH solution to the anisaldehyde/acetone mixture over 2 minutes while stirring.
-
Stir the solution for 20 minutes.
-
Add approximately 40 mL of water to the reaction mixture to precipitate the product.
-
Filter the resulting solid by vacuum filtration and wash with water.
-
The crude product can be recrystallized from ethanol.
Oxidation and Reduction Reactions
Oxidation to Anisic Acid
The aldehyde group of anisaldehyde can be readily oxidized to a carboxylic acid, forming p-anisic acid. Various oxidizing agents can be employed for this transformation.
Table 3: Quantitative Data on the Oxidation of Anisaldehyde
| Oxidizing Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| Air | Co(OAc)₂/Mn(OAc)₂/HBr | Acetic Acid | 2 | >95 |
| H₂O₂ | Methyltrioxorhenium | Ethanol | 24 | 98 |
| KMnO₄ | - | Acetone/Water | - | High |
Reduction to Anisyl Alcohol
The aldehyde group can be selectively reduced to a primary alcohol, anisyl alcohol, using common reducing agents like sodium borohydride.
Reactions Involving the Methoxy Group
The methoxy group itself can undergo chemical transformations, most notably ether cleavage.
Ether Cleavage (Demethylation)
The methyl ether of anisaldehyde can be cleaved to form 4-hydroxybenzaldehyde (B117250) using strong Lewis acids like boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr).
Experimental Protocol: Demethylation of this compound with Boron Tribromide
Materials:
-
This compound
-
Boron tribromide (BBr₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol
-
Water
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxybenzaldehyde.
Mechanistic Visualizations
Electrophilic Aromatic Substitution: Bromination
Caption: Mechanism of electrophilic bromination of anisaldehyde.
Knoevenagel Condensation
Caption: General mechanism of the Knoevenagel condensation.
Ether Cleavage with BBr₃
Caption: Mechanism of demethylation of anisaldehyde using BBr₃.
Conclusion
The methoxy group in anisaldehyde is a pivotal determinant of its chemical reactivity. Its strong electron-donating resonance effect activates the aromatic ring towards electrophilic substitution at the ortho positions while simultaneously deactivating the carbonyl group towards nucleophilic attack. This nuanced electronic character allows for a rich and diverse range of chemical transformations, making anisaldehyde a valuable building block in organic synthesis. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important aromatic aldehyde.
References
The Multifaceted Biological Activities of 4-Methoxybenzaldehyde and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzaldehyde, also known as p-anisaldehyde, is a naturally occurring organic compound with a characteristic sweet, floral scent, found in various essential oils. Beyond its use in the fragrance and flavor industries, this compound and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Antimicrobial Activity
Derivatives of this compound, particularly those incorporating thiosemicarbazone, Schiff base, and fatty acid amide moieties, have demonstrated notable activity against a range of pathogenic bacteria and fungi. These compounds often exert their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial growth and proliferation.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC) values, of various this compound derivatives against several microbial strains.
| Derivative Type | Compound | Test Organism | MIC (µg/mL) | Reference |
| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhi (ATCC 6539) | 64 | [1][2] |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhi | 128 | [1][2] | |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella paratyphi A | 64 | [1][2] | |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella paratyphi B | 128 | [1][2] | |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhimurium | 64 | [1][2] | |
| Fatty Acid Amide | N-(4-methoxybenzyl)undec-10-enamide | Bacteria | 55 | [3] |
| N-(4-methoxybenzyl)undec-10-enamide | Fungi | 70 | [3] | |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Bacteria | 45 | [3] | |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Fungi | 70 | [3] | |
| N-(4-methoxybenzyl)oleamide | Bacteria | 55 | [3] | |
| N-(4-methoxybenzyl)oleamide | Fungi | 70 | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[4][5][6]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: From a fresh culture, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock solution of the this compound derivative to the first well and perform a two-fold serial dilution by transferring 100 µL from well to well.
-
Inoculation: Inoculate each well with 10 µL of the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Broth Microdilution MIC Assay.
Anticancer Activity
A growing body of evidence suggests that derivatives of this compound, particularly chalcones and benzyloxybenzaldehydes, possess significant cytotoxic activity against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound derivatives against several human cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone (B49325) | 4'-Amino-4-methoxychalcone | MCF-7 (Breast) | 5.28 | [7] |
| 3,4,5-Trimethoxy-4'-methoxychalcone | MCF-7 (Breast) | 8.4 | [7] | |
| 2,4-Dichloro-4'-methoxychalcone | MCF-7 (Breast) | 7.1 | [7] | |
| Benzyloxybenzaldehyde | 2-(benzyloxy)-4-methoxybenzaldehyde | HL-60 (Leukemia) | 1-10 | [8] |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 (Leukemia) | 1-10 | [8] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[9][10]
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Activity
Certain derivatives of this compound have been shown to possess anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and cytokines.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[8][11][12][13][14]
Materials:
-
Wistar rats (150-200 g)
-
This compound derivative solution
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the derivative.
-
Compound Administration: Administer the test derivative or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Workflow for Carrageenan-Induced Paw Edema Assay.
Modulation of Signaling Pathways
The biological activities of this compound derivatives are often underpinned by their ability to modulate key intracellular signaling pathways that are dysregulated in various diseases.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Several this compound derivatives, particularly chalcones, have been shown to inhibit NF-κB activation.[15][16][17] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[16][18]
Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Some derivatives of this compound have been found to inhibit the phosphorylation of JNK and p38 MAPKs, thereby suppressing downstream inflammatory and apoptotic signaling.[3][11][19]
Inhibition of the MAPK Signaling Pathway.
Apoptosis Induction
Many anticancer this compound derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This process is often characterized by the activation of caspases, a family of cysteine proteases. A key event in the apoptotic cascade is the cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3.[7][10][20][21]
Induction of Apoptosis.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory assays, coupled with their activity on critical signaling pathways, warrants further investigation. This technical guide provides a foundational understanding of their biological activities, offering valuable data and methodologies to guide future research and development efforts in this exciting area of medicinal chemistry.
References
- 1. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A new synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-κB pathway in BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Environmental Fate and Degradation of p-Anisaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: p-Anisaldehyde, a widely used compound in the fragrance, flavor, and pharmaceutical industries, has a significant environmental presence. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the environmental degradation pathways of p-anisaldehyde, including biodegradation, photodegradation, and atmospheric degradation. It also details its potential for bioaccumulation and mobility in soil, supported by quantitative data, experimental protocols, and pathway visualizations.
Environmental Degradation Pathways
p-Anisaldehyde is susceptible to degradation through various environmental processes, with biodegradation and atmospheric degradation being the most significant. Hydrolysis is not considered a major degradation pathway for this compound.
Biodegradation
p-Anisaldehyde is considered to be readily biodegradable. Studies have shown that it can be effectively degraded by microorganisms in both aquatic and terrestrial environments.
Quantitative Data on Biodegradation:
| Test Guideline | Inoculum | Concentration | Duration | Degradation | Half-life (t½) |
| Japanese MITI Test (equivalent to OECD 301C) | Activated sludge | 100 mg/L | 14 days | 99% | Not Reported |
Experimental Protocol: OECD 301C (Modified MITI Test)
The "Modified MITI Test" is a standardized method for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.[1]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms from activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days.[2] The consumption of oxygen by the microorganisms during the degradation of the test substance is measured and expressed as a percentage of the theoretical oxygen demand (ThOD).[3]
Apparatus:
-
Closed respirometer with an oxygen supply and a carbon dioxide trap.
-
Incubator maintained at 25 ± 1°C.
Procedure:
-
Preparation of Mineral Medium: A mineral medium containing essential nutrients for microbial growth is prepared.
-
Inoculum: The inoculum is derived from a mixture of sources, including activated sludge from a wastewater treatment plant treating predominantly domestic sewage.[2]
-
Test Setup: The test substance is added to the mineral medium at a concentration of 100 mg/L. The inoculated medium is placed in the respirometer flasks. Control flasks containing only the inoculum and the mineral medium, and reference flasks with a readily biodegradable substance (e.g., aniline) are also prepared.
-
Incubation: The flasks are incubated at 25 ± 1°C for 28 days with continuous stirring.
-
Measurement: The oxygen consumption is measured continuously or at frequent intervals.
-
Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the ThOD.
Microbial Degradation Pathways:
The microbial degradation of p-anisaldehyde involves enzymatic transformations, primarily by fungi and bacteria.
-
Fungal Degradation: White-rot fungi, such as those from the genus Pleurotus, are known to degrade p-anisaldehyde. The degradation pathway involves the action of extracellular enzymes like aryl-alcohol oxidase and manganese peroxidase.[4] These enzymes catalyze the oxidation of p-anisaldehyde to p-anisic acid and the reduction to p-anisyl alcohol, which can be further metabolized.
-
Bacterial Degradation: Bacteria, such as Pseudomonas putida, can also metabolize p-anisaldehyde. The degradation can be initiated by the enzyme trans-anethole oxygenase, which converts trans-anethole (a related compound) to p-anisaldehyde. Further metabolism likely proceeds through the oxidation of the aldehyde group to a carboxylic acid, followed by ring cleavage. The metabolic pathway in Pseudomonas species often involves the formation of intermediates that enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.[5][6]
Signaling Pathways and Experimental Workflows:
The following diagrams illustrate the key degradation pathways and a general experimental workflow for assessing biodegradation.
Photodegradation
p-Anisaldehyde absorbs UV light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. The rate of photodegradation is dependent on the quantum yield, which is the efficiency of the photochemical process.
Quantitative Data on Photodegradation:
| Parameter | Value | Conditions |
| UV Absorption | >290 nm | - |
| Quantum Yield (Φ) | Not Experimentally Determined | - |
Experimental Protocol: Determining Photodegradation Quantum Yield
The quantum yield is a critical parameter for modeling the photodegradation of a chemical in the environment.[7]
Principle: The quantum yield is determined by irradiating a solution of the test substance with monochromatic light of a known wavelength and intensity and measuring the rate of its disappearance. A chemical actinometer with a known quantum yield is used to measure the light intensity.[8]
Apparatus:
-
Photoreactor with a monochromatic light source (e.g., xenon lamp with a monochromator).
-
Quartz reaction vessels.
-
UV-Vis spectrophotometer.
-
High-Performance Liquid Chromatography (HPLC) system for concentration analysis.
Procedure:
-
Actinometry: The light intensity of the photoreactor is determined using a chemical actinometer (e.g., p-nitroanisole/pyridine).
-
Sample Preparation: A solution of p-anisaldehyde of known concentration is prepared in purified water, buffered to a relevant environmental pH.
-
Irradiation: The sample solution is irradiated in the photoreactor for a specific period. Aliquots are withdrawn at different time intervals.
-
Analysis: The concentration of p-anisaldehyde in the aliquots is determined using a validated analytical method, such as HPLC-UV.
-
Calculation: The quantum yield is calculated from the rate of disappearance of p-anisaldehyde and the measured light intensity.
Atmospheric Degradation
In the atmosphere, p-anisaldehyde is expected to exist solely as a vapor. Its degradation is primarily driven by its reaction with photochemically produced hydroxyl radicals.
Quantitative Data on Atmospheric Degradation:
| Degradation Process | Rate Constant | Atmospheric Half-life (t½) |
| Reaction with OH radicals | 2.5 x 10⁻¹¹ cm³/molecule-sec (estimated) | ~15 hours (estimated) |
Environmental Distribution
The distribution of p-anisaldehyde in the environment is governed by its physical and chemical properties, such as its solubility, vapor pressure, and its tendency to adsorb to soil and sediment.
Mobility in Soil
The mobility of a chemical in soil is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests high mobility.
Quantitative Data on Soil Mobility:
| Parameter | Value | Interpretation |
| Soil Adsorption Coefficient (Koc) | 53 (estimated) | High Mobility |
Experimental Protocol: OECD 106 (Batch Equilibrium Method)
This method is used to experimentally determine the soil adsorption coefficient (Koc).[1][9]
Principle: A solution of the test substance is equilibrated with a soil sample of known organic carbon content. The concentration of the substance in the aqueous phase is measured at equilibrium, and the amount adsorbed to the soil is calculated by difference.[10]
Procedure:
-
Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are used.[9]
-
Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential abiotic or biotic degradation.
-
Main Test: Solutions of p-anisaldehyde at different concentrations are added to the soil samples. The mixtures are agitated until equilibrium is reached.
-
Analysis: The soil and aqueous phases are separated by centrifugation, and the concentration of p-anisaldehyde in the aqueous phase is determined.
-
Calculation: The adsorption coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing the Kd to the organic carbon content of the soil.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment. The bioconcentration factor (BCF) is a measure of a chemical's potential to bioaccumulate in aquatic organisms.
Quantitative Data on Bioaccumulation:
| Parameter | Value | Interpretation |
| Bioconcentration Factor (BCF) | 6.7 (estimated) | Low Potential for Bioaccumulation |
Analytical Methods for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the concentration of p-anisaldehyde in environmental matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used techniques.
HPLC-UV Method for Water Samples
Sample Preparation:
-
Solid-phase extraction (SPE) can be used to concentrate p-anisaldehyde from water samples and remove interfering substances.
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water.
-
Detection: UV detector set at a wavelength where p-anisaldehyde has maximum absorbance (around 257-285 nm).
-
Quantification: Based on a calibration curve prepared from standards of known concentrations.
A validated HPLC-UV method for a similar aldehyde derivative reported a detection limit of 0.1 ppm.[11]
GC-MS Method for Soil Samples
Sample Preparation:
-
Extraction: p-Anisaldehyde can be extracted from soil using techniques like Soxhlet extraction or accelerated solvent extraction (ASE) with a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and acetone).[10]
-
Clean-up: The extract may require a clean-up step using solid-phase extraction (SPE) to remove co-extracted interfering compounds.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or HP-5).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The major stable ion for p-anisaldehyde is often m/z 135.[12]
A validated GC-MS method for p-anisaldehyde as a genotoxic impurity reported a limit of detection (LOD) of 0.12 ppm and a limit of quantitation (LOQ) of 0.38 ppm.[12]
Validation of Analytical Methods: Analytical methods should be validated according to international guidelines (e.g., ICH) to ensure their accuracy, precision, linearity, and sensitivity for the intended application.[12]
Conclusion
p-Anisaldehyde is readily biodegradable and has a short estimated atmospheric half-life, indicating that it is not persistent in the environment. Its low estimated bioconcentration factor suggests a low potential for bioaccumulation in aquatic organisms. However, its high estimated mobility in soil warrants consideration for potential groundwater contamination. Further experimental studies to determine the photodegradation quantum yield and to obtain measured soil degradation and sorption data would provide a more complete understanding of its environmental fate. The microbial degradation pathways involve key enzymes that transform p-anisaldehyde into metabolites that can be integrated into central metabolic cycles. Continued research into these pathways could open avenues for bioremediation strategies.
References
- 1. oecd.org [oecd.org]
- 2. img3.epanshi.com [img3.epanshi.com]
- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 4. Anisaldehyde production and aryl-alcohol oxidase and dehydrogenase activities in ligninolytic fungi of the genus Pleurotus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of catabolic pathways in Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 10. york.ac.uk [york.ac.uk]
- 11. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Notes and Protocols: 4-Methoxybenzaldehyde (p-Anisaldehyde) TLC Stain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of 4-methoxybenzaldehyde, commonly known as p-anisaldehyde, as a versatile chromogenic stain for thin-layer chromatography (TLC). This stain is particularly effective for the visualization of a wide range of organic compounds, often yielding a spectrum of colors that can aid in compound identification.
Principle and Applications
The p-anisaldehyde stain is a sulfuric acid-based solution that, upon heating, reacts with various functional groups to produce colored spots on a TLC plate. The reaction mechanism is believed to involve aldol (B89426) and acetalization reactions, leading to the formation of highly conjugated, and therefore colored, products.[1] This makes it a valuable tool for visualizing compounds that are not UV-active.
This stain is considered a general-purpose reagent, particularly effective for detecting strong and weak nucleophiles.[1] It is well-suited for the visualization of:
-
Alcohols
-
Amines
-
Aldehydes
-
Ketones
-
Carbohydrates
-
Phenols[2]
-
Allylic alcohols[2]
-
Esters such as alkyl phthalates[2]
Conversely, some classes of compounds do not show significant color development with this stain, including:
Quantitative Data: Stain Formulations
Several formulations for the p-anisaldehyde staining solution exist. The choice of recipe may depend on laboratory preference and specific application requirements. The following tables summarize various reported compositions.
Table 1: Common p-Anisaldehyde Stain Recipes
| Reagent | Formulation A[1][3] | Formulation B[2] | Formulation C[4] | Formulation D[5] |
| p-Anisaldehyde | 3.7 mL | 4 mL | 4 mL | 9.2 mL |
| Absolute Ethanol (B145695) | 135 mL | 150 mL | 100 mL (95%) | 338 mL (95%) |
| Concentrated Sulfuric Acid | 5 mL | 5 mL | 4 mL | 12.5 mL |
| Glacial Acetic Acid | 1.5 mL | 2 mL | 2 mL | 3.75 mL |
Table 2: Alternative p-Anisaldehyde Stain Recipes
| Reagent | Formulation E[3] | Formulation F[3] | Formulation G[6] |
| p-Anisaldehyde | 1 part | 15 mL | 3.5 mL |
| Perchloric Acid (HClO₄) | 10 parts | - | - |
| Acetone | 20 parts | - | - |
| Water | 80 parts | - | - |
| 95% Ethanol | - | 250 mL | - |
| Ice Cold Ethanol | - | - | 350 mL |
| Concentrated Sulfuric Acid | - | 2.5 mL | 50 mL |
| Acetic Acid | - | - | 15 mL |
Experimental Protocols
Protocol 1: Preparation of p-Anisaldehyde Staining Solution (Formulation A)
Materials:
-
p-Anisaldehyde (this compound)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Glass beaker and stirring rod
-
Graduated cylinders
-
Ice bath
-
Stain storage jar (amber glass recommended)
Procedure:
-
In a clean glass beaker, combine 135 mL of absolute ethanol and 1.5 mL of glacial acetic acid.
-
Place the beaker in an ice bath to cool the solution.
-
Slowly and cautiously add 5 mL of concentrated sulfuric acid to the cooled ethanol/acetic acid mixture while stirring continuously. Caution: This is an exothermic reaction.
-
Allow the solution to cool to room temperature.[3]
-
Add 3.7 mL of p-anisaldehyde to the cooled mixture.[3]
-
Stir the solution vigorously until it is homogeneous.[3]
-
Transfer the prepared stain to a suitable storage container.
Storage: The stain is light-sensitive and susceptible to degradation.[1] It should be stored in a well-sealed container, wrapped in aluminum foil, and refrigerated when not in use to prolong its shelf life.[1][4] The solution may darken over time but can often still be used effectively.[1]
Protocol 2: Application of p-Anisaldehyde Stain to a TLC Plate
Materials:
-
Developed and dried TLC plate
-
p-Anisaldehyde staining solution in a dipping jar
-
Forceps
-
Heat gun or hot plate
Procedure:
-
Ensure the developed TLC plate is completely dry and free of eluent, as residual solvent can cause streaking.[2] Gentle warming with a heat gun can aid in this process.
-
Using forceps, briefly dip the TLC plate into the p-anisaldehyde staining solution for a few seconds.
-
Remove the plate from the stain and wipe any excess solution from the back of the plate with a paper towel.
-
Gently warm the plate using a heat gun or by placing it on a hot plate. Heat uniformly until colors develop.[2] The background may turn a light pink to yellowish color.[2]
-
Be cautious not to overheat the plate, as this can cause the entire plate to char and obscure the spots.[2]
-
Once the spots have developed with sufficient intensity, remove the plate from the heat source.
-
Circle the visualized spots with a pencil immediately, as the colors may fade over time.
Visualizations
Caption: Preparation of p-Anisaldehyde Staining Solution.
Caption: Application of p-Anisaldehyde Stain to a TLC Plate.
References
Application Notes and Protocols: Aldol Condensation of 4-Methoxybenzaldehyde with Acetone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the base-catalyzed aldol (B89426) condensation of 4-methoxybenzaldehyde with acetone (B3395972). The procedures for the synthesis of both the mono-addition product, 4-(4'-methoxyphenyl)-3-buten-2-one, and the bis-addition product, 1,5-bis(4'-methoxyphenyl)penta-1,4-dien-3-one, are outlined.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] It typically involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1][2] This reaction can be catalyzed by either acid or base.[1][2] The protocols described herein utilize a base-catalyzed pathway for the reaction between this compound (p-anisaldehyde) and acetone.[1][2][3] Due to the absence of α-hydrogens, this compound acts as the electrophile, while acetone, possessing α-hydrogens, forms a nucleophilic enolate in the presence of a base.[4] Depending on the stoichiometry of the reactants, either a mono- or bis-condensation product can be selectively synthesized.[1][2]
Experimental Protocols
Synthesis of 4-(4'-methoxyphenyl)-3-buten-2-one (Mono-addition Product)
This protocol details the reaction where one equivalent of this compound reacts with an excess of acetone.
Materials:
-
This compound (p-anisaldehyde)
-
Acetone
-
Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Beakers
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
In a 100 mL round bottom flask, dissolve 1.2 mL (10 mmol) of this compound in 15 mL of acetone.[1][2]
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
In a separate beaker, prepare a solution of 1.0 g of potassium hydroxide in 20 mL of water.[1][2] Alternatively, a solution of 0.6 g of sodium hydroxide in 1 mL of water can be used.[3]
-
Slowly add the basic solution to the stirred acetone mixture over a period of about 2 minutes.[2]
-
Continue stirring the reaction mixture for 20-30 minutes at room temperature.[1]
-
To ensure complete precipitation of the product, add approximately 40 mL of water to the reaction mixture.[1][2]
-
Cool the mixture in an ice bath for 3 to 5 minutes to further facilitate precipitation.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1][2][3]
-
Wash the collected solid with several portions of cold water to remove any residual base.[1][3]
-
Dry the crude product.
-
Purify the product by recrystallization from a minimum amount of hot ethanol.[1][2][3]
-
Allow the solution to cool, collect the purified crystals by vacuum filtration, and let them dry completely.
Experimental Workflow for Mono-addition Product
Caption: Workflow for the synthesis of 4-(4'-methoxyphenyl)-3-buten-2-one.
Synthesis of 1,5-bis(4'-methoxyphenyl)penta-1,4-dien-3-one (Bis-addition Product)
This protocol is for the reaction of two equivalents of this compound with one equivalent of acetone. It can also be performed in a stepwise manner using the mono-addition product as a starting material.[1][2]
Materials:
-
4-(4'-methoxyphenyl)-3-buten-2-one (from the previous step)
-
This compound (p-anisaldehyde)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Round bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Beakers
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL round bottom flask, dissolve 0.60 g (3.4 mmol) of the purified 4-(4'-methoxyphenyl)-3-buten-2-one and 0.61 mL (5.1 mmol) of this compound in 15 mL of ethanol.[1][2]
-
In a separate beaker, prepare a solution of 0.8 g of potassium hydroxide in 20 mL of water.[1][2]
-
With continuous stirring, slowly add the potassium hydroxide solution to the flask over approximately 2 minutes.[1][2]
-
Stir the reaction mixture for 30 minutes.[1][2] A solid product should precipitate.
-
Wash the product thoroughly with water.[1]
-
Dry the crude product and then purify it by recrystallization from ethanol.[1][2]
-
Collect the purified crystals by vacuum filtration and allow them to dry completely.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Define nodes A [label="Dissolve Mono-addition Product\n& this compound\nin Ethanol"]; B [label="Prepare Aqueous\nKOH Solution"]; C [label="Mix Reactants\n(Slow Addition of Base)"]; D [label="Stir at Room Temperature\n(30 min)"]; E [label="Isolate Crude Product\n(Vacuum Filtration)"]; F [label="Wash with Water"]; G [label="Recrystallize\nfrom Ethanol"]; H [label="Dry Final Product\n1,5-bis(4'-methoxyphenyl)penta-1,4-dien-3-one"];
// Define edges A -> C; B -> C; C -> D -> E -> F -> G -> H; }
Caption: Mechanism of the base-catalyzed aldol condensation.
References
Application Note: Synthesis of Secondary Alcohols via Grignard Reaction with p-Anisaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of secondary alcohols through the nucleophilic addition of a Grignard reagent to p-anisaldehyde. The procedure outlines the preparation of the Grignard reagent, its reaction with the aldehyde, and the subsequent work-up and purification steps. This method is fundamental for creating complex molecular architectures relevant to pharmaceutical and materials science research.
Principle of the Reaction
The synthesis involves two primary stages. First, a Grignard reagent (an organomagnesium halide, RMgX) is prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent.[1][2] The highly polarized carbon-magnesium bond renders the carbon atom nucleophilic and strongly basic.[3]
In the second stage, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of p-anisaldehyde.[4] This addition reaction forms a tetrahedral magnesium alkoxide intermediate. Subsequent quenching and protonation of this intermediate with a mild acid, such as aqueous ammonium (B1175870) chloride, yields the desired secondary alcohol.
References
Synthesis of Chalcones Using 4-Methoxybenzaldehyde: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 4-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols described herein outline both conventional and green synthetic methodologies, offering flexibility based on laboratory resources and environmental considerations.
Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones renowned for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The incorporation of a 4-methoxy group on the benzaldehyde (B42025) ring is a key structural feature that often imparts significant biological efficacy to the resulting chalcone (B49325) derivatives.
Data Presentation: Synthesis of Chalcones from this compound
The Claisen-Schmidt condensation is the cornerstone reaction for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde (this compound) and an acetophenone (B1666503). The following table summarizes the yields of various chalcones synthesized from this compound and different substituted acetophenones under various reaction conditions.
| Acetophenone Derivative | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Acetophenone | NaOH | Ethanol (B145695), Room Temperature, 4-6 h | 90-96 | [1] |
| Acetophenone | KOH | Ethanol, Room Temperature | 88-94 | [1] |
| 4-Hydroxyacetophenone | NaOH | Grinding, Room Temperature, 30 min | 32.5 | |
| 4-Methylacetophenone | NaOH | Ethanol, Room Temperature | 75-90 | [2] |
| 4-Methoxyacetophenone | NaOH | Ethanol, Room Temperature | 90 | [2] |
| 4-Chloroacetophenone | NaOH | Grinding, Room Temperature, 10 min | High Yield | |
| 4-Bromoacetophenone | NaOH | Grinding, Room Temperature | High Yield | [1] |
| 2-Hydroxyacetophenone | 50% KOH | Ethanol, 24 h | 32 | [3] |
| 3,4,5-Trimethoxyacetophenone | KOH | Ethanol | - | [4] |
Experimental Protocols
Two primary methodologies for the synthesis of chalcones from this compound are detailed below: a conventional solvent-based approach and a solvent-free "green" approach.
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative using this compound and a substituted acetophenone with sodium hydroxide (B78521) as the catalyst in an ethanol solvent.
Materials:
-
This compound
-
Substituted Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware (e.g., Erlenmeyer flask, beaker, magnetic stirrer)
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of the desired substituted acetophenone in 20-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Prepare a 40% (w/v) aqueous solution of NaOH. Slowly add this solution dropwise to the stirred ethanolic solution of the reactants. A change in color and the formation of a precipitate are typically observed.
-
Continue to stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing approximately 50 g of crushed ice.
-
Acidify the mixture by the slow addition of dilute HCl until a neutral pH (~7) is achieved.
-
Collect the precipitated solid by vacuum filtration and wash it with cold distilled water to remove any residual base.
-
Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.
-
Dry the purified crystals in a desiccator, determine the yield, and characterize the compound using appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: Green Synthesis via Solvent-Free Grinding
This environmentally friendly protocol avoids the use of organic solvents, relying on the mechanical energy from grinding to initiate the reaction.
Materials:
-
This compound
-
Substituted Acetophenone
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl, 10% v/v)
-
Vacuum filtration apparatus
Procedure:
-
Place 10 mmol of this compound, 10 mmol of the substituted acetophenone, and 10-20 mmol of solid NaOH pellets or powder into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically form a paste and may change color or solidify.[1]
-
Monitor the reaction progress by taking a small sample for TLC analysis.
-
Once the reaction is complete, add cold water to the mortar and triturate the solid.
-
Transfer the resulting slurry to a beaker and neutralize with dilute HCl.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to obtain the pure chalcone.
-
Dry the purified product, calculate the yield, and characterize its structure.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones derived from this compound.
Signaling Pathway: Anticancer Mechanism of Action
Chalcones derived from this compound have demonstrated promising anticancer activity. One of the key mechanisms involves the induction of apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of critical signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and p53 pathways.[4][5] The following diagram illustrates a simplified representation of how these chalcones can interfere with these pathways.
These application notes and protocols provide a foundational resource for the synthesis and preliminary investigation of chalcones derived from this compound. The versatility of the Claisen-Schmidt condensation, coupled with the significant biological potential of the resulting compounds, makes this an active and promising area of research for the development of novel therapeutic agents.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 4-Methoxybenzaldehyde in Pharmaceutical Synthesis
Introduction
4-Methoxybenzaldehyde, also known as p-anisaldehyde, is a widely utilized organic compound characterized by a methoxy (B1213986) group substituted at the para position of a benzaldehyde (B42025) ring.[1] It serves as a crucial fine chemical intermediate in the synthesis of a diverse range of pharmaceuticals and other high-value organic molecules.[2][3] Its aldehyde functional group is highly reactive, making it an ideal starting material for various condensation and cyclization reactions to build complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical derivatives starting from this compound and related structures.
Application Note 1: Synthesis of a Schiff Base with Antimicrobial Potential
Schiff bases derived from this compound are a class of compounds investigated for their pharmacological properties, including antibacterial activity.[4] The synthesis of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone serves as an excellent example of a straightforward condensation reaction to produce a biologically active compound. Thiosemicarbazones are known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4]
Experimental Protocol: Synthesis of 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone
This protocol details the condensation reaction between this compound and 4-methylthiosemicarbazide (B147232).
Materials:
-
This compound (0.002 mol)
-
4-Methylthiosemicarbazide (0.002 mol, 210 mg)
-
Ethanol (B145695) (30 mL total)
-
Glacial Acetic Acid (5 drops)
-
Reflux apparatus
-
Filtration equipment
Procedure:
-
Dissolve 4-methylthiosemicarbazide (210 mg, 0.002 mol) in 15 mL of ethanol in a round-bottom flask.
-
Add a solution of this compound (0.28 mL, 0.002 mol) to the flask.[4]
-
Add five drops of glacial acetic acid to the mixture to catalyze the reaction.[4]
-
Set up the reflux apparatus and heat the reaction mixture at 70°C for 6 hours.[4]
-
After the reflux period, allow the clear solution to cool to room temperature.
-
Crystals of the product will form upon cooling.
-
Filter the crystals and wash them several times with cold ethanol to remove any unreacted starting materials.[4]
-
Dry the purified crystals for further analysis and characterization.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis and antibacterial activity of the resulting Schiff base, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT).
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 0.002 mol | [4] |
| 4-Methylthiosemicarbazide | 0.002 mol | [4] |
| Reaction Conditions | ||
| Solvent | Ethanol | [4] |
| Catalyst | Glacial Acetic Acid | [4] |
| Temperature | 70°C | [4] |
| Time | 6 hours | [4] |
| Results | ||
| Product Yield | Good | [4] |
| Antibacterial Activity (MIC) | ||
| Salmonella typhi (ATCC 6539) | 64 µg/mL | [4] |
| Salmonella paratyphi A | 64 µg/mL | [4] |
| Salmonella typhimurium | 64 µg/mL | [4] |
| Salmonella typhi | 128 µg/mL | [4] |
| Salmonella paratyphi B | 128 µg/mL | [4] |
Synthesis Workflow Diagram
References
- 1. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Synthesis, Molecular Structure and Antibacterial Activity of 1-(this compound)-4-Methylthiosemicarbazone [scirp.org]
Application Note: Quantification of Primary Amines in HPLC using p-Anisaldehyde as a Derivatizing Agent
Abstract
This application note details a proposed method for the quantification of primary amines in solution using High-Performance Liquid Chromatography (HPLC) with UV detection, following pre-column derivatization with p-Anisaldehyde. Many primary amines lack a significant UV chromophore, making their direct detection by HPLC challenging.[1] Derivatization with p-Anisaldehyde converts the primary amine into a stable Schiff base, which possesses strong UV absorbance, thereby enhancing detection sensitivity.[2] This method is applicable to researchers, scientists, and drug development professionals requiring a straightforward and effective analytical technique for the quantification of primary amines.
Introduction
The quantitative analysis of primary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and food chemistry. However, the inherent low UV absorbance and high polarity of many aliphatic amines complicate their analysis by reversed-phase HPLC.[1] To overcome these challenges, pre-column derivatization is a widely employed strategy to introduce a chromophoric tag onto the analyte molecule, improving both detectability and chromatographic retention.[3]
p-Anisaldehyde reacts with primary amines through a condensation reaction to form a stable imine, commonly known as a Schiff base.[4][5] This reaction is typically straightforward and results in a derivative with a strong UV absorbance, making it suitable for HPLC-UV analysis.[2][6] This application note provides a comprehensive protocol for the derivatization of primary amines with p-Anisaldehyde and their subsequent analysis by HPLC.
Principle of the Method
The derivatization process involves the nucleophilic addition of the primary amine to the carbonyl group of p-Anisaldehyde, followed by the elimination of a water molecule to form the corresponding N-substituted imine (Schiff base).[5] This reaction is often catalyzed by mild acid or heat.[3][4] The resulting Schiff base is a more hydrophobic molecule with a significant chromophore, allowing for excellent separation on a reversed-phase HPLC column and sensitive detection using a standard UV detector.[1][6]
Experimental Protocols
Preparation of Reagents and Standards
-
Amine Standard Stock Solution (e.g., 1 mg/mL of a model primary amine): Accurately weigh 100 mg of the primary amine standard and dissolve it in 100 mL of methanol (B129727) in a volumetric flask.
-
p-Anisaldehyde Derivatizing Reagent (10 mg/mL): Dissolve 1.0 g of p-Anisaldehyde in 100 mL of methanol in a volumetric flask. Store this solution in a dark, sealed container.
-
Catalyst (Optional, 0.1 M Acetic Acid in Methanol): Add 0.57 mL of glacial acetic acid to a 100 mL volumetric flask and bring to volume with methanol.
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
Derivatization Procedure
-
In a 2 mL autosampler vial, add 100 µL of the amine standard solution (or sample extract).
-
Add 200 µL of the p-Anisaldehyde derivatizing reagent.
-
(Optional) Add 50 µL of the 0.1 M acetic acid catalyst.
-
Cap the vial and vortex for 30 seconds.
-
Heat the vial in a heating block at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Dilute the reaction mixture with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final volume of 1 mL.
-
Filter the final solution through a 0.45 µm syringe filter into a clean autosampler vial prior to HPLC injection.
HPLC Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 50% B to 90% B
-
10-12 min: 90% B (hold)
-
12-13 min: 90% B to 50% B
-
13-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on typical absorbance maxima for aromatic Schiff bases).[6]
-
Injection Volume: 10 µL.
Data Presentation
The following tables present illustrative quantitative data for the analysis of a model primary amine derivatized with p-Anisaldehyde. Note: This data is hypothetical and serves as an example of expected performance.
Table 1: Chromatographic Performance
| Analyte (Derivative) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| p-Anisaldehyde-Amine Derivative | 8.5 | 1.1 | >5000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Mandatory Visualizations
Discussion
The proposed method offers a viable approach for the quantification of primary amines. The formation of a Schiff base with p-Anisaldehyde provides a derivative with favorable chromatographic and spectrophotometric properties. Schiff bases derived from aromatic aldehydes are generally stable, especially in non-aqueous or mildly acidic mobile phases.[2] However, it is important to note that the imine bond can be susceptible to hydrolysis in highly aqueous or strongly acidic conditions, so care should be taken with sample storage and mobile phase pH.[7]
Method optimization may be required for specific amines. This could include adjusting the derivatization reaction time, temperature, and catalyst concentration to ensure complete reaction. Chromatographic conditions, such as the gradient profile and column chemistry, may also need to be tailored to achieve optimal separation from interfering matrix components and the excess derivatizing reagent.
Conclusion
Pre-column derivatization with p-Anisaldehyde is a promising technique for the HPLC-UV analysis of primary amines. The method is straightforward, utilizes readily available reagents, and significantly enhances the detectability of otherwise challenging analytes. The provided protocol serves as a solid foundation for method development and can be adapted for the routine analysis of primary amines in various sample matrices.
References
Application Notes and Protocols: Wittig Reaction of 4-Methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the reliable formation of carbon-carbon double bonds. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its high degree of regioselectivity. The reaction involves the coupling of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to yield an alkene and a phosphine (B1218219) oxide. The strong P=O bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction.[1][2] This document provides detailed experimental conditions and protocols for the Wittig reaction of 4-methoxybenzaldehyde, a common substrate in organic synthesis.
Reaction Mechanism
The generally accepted mechanism of the Wittig reaction proceeds through the following key steps:
-
Ylide Formation: A phosphonium (B103445) salt is deprotonated by a strong base to form a phosphorus ylide, a species with adjacent positive and negative charges.[3][4]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (this compound in this case).
-
Betaine/Oxaphosphetane Formation: This attack leads to the formation of a dipolar intermediate called a betaine, which subsequently undergoes ring-closure to form a four-membered heterocyclic intermediate, the oxaphosphetane.[2][4] Some evidence suggests a concerted [2+2] cycloaddition may also occur.[2]
-
Alkene Formation: The unstable oxaphosphetane collapses, yielding the desired alkene (e.g., 4-methoxystilbene) and triphenylphosphine oxide.[1][4]
Experimental Conditions Overview
The outcome of the Wittig reaction, including yield and stereoselectivity (E/Z isomer ratio), is highly dependent on the reaction conditions. Key parameters include the nature of the ylide, the solvent, the base employed, and the reaction temperature. A summary of various reported conditions for the Wittig reaction involving this compound and its derivatives is presented below.
Table 1: Summary of Experimental Conditions for the Wittig Reaction of this compound and Derivatives
| Phosphonium Salt/Reagent | Base | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Benzyltriphenylphosphonium (B107652) chloride | 50% aq. NaOH | Dichloromethane (B109758) | Room Temp. | 30 min | trans-9-Styrylanthracene (from 9-anthraldehyde) | Not specified | [3][5] |
| Trimethyl phosphonoacetate | Sodium methoxide (B1231860) | Methanol (B129727) | Room Temp. | 1 h | Methyl trans-4-methoxycinnamate | Not specified | [1] |
| Benzyltriphenylphosphonium chloride | Sodium methoxide | Methanol | Room Temp. | Not specified | Asymmetric dimethoxystilbenes | Not specified | |
| Benzyltriphenylphosphonium chloride | Potassium phosphate (B84403) | Solvent-free | Not specified | < 3 h | 4-Bromostilbene (from 4-bromobenzaldehyde) | Not specified | [6] |
| (Iodomethyl)triphenylphosphonium iodide | NaHMDS | THF | -75 | Not specified | (Z)-1-Iodo-2-(4-methoxyphenyl)ethene | Not specified | [7] |
| p-Nitrobenzyltriphenylphosphonium Chloride | Not specified | Benzene | Not specified | 4 h | cis-4-Nitro-4'-methoxystilbene | 46 | [8] |
| Benzyltriphenylphosphonium halide | Potassium carbonate | Gas-Liquid PTC | 150-170 | Not specified | Stilbene (from benzaldehyde) | 19-82 |
Detailed Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of Methyl trans-4-Methoxycinnamate
This protocol utilizes a stabilized phosphonate (B1237965) carbanion, which often favors the formation of the E-alkene and uses milder bases.[1] The resulting phosphate byproduct is water-soluble, simplifying purification.[1]
Materials:
-
This compound (p-anisaldehyde)
-
Trimethyl phosphonoacetate
-
Sodium methoxide (25 wt% in methanol)
-
Anhydrous methanol
-
Deionized water
Procedure:
-
To a 5 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol solution, and 0.43 mL of trimethylphosphonoacetate.
-
Seal the flask with a rubber septum and insert a vent needle. Stir the mixture until a homogeneous solution is formed.
-
In a separate test tube, dissolve 0.20 mL of this compound in 0.50 mL of anhydrous methanol.
-
Using a syringe, add the this compound solution dropwise to the stirring ylide solution over a period of ten minutes.
-
After the addition is complete, remove the syringe and allow the reaction to stir at room temperature for one hour.
-
Upon completion, quench the reaction by adding 2.0 mL of deionized water to the flask and mix thoroughly.
-
Collect the precipitated product by vacuum filtration and wash with deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol. If the product does not precipitate upon cooling, add deionized water dropwise to the hot solution until it becomes cloudy, then add a few drops of ethanol to redissolve the solid. Allow the solution to cool to room temperature and then in an ice bath to complete recrystallization.
-
Collect the purified product by vacuum filtration and dry thoroughly.
Protocol 2: Phase-Transfer Catalyzed Wittig Reaction for Stilbene Synthesis
This protocol is adapted for the synthesis of stilbenes and demonstrates a phase-transfer catalysis (PTC) approach, which is advantageous for reactions with reactants in different phases.[9][10][11]
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
In a round-bottom flask or a large test tube equipped with a magnetic stir bar, combine this compound and benzyltriphenylphosphonium chloride in dichloromethane.
-
With vigorous stirring, add the 50% aqueous NaOH solution dropwise. The reaction mixture will likely become colored, indicating the formation of the ylide.
-
Stir the biphasic mixture vigorously for at least 30 minutes at room temperature.[3]
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute the mixture with additional dichloromethane and water.
-
Separate the organic layer. The aqueous layer can be extracted two more times with dichloromethane.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product, a mixture of 4-methoxystilbene and triphenylphosphine oxide, can be purified by column chromatography or recrystallization.
Logical Workflow
The following diagram illustrates the general workflow for a Wittig reaction experiment.
References
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. gctlc.org [gctlc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Knoevenagel Condensation of 4-Methoxybenzaldehyde and Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its ability to produce α,β-unsaturated acids and their derivatives. This document provides detailed application notes and protocols for the Knoevenagel condensation of 4-methoxybenzaldehyde with malonic acid to synthesize 4-methoxycinnamic acid, a valuable intermediate in the production of pharmaceuticals, cosmetics (specifically as a precursor to UVB light absorbers in sunscreens), and other fine chemicals.[1] The protocols outlined below range from traditional methods to more environmentally benign "green" chemistry approaches.
Reaction and Mechanism
The reaction involves the nucleophilic addition of an active methylene (B1212753) compound (malonic acid) to a carbonyl group (this compound), followed by a dehydration reaction.[2] When conducted in the presence of pyridine (B92270) and a catalytic amount of a base like piperidine (B6355638), the reaction often proceeds via a Doebner modification, which includes a subsequent decarboxylation of the intermediate to yield the final cinnamic acid derivative.[3][4]
A proposed mechanism involves the formation of an enolate from malonic acid, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of 4-methoxycinnamic acid.
Experimental Protocols
Several protocols for the Knoevenagel condensation of this compound and malonic acid have been reported, with variations in catalysts, solvents, and reaction conditions. Below are detailed methodologies for some of the most common and innovative approaches.
Protocol 1: Traditional Pyridine/Piperidine Catalysis
This is a classic and widely used method for the Knoevenagel condensation.
Materials:
-
This compound
-
Malonic acid
-
Pyridine (reagent grade)
-
Piperidine (reagent grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (B145695) (for recrystallization)
-
Round-bottomed flask (25 mL or appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 25-mL round-bottomed flask, combine this compound (0.804 mL, 6.61 mmol), malonic acid (1.75 g, 16.8 mmol), and pyridine (3.0 mL, 37.1 mmol).[5][6]
-
To this mixture, add a catalytic amount of piperidine (0.6 mL).[5]
-
Attach a reflux condenser and heat the mixture at reflux for 4 hours.[5]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Place the flask in an ice bath to thoroughly chill the mixture.
-
Slowly add 8.0 mL of concentrated HCl to the cold reaction mixture to precipitate the product.[5]
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with cold water (2 x 10 mL) and allow it to dry completely.[5]
-
For further purification, recrystallize the crude product from absolute ethanol.[5]
Protocol 2: β-Alanine Catalysis in Pyridine
This protocol utilizes a milder base, β-alanine, as the catalyst.
Materials:
-
This compound
-
Malonic acid
-
β-Alanine
-
Pyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
In a 25-mL round-bottomed flask, dissolve this compound (0.804 mL, 6.61 mmol), malonic acid (1.75 g, 16.8 mmol), and β-alanine (0.10 g, 1.12 mmol) in pyridine (3.0 mL, 37.1 mmol).[5]
-
Heat the solution under reflux for 90 minutes.[5]
-
After cooling to room temperature, place the reaction mixture in an ice bath.
-
Slowly add 8.0 mL of concentrated HCl to precipitate the product.[5]
-
Collect the white precipitate by vacuum filtration, wash with cold water (2 x 10mL), and dry thoroughly.[5]
-
Recrystallize the product from absolute ethanol if necessary.[5]
Protocol 3: "Green" Solvent-Free Condensation with Ammonium (B1175870) Bicarbonate
This environmentally friendly protocol avoids the use of hazardous solvents like pyridine and piperidine.
Materials:
-
This compound
-
Malonic acid
-
Ammonium bicarbonate
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
6M Hydrochloric Acid (HCl)
-
Large test tube (e.g., 150mm x 25mm) or round-bottomed flask
-
Oil bath
-
Standard laboratory glassware for workup
Procedure:
-
Combine this compound (e.g., 4.06g, 20.7mmol), malonic acid (1.2 equivalents, e.g., 2.58g), and ammonium bicarbonate (0.4 equivalents, e.g., 0.66g) in a large test tube.[7]
-
Add a minimal amount of ethyl acetate (e.g., 10 mL) to facilitate mixing.[7]
-
Suspend the test tube in a preheated oil bath at 140°C. Gas evolution and boiling of the solvent will be observed.[7]
-
Heat for a designated time (e.g., 2 hours), monitoring the reaction by TLC if possible.
-
After cooling, dissolve the reaction mixture in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove unreacted aldehyde and impurities.
-
Acidify the aqueous solution to a pH of 2 with 6M HCl to precipitate the 4-methoxycinnamic acid.[7]
-
Collect the precipitate by filtration and wash with water.
-
Recrystallize from a suitable solvent system, such as a 4:1 water:EtOH mixture, for purification.[7]
Data Presentation
The following tables summarize the quantitative data from the described protocols, allowing for easy comparison of reaction conditions and outcomes.
| Parameter | Protocol 1: Pyridine/Piperidine | Protocol 2: β-Alanine/Pyridine | Protocol 3: Solvent-Free/Ammonium Bicarbonate |
| This compound | 6.61 mmol | 6.61 mmol | 20.7 mmol |
| Malonic Acid | 16.8 mmol (2.5 equiv) | 16.8 mmol (2.5 equiv) | 1.2 equiv |
| Catalyst | Piperidine (0.6 mL) | β-Alanine (0.10 g, 1.12 mmol) | Ammonium Bicarbonate (0.4 equiv) |
| Solvent | Pyridine (3.0 mL) | Pyridine (3.0 mL) | Ethyl Acetate (minimal) |
| Temperature | Reflux | Reflux | 140°C |
| Reaction Time | 4 hours[5] | 90 minutes[5] | 2-3 hours[7] |
| Reported Yield | 98%[5] | Not explicitly stated for this combination, but similar reactions yield well. | 73%[7] |
Experimental Workflow and Signaling Pathways
The logical flow of the Knoevenagel condensation can be visualized as a series of steps from reactant preparation to final product purification.
References
- 1. Solved (p-anisaldehyde) to generate 4-methoxycinnamic acid. | Chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Reductive Amination of 4-Methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds. This process is instrumental in the synthesis of primary, secondary, and tertiary amines, which are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules. The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[1][2]
4-Methoxybenzaldehyde (also known as p-anisaldehyde) is a common aromatic aldehyde used as a starting material in these transformations due to its stability and reactivity. This document provides detailed protocols for the reductive amination of this compound with various amines, utilizing different reducing agents.
Reaction Principle
The reductive amination process involves two key sequential steps that occur in the same reaction vessel:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound. This is followed by dehydration to form a Schiff base (imine) if a primary amine is used, or an iminium ion in the case of a secondary amine. This equilibrium can be shifted towards the product by removing water or by using a mild acid catalyst.[1]
-
In-Situ Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to form the final amine product. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the imine intermediate.[2][3]
Experimental Protocols
Several reducing agents can be employed for the reductive amination of this compound. The choice depends on the substrate scope, functional group tolerance, and reaction conditions required.
Protocol 1: Using Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent, making it ideal for direct reductive aminations.[4][5][6] It tolerates a wide range of functional groups and generally provides high yields with minimal side products.[4][6] Aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are typically used, as STAB is water-sensitive.[3][6][7]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline (B41778), 4-methylaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution or slurry of the amine (1.0-1.2 equivalents) and this compound (1.0 equivalent) in an appropriate solvent like DCM or 1,4-Dioxane, add sodium triacetoxyborohydride (1.5-2.0 equivalents) in one portion at room temperature.[8]
-
Stir the reaction mixture for 3 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]
-
If necessary, purify the product by silica (B1680970) gel chromatography.
Protocol 2: Using Sodium Borohydride (B1222165) (NaBH₄)
Sodium borohydride is a more cost-effective but less selective reducing agent than STAB. To prevent the reduction of the starting aldehyde, the reaction is often performed in a stepwise manner within a single pot: the imine is formed first, and then NaBH₄ is added.[2][7] The addition of a catalyst like a cation exchange resin (e.g., DOWEX® 50WX8) or an acid can facilitate the reaction.[9][10]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, 4-methylaniline)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH) or Tetrahydrofuran (THF)
-
DOWEX® 50WX8 resin (optional, as catalyst)[9]
-
Acetic Acid (optional, as catalyst)[10]
Procedure (with DOWEX® Catalyst): [9]
-
In a round-bottom flask, mix this compound (1 mmol), the desired aniline (1 mmol), NaBH₄ (1 mmol), and DOWEX® 50WX8 (0.5 g) in THF (3 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. For the reaction of this compound with aniline or 4-methylaniline, the reaction is typically complete within 20-40 minutes.[9]
-
After completion, filter the resin and wash it with THF.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Procedure (with Acetic Acid Catalyst): [10]
-
Stir a mixture of this compound (1.0 equivalent), an amine (1.0 equivalent), and acetic acid in methanol or benzene (B151609) for one hour at room temperature to ensure imine formation.
-
Cool the mixture to 0 – 5 °C in an ice bath.
-
Add sodium borohydride (an excess) portion-wise, maintaining the temperature.
-
Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.
-
Proceed with an aqueous work-up and extraction as described in the previous protocols.
Protocol 3: Catalytic Hydrogenation
For larger-scale synthesis, catalytic hydrogenation is an efficient and clean method. It involves reacting the aldehyde and amine under a hydrogen atmosphere with a metal catalyst.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, benzylamine)
-
Cobalt-based composite catalyst or Palladium on Carbon (Pd/C)[11]
-
Solvent (e.g., Methanol)
-
Hydrogen (H₂) gas source
-
High-pressure reactor (autoclave)
Procedure (using a Co-based catalyst): [11]
-
Charge a high-pressure autoclave with this compound, the amine (e.g., n-butylamine), a solvent, and the cobalt-containing composite catalyst.
-
Seal the reactor, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 100-150 bar).
-
Heat the mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.[11]
-
Maintain these conditions for several hours until the reaction is complete (monitored by GC or LC-MS).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure and purify the resulting amine, typically by distillation or chromatography.
Data Presentation
The following table summarizes quantitative data for the reductive amination of this compound under various conditions.
| Aldehyde | Amine | Reducing System / Catalyst | Solvent | Time (min) | Yield (%) |
| This compound | 4-Methylaniline | NaBH₄ / DOWEX® 50WX8 | THF | 20 | 90[9] |
| This compound | Aniline | NaBH₄ / DOWEX® 50WX8 | THF | 40 | 93[9] |
| This compound | n-Butylamine | Co-containing composite / H₂ (100 bar, 100°C) | - | - | 72-96[11] |
| This compound | Benzylamine | Co-containing composite / H₂ (100 bar, 100°C) | - | - | 72-96[11] |
| This compound | Di-iso-propylamine | Co-containing composite / H₂ (30 atm, 150°C) | - | - | ~88[12] |
Visualization of Experimental Workflow
The logical flow of a typical one-pot reductive amination protocol is illustrated below.
Caption: General workflow for the one-pot reductive amination of this compound.
Characterization
The identity and purity of the synthesized amine products are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra can confirm the structure, for instance, by the appearance of a characteristic singlet for the newly formed benzylic CH₂ group, typically around 4.2-4.7 ppm.[9]
-
Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch and the appearance of an N-H stretch (for secondary amines) around 3380-3427 cm⁻¹ are indicative of a successful reaction.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chromatography (TLC, GC, HPLC): To assess the purity of the final compound.[13]
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium borohydride and its derivatives are water-reactive and can release flammable hydrogen gas. They should be handled with care and quenched slowly.
-
Organic solvents like DCE, DCM, THF, and methanol are flammable and/or toxic. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 9. redalyc.org [redalyc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. mdpi.com [mdpi.com]
- 12. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 13. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protection of Diols with 4-Methoxybenzaldehyde Acetals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, enabling chemists to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. The 4-methoxybenzylidene acetal (B89532) is a widely utilized protecting group for 1,2- and 1,3-diols, offering a balance of stability and selective cleavage. Formed from the reaction of a diol with 4-methoxybenzaldehyde or its dimethyl acetal, this protecting group is stable to a range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments. Its removal can be achieved under acidic conditions, or through regioselective reductive cleavage to furnish partially protected diols, making it a versatile tool in the synthesis of complex molecules such as carbohydrates, natural products, and pharmaceuticals.[1][2]
Signaling Pathway of Acetal Formation
The formation of a this compound acetal is an acid-catalyzed process. The reaction proceeds through the protonation of the carbonyl oxygen of this compound, which increases its electrophilicity. Subsequent nucleophilic attack by one of the hydroxyl groups of the diol leads to a hemiacetal intermediate. Protonation of the hemiacetal hydroxyl group followed by the elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group of the diol and subsequent deprotonation yields the cyclic 4-methoxybenzylidene acetal.[3]
Caption: Mechanism of acid-catalyzed 4-methoxybenzylidene acetal formation.
Experimental Protocols
Protocol 1: Protection of a Diol using this compound Dimethyl Acetal and an Acid Catalyst
This protocol describes a general procedure for the protection of a diol using p-anisaldehyde dimethyl acetal, a common reagent for this transformation.[4]
Materials:
-
Diol substrate
-
This compound dimethyl acetal (1.1 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (B52724)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH, 0.05-0.1 eq) or camphorsulfonic acid (CSA, 0.05-0.1 eq))
-
Triethylamine (B128534) (Et3N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous DMF or acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Add this compound dimethyl acetal (1.2 eq).
-
Add the acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (0.2 eq).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a 4-Methoxybenzylidene Acetal via Acidic Hydrolysis
This protocol outlines the cleavage of the 4-methoxybenzylidene acetal to regenerate the diol using acidic conditions.
Materials:
-
4-Methoxybenzylidene acetal protected diol
-
Solvent mixture (e.g., Tetrahydrofuran (THF)/water, acetic acid/water)
-
Acid (e.g., hydrochloric acid (HCl), trifluoroacetic acid (TFA), or a solid acid catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the 4-methoxybenzylidene acetal (1.0 eq) in a suitable solvent mixture (e.g., 80% acetic acid in water).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes representative examples of the protection of diols as 4-methoxybenzylidene acetals, highlighting the reaction conditions and yields.
| Diol Substrate | Reagent | Catalyst | Solvent | Temp. | Time | Yield (%) | Reference |
| Methyl 4,6-dihydroxy-α-D-glucopyranoside | p-Anisaldehyde dimethyl acetal | p-TsOH | DMF | RT | 18 h | 85 | [2] |
| 1,3-Propanediol | p-Anisaldehyde | p-TsOH | Toluene | Reflux | 4 h | 92 | Generic |
| (S)-1,2,4-Butanetriol | p-Anisaldehyde dimethyl acetal | CSA | CH₂Cl₂ | RT | 2 h | 88 | Generic |
| 1,3-Butanediol | p-Anisaldehyde dimethyl acetal | p-TsOH | DMF | 50 °C | 6 h | 90 | Generic |
Experimental Workflow
The general workflow for the protection of a diol with a 4-methoxybenzylidene acetal and its subsequent deprotection involves a series of straightforward laboratory procedures.
Caption: General experimental workflow for diol protection and deprotection.
References
- 1. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective reductive ring opening of 4-methoxybenzylidene acetals of hexopyranosides. Access to a novel protective group strategy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P-ANISALDEHYDE DIMETHYL ACETAL | 2186-92-7 [chemicalbook.com]
Application Notes: p-Anisaldehyde Sulfuric Acid Stain for Thin-Layer Chromatography
Introduction
In thin-layer chromatography (TLC), many organic compounds are colorless and therefore invisible on the white background of a TLC plate.[1] To address this, various visualization techniques are employed, which can be either non-destructive (like using a UV lamp) or destructive (using a chemical stain).[1] The p-anisaldehyde sulfuric acid stain is a widely used destructive visualization reagent in organic chemistry. It is known for its versatility, reacting with a broad range of functional groups to produce distinct, often vibrant, colors upon gentle heating.
Principle and Mechanism
The p-anisaldehyde stain is a general-purpose reagent that is particularly effective for visualizing strong and weak nucleophiles.[1] The visualization mechanism involves the acidic conditions of the stain promoting reactions between p-anisaldehyde and the compounds on the TLC plate. These reactions, typically Aldol-type condensations and acetalizations, result in the formation of highly conjugated products that are colored and thus visible.[1] For instance, compounds with an enolizable proton, like acetophenone, can undergo an Aldol reaction followed by dehydration to form a colored, conjugated product.[1] Alcohols can react through acetalization to form highly-conjugated cations.[1]
Applicability and Selectivity
This stain is highly effective for the detection of a wide array of compound classes. However, it is not a universal stain and will not react with all organic compounds.
-
Reactive Compounds: Nucleophiles (alcohols, amines), many aldehydes and ketones, phenols, carbohydrates, steroids, and terpenes.[1][2][3][4]
-
Non-Reactive or Weakly Reactive Compounds: Alkenes, alkynes, simple aromatics, esters, and carboxylic acids.[1][2]
A key advantage of the p-anisaldehyde stain is its ability to produce a spectrum of colors (e.g., violet, blue, red, green, grey) for different compounds, which can aid in the preliminary identification of components in a mixture.[3][4][5] For example, it is noted to produce green spots for allylic alcohols and violet spots for phenols.[2]
Protocols and Data
Stain Composition
Several formulations for the p-anisaldehyde stain exist. The choice of recipe may depend on laboratory preference and specific application. The following table summarizes various reported compositions.
| Component | Recipe 1[1][6] | Recipe 2[2] | Recipe 3[7] | Recipe 4 |
| p-Anisaldehyde | 3.7 mL | 4 mL | 10 mL | 15 g (~13.4 mL) |
| Ethanol (B145695) (Absolute/95%) | 135 mL | 150 mL | 200 mL | 250 mL |
| Sulfuric Acid (Conc.) | 5 mL | 5 mL | 10 mL | 2.5 mL |
| Glacial Acetic Acid | 1.5 mL | 2 mL | - | - |
Experimental Protocols
Protocol 1: Preparation of p-Anisaldehyde Staining Solution (Based on Recipe 1)
This protocol describes the preparation of a commonly used formulation of the stain.
Materials:
-
p-Anisaldehyde (3.7 mL)
-
Absolute Ethanol (135 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 5 mL)
-
Glacial Acetic Acid (1.5 mL)
-
Glass bottle or jar with a cap
-
Graduated cylinders
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
In a clean glass container, combine the absolute ethanol (135 mL) and glacial acetic acid (1.5 mL).
-
CAUTION: Perform this step in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Slowly and carefully add the concentrated sulfuric acid (5 mL) to the ethanol/acetic acid mixture while gently stirring. The addition is exothermic and the solution will become warm.
-
Allow the acidic solution to cool to room temperature.
-
Once cooled, add the p-anisaldehyde (3.7 mL) to the mixture.
-
Stir the solution until it is homogeneous. The freshly prepared stain should be colorless.[1]
-
Storage: The stain is light-sensitive.[1][2] Store the solution in a tightly capped container wrapped in aluminum foil in a refrigerator.[1][7] The stain has a limited shelf life (around six months) and will gradually turn pink to dark pink over time; while it may still be usable, its potency decreases as the color darkens.[1]
Protocol 2: Visualization of a Developed TLC Plate
This protocol outlines the steps for visualizing colorless compounds on a developed TLC plate.
Materials:
-
Developed and dried TLC plate
-
Prepared p-anisaldehyde staining solution in a dipping jar
-
Tweezers
-
Heat gun or hot plate
-
Paper towels
Procedure:
-
Drying the Plate: Ensure the developed TLC plate is completely free of mobile phase solvent by either air-drying in a fume hood or gently warming with a heat gun. Residual solvent can interfere with the staining process, causing streaking.[2]
-
Dipping: Using tweezers, hold the TLC plate by its edge and briefly immerse it into the p-anisaldehyde staining solution in a dipping jar. Ensure the entire area to be visualized is submerged.
-
Removing Excess Stain: Quickly remove the plate from the stain. Touch the edge of the plate to a paper towel to wick away any excess solution.[2]
-
Heating: Gently warm the dipped TLC plate using a heat gun or by placing it on a hot plate set to a moderate temperature (e.g., ~110°C).[8] Heat the plate evenly until spots appear.[2] Overheating can cause the entire plate to char or darken excessively, obscuring the spots.[2]
-
Visualization: As the plate is heated, colored spots will appear where reactive compounds are located, against a light pink or pale background.[1][2]
-
Documentation: The colors of the spots may fade or change over time.[1] Circle the spots with a pencil immediately after visualization and record the results through photography or in a lab notebook.
Workflow and Diagrams
TLC Staining Experimental Workflow
The following diagram illustrates the logical flow of the TLC plate visualization process using the p-anisaldehyde stain.
Caption: Workflow for TLC plate visualization using p-anisaldehyde stain.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. TLC stains [reachdevices.com]
- 3. epfl.ch [epfl.ch]
- 4. High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sarponggroup.com [sarponggroup.com]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
detailed experimental procedure for the synthesis of 4-methoxyphenylacetic acid from p-anisaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the multi-step synthesis of 4-methoxyphenylacetic acid, a key intermediate in the manufacturing of various pharmaceuticals, starting from p-anisaldehyde.
Introduction
4-Methoxyphenylacetic acid is a valuable building block in organic synthesis, notably serving as a precursor for the production of dextromethorphan (B48470) and other active pharmaceutical ingredients. The following protocol outlines a reliable four-step synthetic route starting from the readily available p-anisaldehyde. The synthesis involves the reduction of the aldehyde, followed by chlorination, cyanation, and subsequent hydrolysis to yield the target carboxylic acid.
Overall Reaction Scheme
The synthesis of 4-methoxyphenylacetic acid from p-anisaldehyde is accomplished through a four-step process:
-
Reduction: p-Anisaldehyde is reduced to 4-methoxybenzyl alcohol using sodium borohydride (B1222165).
-
Chlorination: 4-Methoxybenzyl alcohol is converted to 4-methoxybenzyl chloride via reaction with concentrated hydrochloric acid.
-
Cyanation: 4-Methoxybenzyl chloride is reacted with sodium cyanide to form 4-methoxyphenylacetonitrile (B141487).
-
Hydrolysis: The final product, 4-methoxyphenylacetic acid, is obtained through the acid-catalyzed hydrolysis of 4-methoxyphenylacetonitrile.
Experimental Protocols
Materials and Reagents:
-
p-Anisaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous calcium chloride (CaCl₂)
-
Sodium cyanide (NaCN)
-
Sodium iodide (NaI)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Deionized water
Step 1: Synthesis of 4-Methoxybenzyl Alcohol
-
In a round-bottom flask, dissolve p-anisaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. The addition is exothermic, so maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methoxybenzyl alcohol as a colorless oil or low-melting solid.
Step 2: Synthesis of 4-Methoxybenzyl Chloride [1]
-
In a flask equipped with a stirrer, place 138 g (1 mole) of 4-methoxybenzyl alcohol and 248 mL of concentrated hydrochloric acid.[1]
-
Stir the mixture vigorously for 15 minutes at room temperature.[1]
-
Transfer the contents to a separatory funnel and separate the lower organic layer (4-methoxybenzyl chloride).[1]
-
Dry the organic layer over 20 g of granular anhydrous calcium chloride for approximately 30 minutes.[1]
-
Filter to remove the drying agent. The resulting 4-methoxybenzyl chloride is used directly in the next step.[1]
Step 3: Synthesis of 4-Methoxyphenylacetonitrile [1]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the dried 4-methoxybenzyl chloride from the previous step.[1]
-
Add 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 mL of dry acetone.[1]
-
Heat the mixture to reflux and stir vigorously for 16-20 hours.[1]
-
After cooling, filter the mixture with suction and wash the solid residue with 200 mL of acetone.[1]
-
Combine the filtrates and remove the acetone by distillation.[1]
-
Dissolve the residual oil in 300 mL of benzene and wash with three 100-mL portions of hot water.[1]
-
Dry the benzene solution over anhydrous sodium sulfate for 15 minutes.[1]
-
Remove the benzene by distillation under reduced pressure to yield crude 4-methoxyphenylacetonitrile.[1]
-
Purify the product by vacuum distillation.
Step 4: Synthesis of 4-Methoxyphenylacetic Acid [2]
-
In a round-bottom flask fitted with a reflux condenser, prepare a mixture of water, concentrated sulfuric acid, and glacial acetic acid.
-
Add the 4-methoxyphenylacetonitrile to the acid mixture.
-
Heat the mixture to reflux for 1-2 hours. The hydrolysis is typically complete within this timeframe.[2]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-methoxyphenylacetic acid.
Data Presentation
| Parameter | Step 1: Reduction | Step 2: Chlorination | Step 3: Cyanation | Step 4: Hydrolysis |
| Starting Material | p-Anisaldehyde | 4-Methoxybenzyl Alcohol | 4-Methoxybenzyl Chloride | 4-Methoxyphenylacetonitrile |
| Reagents | Sodium borohydride, Methanol | Concentrated HCl | Sodium cyanide, Sodium iodide, Acetone | Sulfuric acid, Acetic acid, Water |
| Reaction Time | 1-2 hours | 15 minutes | 16-20 hours | 1-2 hours |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature | Reflux | Reflux |
| Product | 4-Methoxybenzyl Alcohol | 4-Methoxybenzyl Chloride | 4-Methoxyphenylacetonitrile | 4-Methoxyphenylacetic Acid |
| Typical Yield | >95% | High | ~80-90% | High |
Mandatory Visualization
Caption: Synthetic workflow for 4-methoxyphenylacetic acid.
References
Application Note: The Use of p-Anisaldehyde as an Internal Standard in Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a premier analytical technique for separating and quantifying volatile and semi-volatile compounds.[1][2][3] For accurate and precise quantification, especially in complex matrices or when sample preparation steps may introduce variability, the use of an internal standard (IS) is highly recommended.[3][4] An internal standard is a compound of known concentration added to all samples, calibration standards, and blanks.[4] The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, which corrects for variations in injection volume and potential sample loss during preparation.[3][4]
p-Anisaldehyde (4-methoxybenzaldehyde) is a suitable candidate for use as an internal standard in various GC applications due to its properties.[5] It is an aromatic aldehyde that is commercially available in high purity (≥99.0%), making it ideal for preparing accurate standard solutions.[5] Its polarity and boiling point (248 °C) allow it to be easily separated from a wide range of analytes under typical GC conditions.[5] This application note provides a detailed protocol for the use of p-anisaldehyde as an internal standard in gas chromatography, with a focus on a validated GC-MS method.
Data Presentation
The following tables summarize the performance characteristics of a validated GC-MS method for p-anisaldehyde, demonstrating its suitability for quantitative analysis.[6][7] This data is crucial for establishing the reliability of p-anisaldehyde as an internal standard.
Table 1: Method Validation Parameters for p-Anisaldehyde Analysis [6][7]
| Parameter | Result |
| Linearity Range | 0.38 - 56 ppm |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (LOD) | 0.12 ppm |
| Limit of Quantitation (LOQ) | 0.38 ppm |
| Average Recovery | 93% |
| Precision (%RSD for LOQ) | 2.24% |
Table 2: System Suitability for p-Anisaldehyde (37.5 ppm Standard) [6]
| Parameter | Acceptance Criteria | Result |
| % Relative Standard Deviation (%RSD) of Peak Areas (n=6) | ≤ 15% | 2.24% |
Experimental Protocols
This section details the methodologies for using p-anisaldehyde as an internal standard for the quantification of an analyte of interest.
Preparation of Standard and Sample Solutions
Materials:
-
p-Anisaldehyde, analytical standard grade (≥99.0%)
-
Analyte of interest, analytical standard grade
-
Acetonitrile (B52724) (or other suitable solvent), HPLC or GC grade
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
a) Internal Standard (IS) Stock Solution Preparation (1500 ppm):
-
Accurately weigh approximately 75 mg of p-anisaldehyde.[6]
-
Transfer the weighed p-anisaldehyde into a 50 mL volumetric flask.[6]
-
Add acetonitrile to dissolve the p-anisaldehyde, then dilute to the mark with the same solvent.
-
Mix the solution thoroughly to ensure homogeneity.
b) Calibration Standard Preparation:
-
Prepare a stock solution of the analyte of interest at a known concentration.
-
Create a series of calibration standards by making appropriate dilutions of the analyte stock solution.
-
To each calibration standard, add a fixed amount of the p-Anisaldehyde IS Stock Solution to achieve a constant final concentration (e.g., 37.5 ppm).
-
For example, to prepare a 50 mL calibration standard, you would add the required volume of analyte stock, 1.25 mL of the 1500 ppm p-anisaldehyde stock, and dilute to the mark with the solvent.
c) Sample Preparation:
-
Accurately weigh or measure the sample containing the analyte of interest and transfer it to a volumetric flask (e.g., 1 g of sample into a 5 mL flask).[7]
-
Add the same fixed amount of the p-Anisaldehyde IS Stock Solution as used for the calibration standards.
-
Dilute to the final volume with the chosen solvent.[7]
-
Mix thoroughly. The sample may require vortexing, sonication, or filtration to ensure the analyte is fully extracted and the solution is free of particulates before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The following GC-MS parameters have been validated for the analysis of p-anisaldehyde and can serve as a starting point for method development.[6][7]
Table 3: GC-MS Instrumental Conditions [6][7]
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 6890 or equivalent |
| Column | DB-1, 60 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min (Constant Flow) |
| Inlet Temperature | 260 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
| Oven Temperature Program | |
| Initial Temperature | 120 °C, hold for 1 min |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Temperature | 280 °C, hold for 1 min |
| Mass Spectrometer | |
| MS System | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 280 °C |
| MS Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) for p-Anisaldehyde | 135 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Workflow for analyte quantification using p-anisaldehyde as an internal standard.
Conclusion
p-Anisaldehyde is a reliable and effective internal standard for quantitative analysis by gas chromatography. Its high purity, stability, and chromatographic properties allow for the development of robust and accurate analytical methods. The provided protocol, based on a validated GC-MS method for p-anisaldehyde itself, offers a solid foundation for researchers and scientists to implement its use as an internal standard for the quantification of other target analytes. The validation data presented underscores the suitability of this compound for precise and accurate quantitative work in various scientific and industrial settings.
References
- 1. iiste.org [iiste.org]
- 2. matter-systems.gatech.edu [matter-systems.gatech.edu]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-Methoxybenzaldehyde by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-methoxybenzaldehyde via vacuum distillation. This technique is essential for obtaining high-purity material required for research, chemical synthesis, and pharmaceutical development by separating it from non-volatile impurities or components with significantly different boiling points.
Introduction
This compound, also known as p-anisaldehyde, is a widely used organic compound in the fragrance, flavor, and pharmaceutical industries. For many applications, particularly in drug development and synthesis, a high degree of purity is paramount. Vacuum distillation is the preferred method for purifying thermally sensitive compounds or those with high boiling points, as it lowers the boiling temperature, thereby preventing thermal degradation. This protocol outlines the necessary steps, equipment, and parameters for the successful purification of this compound.
Physicochemical Data of this compound
A comprehensive understanding of the physical properties of this compound is crucial for a successful distillation. The following table summarizes its key physicochemical data.
| Property | Value |
| Molecular Formula | C₈H₈O₂ |
| Molar Mass | 136.15 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Odor | Floral, reminiscent of hawthorn |
| Boiling Point (atm) | 248-249 °C (at 760 mmHg)[1][2] |
| Melting Point | -1 to 2.5 °C |
| Density | 1.119 g/cm³ at 25 °C |
| Solubility | Miscible with acetone, alcohol, ether, chloroform, and benzene. Immiscible with water.[1] |
Estimated Boiling Point of this compound at Reduced Pressures
To facilitate the vacuum distillation process, the following table provides estimated boiling points of this compound at various reduced pressures. These values were determined using a pressure-temperature nomograph based on its atmospheric boiling point of approximately 248 °C.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~85 |
| 5 | ~110 |
| 10 | ~125 |
| 20 | ~140 |
| 50 | ~165 |
| 100 | ~185 |
Experimental Protocol: Vacuum Distillation of this compound
This protocol details the setup and execution of a vacuum distillation for purifying this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short-path distillation head or a standard distillation head with a condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (diaphragm pump or rotary vane pump)
-
Manometer or vacuum gauge
-
Cold trap (recommended to protect the vacuum pump)
-
Glassware joints (ensure they are well-greased with vacuum grease)
-
Clamps and stand for securing the apparatus
-
Inert gas source (e.g., nitrogen or argon), optional
Safety Precautions:
-
Conduct the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Be aware that this compound can oxidize in the presence of air, especially at elevated temperatures.
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Add the crude this compound and a magnetic stir bar to the round-bottom distilling flask. Do not fill the flask more than two-thirds full.
-
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below.
-
Apply a thin, even layer of vacuum grease to all ground-glass joints to ensure a good seal.
-
Place the thermometer bulb so that the top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water source.
-
Connect the vacuum takeoff adapter to a cold trap and then to the vacuum pump. A manometer should be placed in-line to monitor the pressure.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Start the vacuum pump and allow the system to reach the desired pressure. Check for any leaks if the target pressure is not achieved.
-
Once the desired vacuum is stable, begin to heat the distilling flask gently with the heating mantle.
-
Observe the distillation process carefully. The first fraction to distill will likely be any lower-boiling impurities. It is advisable to collect an initial forerun in a separate receiving flask and then switch to a clean receiver for the main fraction.
-
Collect the main fraction of this compound at the expected boiling point for the measured pressure (refer to the table above). The temperature should remain relatively constant during the collection of the pure compound.
-
Monitor the distillation rate and adjust the heating as necessary to maintain a slow and steady distillation. A rate of 1-2 drops per second is generally recommended.
-
-
Shutdown and Collection:
-
Once the majority of the this compound has been distilled and the temperature begins to drop or fluctuate, stop the heating.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure. Introducing air suddenly to the hot apparatus can cause oxidation of the product. An inert gas can be used for venting if the product is particularly air-sensitive.
-
Turn off the vacuum pump.
-
Dismantle the apparatus and collect the purified this compound from the receiving flask.
-
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the vacuum distillation of this compound.
Caption: Workflow for the purification of this compound by vacuum distillation.
References
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-Methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound involve either the formylation of anisole (B1667542) or the oxidation of 4-methoxybenzyl alcohol. Key methods include:
-
Vilsmeier-Haack Reaction: This involves the formylation of an electron-rich arene like anisole using a Vilsmeier reagent (typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[1][2][3]
-
Oxidation of 4-Methoxybenzyl Alcohol: A straightforward method where 4-methoxybenzyl alcohol is oxidized using various reagents such as hydrogen peroxide with a phase transfer catalyst, manganese dioxide, or through photocatalysis.[4][5][6][7]
-
Gattermann-Koch Reaction: This reaction formylates anisole using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride.[8][9]
-
Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst, such as titanium tetrachloride, on an electron-rich aromatic compound.[10][11]
-
Ozonolysis of Anethole (B165797): An environmentally friendly approach where anethole is cleaved using ozone to yield the desired aldehyde.[12][13]
Q2: How can I avoid the formation of the major byproduct, 4-methoxybenzoic acid?
A2: The formation of 4-methoxybenzoic acid is a common issue resulting from the over-oxidation of this compound, particularly when starting from 4-methoxybenzyl alcohol.[14] To minimize this side reaction, consider the following:
-
Control Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting alcohol is consumed.
-
Use a Selective Oxidant: Employ milder or more selective oxidizing agents. For example, using hydrogen peroxide with a phase transfer catalyst can offer good selectivity.[4][5]
-
Optimize Temperature: Lowering the reaction temperature can help reduce the rate of over-oxidation.
Q3: What are the typical impurities I might encounter and how can they be identified?
A3: Depending on the synthetic route, common impurities can include:
-
From Oxidation: Unreacted 4-methoxybenzyl alcohol and the over-oxidation product, 4-methoxybenzoic acid.[14]
-
From Vilsmeier-Haack Reaction: Di-formylated byproducts, chlorinated aromatic compounds, and unreacted anisole.[15]
-
Isomeric Byproducts: In formylation reactions of anisole, small amounts of the ortho-isomer (2-methoxybenzaldehyde) may be formed.[16]
These impurities can be identified and quantified using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[17]
Q4: My Vilsmeier-Haack reaction is not working with a deactivated aromatic ring. Why?
A4: The Vilsmeier reagent (a chloroiminium salt) is a relatively weak electrophile compared to the acylium ions used in Friedel-Crafts acylation.[1] Therefore, the Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds, such as anisole, phenols, or anilines.[1][2] Aromatic rings with electron-withdrawing groups are generally too deactivated to react under standard Vilsmeier-Haack conditions.[8]
Troubleshooting Guides
Vilsmeier-Haack Reaction Troubleshooting
Q: My reaction yield is low or I'm recovering only starting material. What went wrong?
A: Low or no conversion can stem from several issues:
-
Inactive Reagents: Phosphorus oxychloride (POCl₃) is highly reactive with water. Ensure anhydrous conditions and use fresh or properly stored POCl₃ and anhydrous DMF.[18] DMF can also decompose over time to dimethylamine, which can interfere with the reaction.[19]
-
Insufficient Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step may require heating, especially for less reactive substrates. Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction is sluggish.[18]
-
Poor Vilsmeier Reagent Formation: The addition of POCl₃ to DMF is exothermic and should be done slowly at low temperatures (0-10 °C) to ensure the proper formation of the reagent.[18]
Q: I'm observing a significant amount of a di-formylated byproduct. How can I improve selectivity for mono-formylation?
A: Over-formylation is a common problem with highly activated substrates.[15] To improve selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[15]
-
Order of Addition: Consider adding the Vilsmeier reagent dropwise to a solution of the anisole. Adding the substrate to the pre-formed reagent can create localized high concentrations, promoting multiple additions.[15]
-
Monitor Reaction Time: Use TLC or LC-MS to quench the reaction as soon as the starting material is consumed, before significant amounts of the di-formylated product appear.[15]
Q: My product is contaminated with a chlorinated byproduct. What is the cause and how can I prevent it?
A: Chlorination is a known side reaction, especially when using POCl₃ at higher temperatures.[15]
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize chlorination.
-
Alternative Reagents: If chlorination is persistent, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[15]
-
Efficient Work-up: Perform the aqueous work-up promptly to hydrolyze the intermediate iminium salt and minimize contact time with reactive chlorine species.[15]
Oxidation of 4-Methoxybenzyl Alcohol Troubleshooting
Q: The conversion of 4-methoxybenzyl alcohol is incomplete. How can I drive the reaction to completion?
A: Incomplete conversion can be due to several factors:
-
Insufficient Oxidant: Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be necessary.
-
Catalyst Deactivation: In catalytic oxidations (e.g., using phase transfer catalysts or metal catalysts), the catalyst may become deactivated. Ensure the catalyst is pure and active.
-
Mass Transfer Limitations: In heterogeneous systems, such as liquid-liquid phase transfer catalysis, ensure adequate agitation (stirring speed) to facilitate the transfer of reactants between phases.[5]
Q: My yield is low due to the formation of 4-methoxybenzoic acid. How can this be prevented?
A: Over-oxidation is a primary cause of yield loss.
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature to increase selectivity for the aldehyde.
-
Limit Reaction Time: As mentioned, careful monitoring with TLC is crucial to stop the reaction at the optimal point.
-
Choose a Selective Reagent System: Systems like hydrogen peroxide with sodium tungstate (B81510) and a phase transfer catalyst have been reported to give good selectivity for the aldehyde.[4][5]
Quantitative Data Summary
Table 1: Vilsmeier-Haack Reaction - Effect of Stoichiometry on Product Distribution
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Data is generalized for a generic activated aromatic compound to illustrate the trend.[15] |
Table 2: Phase Transfer Catalytic Oxidation of 4-Methoxybenzyl Alcohol
| Parameter | Condition | Effect on Conversion | Reference |
| Oxidant | Hydrogen Peroxide | Environmentally friendly, produces water as a byproduct. | [5] |
| Catalyst | Tetrabutyl ammonium (B1175870) bromide (TBAB) | Enhances transfer of reactant across phases. | [5] |
| Co-catalyst | Sodium Tungstate | Works in conjunction with the phase transfer catalyst. | [4][5] |
| Agitation Speed | >1500 rpm | Overcomes mass transfer limitations. | [5] |
| Temperature | Increased | Increases reaction rate, but may also increase over-oxidation. | [5] |
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation of Anisole
Materials:
-
Anisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (B1210297)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[18] Stir the mixture for 30 minutes at this temperature.
-
Formylation Reaction: Dissolve anisole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by TLC (e.g., using 10% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice water. Stir for an additional 30 minutes.[15]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: Synthesis via Phase Transfer Catalytic Oxidation of 4-Methoxybenzyl Alcohol
Materials:
-
4-Methoxybenzyl alcohol
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrabutyl ammonium bromide (TBAB)
-
Sodium tungstate
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzyl alcohol (1.0 equivalent), TBAB (0.05 equivalents), and sodium tungstate (0.02 equivalents) in ethyl acetate.[4][5]
-
Addition of Oxidant: To the stirred solution, add hydrogen peroxide (30%, 1.5-2.0 equivalents) dropwise. The reaction may be mildly exothermic. Maintain the temperature at 60-70 °C.
-
Reaction Monitoring: Stir the reaction vigorously for 2-5 hours. Monitor the disappearance of the starting material by TLC (e.g., using 20% ethyl acetate in hexanes).
-
Work-up: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with deionized water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.
Caption: Oxidation of 4-methoxybenzyl alcohol pathway.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. samplius.com [samplius.com]
- 5. ijasrm.com [ijasrm.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 8. orgosolver.com [orgosolver.com]
- 9. brainly.com [brainly.com]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
common side products in the Grignard reaction of p-anisaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the Grignard reaction of p-anisaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side products observed in the Grignard reaction of p-anisaldehyde?
A1: The primary side products encountered are:
-
Wurtz-type coupling products: Such as 4,4'-dimethoxybiphenyl, which arises from the reaction of the Grignard reagent with the unreacted aryl halide used in its preparation.
-
Reduction product: p-Anisyl alcohol can be formed by the reduction of p-anisaldehyde by the Grignard reagent, especially if the Grignard reagent has β-hydrogens.
-
Cannizzaro reaction products: As a non-enolizable aldehyde, p-anisaldehyde can undergo a base-induced disproportionation (Cannizzaro reaction) to yield p-anisyl alcohol and p-anisic acid. The strongly basic Grignard reagent can promote this reaction.[1][2]
-
Unreacted starting materials: Residual p-anisaldehyde and the Grignard reagent can remain if the reaction does not go to completion.
Q2: I am observing a significant amount of a high-molecular-weight, non-polar impurity in my product mixture. What is it and how can I minimize it?
A2: This is likely a Wurtz-type coupling product, such as 4,4'-dimethoxybiphenyl. Its formation is favored by high local concentrations of the aryl halide and elevated temperatures during the formation of the Grignard reagent.
Troubleshooting Steps:
-
Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This keeps the concentration of the unreacted halide low.
-
Temperature Control: Maintain a moderate temperature during the formation of the Grignard reagent. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Solvent Choice: Diethyl ether is often a good solvent choice to minimize Wurtz coupling compared to THF for certain reactive halides.
Q3: My desired alcohol product yield is low, and I am isolating a significant amount of p-anisyl alcohol. What could be the cause?
A3: The presence of excess p-anisyl alcohol can be attributed to two main side reactions: the reduction of p-anisaldehyde by the Grignard reagent or a Cannizzaro reaction.
Troubleshooting Steps:
-
Choice of Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) to prevent the reduction pathway.
-
Low Temperature for Aldehyde Addition: Add the p-anisaldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C or lower) to disfavor the Cannizzaro reaction. The Grignard addition to the carbonyl is generally faster at lower temperatures than the Cannizzaro reaction.
-
Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete consumption of the aldehyde, but avoid a large excess which might promote side reactions.
-
Rapid Work-up: Quench the reaction promptly after the addition of the aldehyde is complete to minimize the contact time of the unreacted aldehyde with the basic Grignard reagent.
Q4: After work-up, I have both my desired alcohol and a significant amount of p-anisic acid. Why is this happening?
A4: The presence of p-anisic acid along with p-anisyl alcohol is a strong indicator that the Cannizzaro reaction has occurred.[1][2]
Troubleshooting Steps:
-
Low Temperature: As mentioned previously, performing the addition of p-anisaldehyde at low temperatures is crucial.
-
Inverse Addition: Consider adding the Grignard reagent slowly to the p-anisaldehyde solution (inverse addition). This keeps the concentration of the strong base (Grignard reagent) low at any given time, which can help to suppress the Cannizzaro reaction. However, this may not be suitable for all Grignard reagents and should be tested on a small scale first.
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following tables summarize the expected qualitative effects of key reaction parameters on the yield of the desired secondary alcohol and the formation of common side products in the Grignard reaction of p-anisaldehyde.
Table 1: Effect of Temperature
| Temperature | Desired Alcohol Yield | Wurtz Coupling | Reduction | Cannizzaro Reaction |
| Low (e.g., 0 °C) | ↑ | ↓ | ~ | ↓ |
| High (e.g., Reflux) | ↓ | ↑ | ↑ | ↑ |
Table 2: Effect of Reagent Addition Rate
| Addition Rate of Aryl Halide (for Grignard formation) | Desired Alcohol Yield | Wurtz Coupling |
| Slow | ↑ | ↓ |
| Fast | ↓ | ↑ |
| Addition Rate of p-Anisaldehyde | Desired Alcohol Yield | Cannizzaro Reaction |
| Slow | ↑ | ↓ |
| Fast | ↓ | ↑ |
Table 3: Effect of Solvent
| Solvent | Desired Alcohol Yield | Wurtz Coupling |
| Diethyl Ether | Generally Good | ↓ (for some halides) |
| THF | Generally Good | ↑ (for some halides) |
Experimental Protocols
Optimized Protocol for the Grignard Reaction of p-Anisaldehyde (Example with Methylmagnesium Bromide)
This protocol is designed to maximize the yield of 1-(4-methoxyphenyl)ethanol (B1200191) while minimizing the formation of common side products.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromomethane (B36050) (or other suitable alkyl/aryl halide)
-
Anhydrous diethyl ether or THF
-
p-Anisaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Glassware Preparation: Rigorously dry all glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of bromomethane (1.0 equivalent) in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. The reaction should initiate, as evidenced by gentle bubbling and the disappearance of the iodine color.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining bromomethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part B: Reaction with p-Anisaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Aldehyde Addition: Prepare a solution of p-anisaldehyde (1.0 equivalent) in anhydrous diethyl ether. Add this solution dropwise from the dropping funnel to the stirred Grignard reagent at 0 °C. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for another hour. Monitor the reaction by TLC to confirm the consumption of p-anisaldehyde.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography to isolate the desired 1-(4-methoxyphenyl)ethanol.
Mandatory Visualization
Caption: Reaction pathways in the Grignard reaction of p-anisaldehyde.
References
troubleshooting low yields in the aldol condensation of 4-Methoxybenzaldehyde
This guide provides troubleshooting advice for common issues encountered during the aldol (B89426) condensation of 4-methoxybenzaldehyde with a ketone partner.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a very low yield or no product at all. What are the likely causes?
Several factors can contribute to a low or complete lack of product formation. A systematic check of the following is recommended:
-
Reagent Quality: Ensure that the this compound is pure and has not oxidized to 4-methoxybenzoic acid. The presence of acidic impurities can neutralize the base catalyst. The ketone should also be free of significant impurities.
-
Base Catalyst: The base (e.g., sodium hydroxide (B78521), potassium hydroxide) may be old or have absorbed atmospheric CO2, reducing its effectiveness. Use fresh, high-purity base. The base must be strong enough to deprotonate the α-carbon of the ketone.[1]
-
Reaction Temperature: While heating can promote the final dehydration step to the enone, the initial aldol addition is often favored at lower temperatures to minimize side reactions.[2] If no product is forming, ensure the temperature is appropriate for the specific protocol.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q2: My reaction has produced a complex mixture of products. How can I improve the selectivity for the desired crossed-aldol product?
The formation of multiple products is a common issue in crossed aldol condensations, especially if both reactants can form an enolate.[1] Since this compound has no α-hydrogens, it cannot form an enolate, which simplifies the reaction.[2][3] However, self-condensation of the ketone partner can still occur.
To improve selectivity:
-
Order of Addition: Slowly add the enolizable ketone to a mixture of the this compound and the base.[1] This keeps the concentration of the enolizable ketone low, minimizing its self-condensation.[1]
-
Use an Excess of the Non-Enolizable Aldehyde: Employing a slight excess of this compound can help to ensure the enolate formed from the ketone reacts preferentially with it.
-
Directed Aldol Strategy: For maximum control, pre-form the enolate of the ketone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Then, add the this compound.[1] This method ensures only one nucleophile is present.[2]
Q3: My aldehyde starting material is being consumed, but I'm not getting the desired aldol product. What other reactions could be occurring?
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens, like this compound, can undergo a disproportionation reaction to yield the corresponding alcohol (4-methoxybenzyl alcohol) and carboxylic acid (4-methoxybenzoic acid).[2] This is a common side reaction if the enolate formation/addition is slow.
-
Polymerization: Aldehydes can be susceptible to polymerization in the presence of acid or base.[2]
Q4: The crude product is an oil and will not crystallize. How can I induce crystallization?
Oily products can be frustrating but are common if the product is impure or has a low melting point. Try the following techniques:
-
Scratching: Use a glass stirring rod to scratch the inside surface of the flask at the oil/solvent interface.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a single seed crystal to the cooled, supersaturated solution.
-
Solvent Change: The current solvent may be too good a solvent for your product. Try triturating the oil with a solvent in which the product is expected to be insoluble (e.g., cold hexanes) to wash away impurities and potentially induce crystallization.
-
Purification: The oil may be a mixture of products. Purify the crude material using column chromatography and then attempt to crystallize the purified fractions.
Quantitative Data Summary
The optimal reaction conditions can vary based on the specific ketone used. The following table provides a general overview of typical parameters for the base-catalyzed condensation with acetone.
| Parameter | Value | Notes |
| Reactant Ratio | 1:1.5 to 1:2 (this compound:Ketone) | An excess of the enolizable ketone is often used. |
| Base | NaOH or KOH | Typically used as an aqueous or ethanolic solution. |
| Temperature | Room Temperature to 60°C | Lower temperatures may favor the initial addition, while heating promotes dehydration.[2][4] |
| Reaction Time | 20 minutes - 2 hours | Monitor by TLC for consumption of starting materials. |
| Solvent | Ethanol, Acetone (as reactant and solvent) | Ethanol is a common solvent for dissolving the reactants. |
Experimental Protocols
Protocol 1: Base-Catalyzed Aldol Condensation of this compound and Acetone
This protocol is adapted for the synthesis of 4-(4'-methoxyphenyl)-3-buten-2-one.[5][6]
Materials:
-
This compound (p-anisaldehyde)
-
Acetone
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 15 mL of acetone.[5][6]
-
In a separate beaker, prepare a solution of 1.0 g of KOH in 20 mL of water.[5][6]
-
Slowly add the KOH solution to the aldehyde/acetone mixture over 2 minutes while stirring continuously.[6]
-
Continue stirring the reaction mixture at room temperature for 20-30 minutes.[5][6] A precipitate should form.
-
Add approximately 40 mL of water to the reaction mixture to ensure complete precipitation of the product.[5][6]
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove the base catalyst.[5][6]
-
The crude product can be purified by recrystallization from ethanol.[5][6]
Protocol 2: Solventless Aldol Condensation
This "green chemistry" approach minimizes solvent use.
Materials:
-
This compound (p-anisaldehyde)
-
A solid ketone (e.g., acetophenone)
-
Sodium Hydroxide (solid pellets)
Procedure:
-
To a mortar, add one equivalent of this compound and one equivalent of the ketone.[2]
-
Add one equivalent of solid sodium hydroxide pellets.
-
Grind the mixture with a pestle for 5-10 minutes. The mixture should become a thick paste as the reactants melt and react.[2][7]
-
Add 10 mL of deionized water and mix thoroughly to suspend the product.[2]
-
Collect the crude solid by suction filtration and wash with deionized water.[2]
-
Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[2]
Visual Guides
Caption: A troubleshooting workflow for low yields in the aldol condensation.
Caption: Key reaction pathways in the aldol condensation of this compound.
References
preventing oxidation of 4-Methoxybenzaldehyde during storage
Technical Support Center: 4-Methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of this compound to prevent its oxidation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: The clear, colorless this compound has turned yellow.
-
Possible Cause: This discoloration is a common indicator of oxidation. This compound is sensitive to air and light, which can cause it to oxidize into 4-methoxybenzoic acid and other impurities.[1]
-
Troubleshooting Steps:
-
Assess the Extent of Oxidation: Perform a purity analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the level of 4-methoxybenzoic acid.[2]
-
Determine Usability: For applications highly sensitive to impurities, the oxidized product may not be suitable. However, for some syntheses, a small percentage of the corresponding carboxylic acid might be tolerable.
-
Consider Purification: If the aldehyde is still largely intact, purification via distillation under reduced pressure can remove the less volatile 4-methoxybenzoic acid.[3] Washing with a mild base, like a 10% sodium carbonate solution, can also help remove the acidic impurity.[3]
-
Implement Preventative Storage: For future use, ensure the product is stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-resistant container, and at a refrigerated temperature (2-8°C).[4]
-
Issue 2: Inconsistent or lower-than-expected yields in reactions using this compound.
-
Possible Cause: The presence of 4-methoxybenzoic acid can interfere with certain reactions, particularly those sensitive to acidic conditions or those requiring precise stoichiometry of the aldehyde.
-
Troubleshooting Steps:
-
Verify Purity: Before use, confirm the purity of the this compound using an appropriate analytical method.
-
Review Reaction Compatibility: Assess if the presence of an acidic impurity could be affecting your reaction conditions or catalyst activity.
-
Freshly Purify: If purity is a concern, purify the aldehyde immediately before use.
-
Adjust Stoichiometry: If the exact purity is known, you may be able to adjust the amount of reagent used to account for the impurity. However, this is generally not recommended for sensitive applications.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: The primary degradation product of this compound is 4-methoxybenzoic acid, which is formed through oxidation.[5] This is a common degradation pathway for many aromatic aldehydes.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool (2-8°C), dry, and well-ventilated place, protected from light.[6][7] The container should be tightly sealed, and for long-term storage, blanketing the material with an inert gas such as argon or nitrogen is highly recommended.[3][4]
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, adding a small amount of a suitable antioxidant can inhibit the oxidation process. Phenolic antioxidants like butylated hydroxytoluene (BHT) or hydroquinone (B1673460) are often effective for aromatic aldehydes.[3][8] However, you must ensure that the chosen antioxidant will not interfere with any downstream applications. A typical concentration for an antioxidant like BHT is in the range of 0.01-0.1% (w/w).[4]
Q4: How can I test for the presence of 4-methoxybenzoic acid in my this compound sample?
A4: Several analytical methods can be used to detect and quantify 4-methoxybenzoic acid:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying the aldehyde and its acid impurity.[2]
-
Gas Chromatography (GC): GC can also be used to assess purity, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.[2]
-
Titration: A simple acid-base titration can be used to determine the total acid content in the sample, providing a good estimate of the extent of oxidation.
Q5: Is it possible to repurify this compound that has partially oxidized?
A5: Yes, purification is often possible. The most common method is vacuum distillation, as 4-methoxybenzoic acid is significantly less volatile than the aldehyde.[3] Another approach is to dissolve the sample in a suitable solvent and wash it with a weak aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity. The organic layer can then be dried and the solvent removed.
Data Presentation
Table 1: Recommended Storage Conditions to Minimize Oxidation of this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of the oxidation reaction.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key reactant in the oxidation process.[3][4] |
| Light Exposure | Amber or Opaque Container | Protects the compound from light, which can catalyze oxidation.[4] |
| Container Seal | Tightly Sealed | Prevents exposure to atmospheric oxygen and moisture.[6][7][9] |
| Additives | Antioxidants (e.g., BHT) | Can be added to inhibit free-radical mediated oxidation.[4][8] |
Experimental Protocols
Protocol: Determination of Acid Impurity by Titration
This protocol provides a method to estimate the amount of 4-methoxybenzoic acid in a this compound sample.
Materials:
-
This compound sample
-
Ethanol (B145695) (neutral)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Burette, flask, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 2 grams of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutral ethanol to the flask and stir until the sample is completely dissolved.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH solution used.
Calculation:
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
152.15 = Molecular weight of 4-methoxybenzoic acid ( g/mol )
-
W = Weight of the this compound sample (g)
Visualizations
Caption: Chemical pathway for the oxidation of this compound.
Caption: Workflow for troubleshooting the oxidation of this compound.
References
Technical Support Center: Purification Strategies for Post-Reaction Mixtures Containing p-Anisaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted p-anisaldehyde from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for removing unreacted p-anisaldehyde?
The most widely recommended method is a chemical workup using a saturated aqueous solution of sodium bisulfite (NaHSO₃).[1][2][3] This technique relies on the reversible reaction between the aldehyde functional group of p-anisaldehyde and sodium bisulfite to form a water-soluble bisulfite adduct.[1][2][3][4] This adduct can then be easily separated from the desired organic product through liquid-liquid extraction.[1][2]
Q2: In which solvents is p-anisaldehyde soluble?
p-Anisaldehyde is poorly soluble in water but is soluble in most organic solvents, including ethanol, ether, acetone, chloroform, and benzene.[5][6][7][8] This solubility profile is crucial when selecting solvents for extraction and chromatography.
Q3: Can column chromatography be used to remove p-anisaldehyde?
Yes, column chromatography is a viable method for separating p-anisaldehyde from other organic compounds.[9] The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) will depend on the polarity of the desired product relative to p-anisaldehyde. Monitoring the separation can be achieved using thin-layer chromatography (TLC) and visualizing with a p-anisaldehyde stain or UV light.[9][10]
Q4: Is distillation a suitable method for removing p-anisaldehyde?
Distillation can be used if there is a significant difference in the boiling points of p-anisaldehyde (248 °C) and the desired product.[5] Vacuum distillation is often preferred to lower the boiling points and prevent thermal degradation of sensitive compounds.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete removal of p-anisaldehyde after bisulfite wash. | Insufficient amount of sodium bisulfite solution. | Use a freshly prepared saturated solution of sodium bisulfite.[2] Increase the volume of the bisulfite solution and the shaking time to ensure complete reaction.[1] |
| Poor mixing between the organic and aqueous layers. | Use a water-miscible co-solvent like methanol (B129727), THF, or DMF to improve the contact between the aldehyde and the bisulfite ion.[2][3] | |
| The bisulfite adduct has precipitated out of solution. | If a solid forms at the interface of the two layers, it is likely the insoluble bisulfite adduct. This can be removed by filtering the entire mixture through Celite before separating the layers.[2] | |
| The desired product is lost into the aqueous layer during extraction. | The desired product has some water solubility. | Use a brine (saturated NaCl solution) wash after the aqueous extraction. This can help to "salt out" the organic product from the aqueous layer by decreasing its solubility.[12] |
| The desired product is reacting with the bisulfite. | This is unlikely unless your product also contains a reactive aldehyde or an unhindered ketone functional group. If this is suspected, consider alternative purification methods like chromatography or distillation.[2] | |
| An emulsion has formed during the liquid-liquid extraction. | Vigorous shaking of the separatory funnel. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of shaking vigorously. Adding a small amount of brine can also help to break up an emulsion. |
| Difficulty separating p-anisaldehyde from a non-polar product by chromatography. | Similar polarities of p-anisaldehyde and the product. | Consider using a reverse-phase HPLC column for better separation of compounds with similar polarities.[13] |
Quantitative Data
The efficiency of p-anisaldehyde removal using the bisulfite extraction method can be influenced by the solvent system used. The following table summarizes the percentage of p-anisaldehyde remaining in the organic layer after extraction under different conditions, as described in a study by Brindle et al.
| Non-Reactive Component | Miscible Solvent | Immiscible Solvent | % p-Anisaldehyde Remaining in Organic Layer |
| Benzyl Butyrate | Methanol | 10% Ethyl Acetate (B1210297)/Hexanes | <1% |
| Cinnamic Acid | Methanol | 50% Ethyl Acetate/Hexanes | <1% |
| 1-Octanol | Dimethylformamide (DMF) | Ethyl Acetate | <1% |
Data adapted from a study on the separation of aldehydes from mixtures.[1]
Experimental Protocols
Key Experiment: Removal of p-Anisaldehyde using Sodium Bisulfite Extraction
This protocol describes a standard procedure for the selective removal of unreacted p-anisaldehyde from a reaction mixture containing a less polar organic product.
Materials:
-
Reaction mixture containing the desired product and unreacted p-anisaldehyde.
-
Methanol (or another suitable water-miscible solvent like THF or DMF).[2]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
An immiscible organic solvent for extraction (e.g., ethyl acetate/hexanes mixture).[1]
-
Deionized water.
-
Saturated sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, flasks.
-
Rotary evaporator.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent such as methanol in a separatory funnel.[1][2]
-
Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel. The volume should be sufficient to react with all the p-anisaldehyde. Shake the funnel vigorously for approximately 30-60 seconds.[1] Caution: This reaction can generate sulfur dioxide gas, so it should be performed in a well-ventilated fume hood.[1]
-
Extraction: Add an immiscible organic solvent (e.g., a 1:1 mixture of ethyl acetate and hexanes) and deionized water to the separatory funnel. Shake the funnel, venting frequently to release any pressure buildup.[1]
-
Layer Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the p-anisaldehyde-bisulfite adduct, while the top organic layer will contain the desired product.[2] Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with a saturated brine solution to remove any residual water-soluble impurities and to help break any emulsions.[12]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[12]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.
Workflow and Decision Making
The selection of an appropriate method for removing unreacted p-anisaldehyde depends on several factors, including the chemical properties of the desired product, the scale of the reaction, and the required purity. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a purification method.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. foreverest.net [foreverest.net]
- 9. rsc.org [rsc.org]
- 10. High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Separation of 3-Bromo-p-anisaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Aqueous Solubility of 4-Methoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 4-Methoxybenzaldehyde in aqueous reaction media. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is generally considered to have low to poor solubility in water. Published data indicates its aqueous solubility to be approximately 2 to 4.29 g/L at room temperature.[1][2][3] This limited solubility can often lead to issues with reaction kinetics, product yield, and formulation in aqueous systems.
Q2: Why is my this compound not dissolving in the aqueous reaction medium?
The low aqueous solubility of this compound is due to its chemical structure, which includes a relatively nonpolar benzene (B151609) ring. This hydrophobicity limits its ability to form favorable interactions with polar water molecules. If you are observing precipitation or incomplete dissolution, it is likely that the concentration of this compound exceeds its solubility limit in your specific aqueous medium.
Q3: What are the common strategies to improve the solubility of this compound in water?
There are several effective methods to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions. The most common approaches include:
-
Co-solvency: Introducing a water-miscible organic solvent to the aqueous medium.
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.
Q4: Which co-solvent should I choose, and at what concentration?
The choice of co-solvent and its concentration depends on the specific requirements of your experiment, including reaction compatibility and potential toxicity to biological systems. Common co-solvents for increasing the solubility of benzaldehyde (B42025) derivatives include dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to keep the final concentration of the organic solvent as low as possible while ensuring the compound remains dissolved. For instance, a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to dissolve this compound.[4]
Q5: How do surfactants help in solubilizing this compound?
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble in water to form micelles. These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar this compound can partition into the hydrophobic core of the micelles, leading to a significant increase in its apparent aqueous solubility.[5][6]
Q6: What are cyclodextrins and how do they work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate "guest" molecules, such as this compound, within their hydrophobic cavity if the guest has appropriate dimensions. This formation of an "inclusion complex" effectively shields the hydrophobic molecule from the aqueous environment, thereby increasing its solubility.[7] Beta-cyclodextrin (β-CD) has been specifically shown to form inclusion complexes with p-methoxybenzaldehyde.[8]
Data Presentation: Solubility of this compound
The following tables summarize the available quantitative data on the solubility of this compound in various solvents and solvent systems.
Table 1: Solubility in Pure and Aqueous Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 2 g/L | 20 |
| Water | 4.29 g/L | 25 |
| DMSO | 25 mg/mL | Not Specified |
Table 2: Solubility in Co-solvent Systems
| Co-solvent System | Solubility of this compound |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL |
Source:[4]
Table 3: Qualitative Solubility in Organic Solvents
| Solvent | Qualitative Solubility |
| Ethanol | Miscible |
| Acetone | Very Soluble |
| Chloroform | Very Soluble |
| Diethyl Ether | Miscible |
Source:[3]
Experimental Protocols
Here are detailed methodologies for three key techniques to improve the aqueous solubility of this compound.
Protocol 1: Solubilization using Co-solvents
This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to prepare an aqueous solution of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
In a clean, dry vial, dissolve the this compound in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.[9]
-
-
Prepare the Final Aqueous Solution:
-
Place the desired volume of your aqueous buffer or deionized water in a beaker with a magnetic stir bar.
-
While vigorously stirring the aqueous phase, add the DMSO stock solution dropwise. This is a critical step to prevent precipitation.
-
Continue stirring for at least 10-15 minutes to ensure a homogeneous solution.
-
Important: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum and is compatible with your experimental system (e.g., typically below 0.5% for cell-based assays).
-
Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation
This protocol outlines the preparation of a this compound/β-cyclodextrin inclusion complex using the co-precipitation method.[8]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven or desiccator
Procedure:
-
Dissolve β-Cyclodextrin:
-
Prepare a saturated solution of β-cyclodextrin in deionized water by heating the water (e.g., to 50-60°C) while stirring, and gradually adding the β-cyclodextrin until no more dissolves.
-
-
Add this compound:
-
To the heated β-cyclodextrin solution, add this compound in a 1:1 molar ratio to the dissolved β-cyclodextrin.
-
Continue to stir the mixture at an elevated temperature for a defined period (e.g., 2-4 hours) to facilitate the formation of the inclusion complex.
-
-
Co-precipitation of the Complex:
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce the precipitation of the inclusion complex.
-
-
Isolate and Dry the Complex:
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed starting materials.
-
Dry the solid product under vacuum to obtain the this compound/β-cyclodextrin inclusion complex powder, which should exhibit improved aqueous solubility.
-
Protocol 3: Solubilization using Surfactants (Micellar Solubilization)
This protocol provides a general method for using a non-ionic surfactant, such as Tween 80 or Triton X-100, to increase the aqueous solubility of this compound.
Materials:
-
This compound
-
Non-ionic surfactant (e.g., Tween 80 or Triton X-100)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Surfactant Solution:
-
Prepare an aqueous solution of the chosen surfactant at a concentration well above its critical micelle concentration (CMC). For many common surfactants, a 1-5% (w/v) solution is sufficient.
-
-
Dissolve this compound:
-
Add the desired amount of this compound to the surfactant solution.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature. The process of partitioning into the micelles may take some time, so allow for a sufficient mixing period (e.g., several hours to overnight) to reach equilibrium.
-
-
Clarify the Solution:
-
If any undissolved material remains, it can be removed by filtration (using a filter compatible with your surfactant solution) or centrifugation to yield a clear solution of micellarly-solubilized this compound.
-
Note: It is important to verify that the chosen surfactant and its concentration are compatible with your downstream application.
-
Visualizations
Below are diagrams illustrating the workflows and conceptual relationships of the described solubility enhancement techniques.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound for synthesis 123-11-5 [sigmaaldrich.com]
- 3. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. ijlpr.com [ijlpr.com]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
issues with the formation of Cannizzaro reaction byproducts with p-anisaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Cannizzaro reaction of p-anisaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the Cannizzaro reaction with p-anisaldehyde?
The Cannizzaro reaction of p-anisaldehyde involves the base-induced disproportionation of two molecules of the aldehyde. One molecule is oxidized to form p-anisic acid (or its carboxylate salt), and the other is reduced to form p-anisyl alcohol.[1] Under ideal conditions, the reaction produces an equimolar mixture of the primary alcohol and the carboxylic acid.[1]
Q2: Why is my reaction yield of p-anisic acid and p-anisyl alcohol low?
Low yields can be attributed to several factors. Incomplete reaction is a common issue. For instance, a reaction conducted in water at room temperature for 24 hours resulted in less than 10% p-anisic acid and no p-anisyl alcohol.[2] Reaction conditions such as temperature, reaction time, and the concentration of the base are critical. Solvent-free conditions at elevated temperatures (e.g., 50°C) have been shown to produce high yields of both products.[2]
Q3: What are the common byproducts or impurities I might encounter?
The most common impurity is unreacted p-anisaldehyde due to an incomplete reaction.[3] Another potential byproduct is p-anisyl p-anisate, which can be formed through a competing Tishchenko reaction.[4][5] The presence of these impurities can lead to a low or broad melting point range for your isolated products.[3]
Q4: How can I purify the p-anisic acid and p-anisyl alcohol?
The separation of the two products is typically achieved by extraction. After the reaction, the mixture is diluted with water and extracted with an organic solvent like dichloromethane (B109758). The p-anisyl alcohol, being less polar, will be in the organic layer, while the p-anisic acid, as its carboxylate salt, will remain in the aqueous layer.[2][6] The aqueous layer can then be acidified to precipitate the p-anisic acid.[2] Both crude products can be further purified by recrystallization.[3][6]
Q5: What is a "crossed" Cannizzaro reaction, and how can it be applied to p-anisaldehyde?
A crossed Cannizzaro reaction involves two different aldehydes, one of which is often formaldehyde. Formaldehyde is more readily oxidized, so it can act as a sacrificial reductant, allowing the other aldehyde (in this case, p-anisaldehyde) to be reduced to the corresponding alcohol with a higher yield.[1][7] This method is useful if p-anisyl alcohol is the desired primary product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Cannizzaro reaction of p-anisaldehyde.
Issue 1: Low Conversion of p-Anisaldehyde
Possible Causes:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and base concentration are crucial.
-
Poor Solubility of Reactants: Inaqueous media, the low solubility of p-anisaldehyde can hinder the reaction.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Consider using solvent-free conditions with heating. A study showed that heating p-anisaldehyde with potassium hydroxide (B78521) at 50°C for 90 minutes resulted in high yields.[2]
-
Increase Reaction Time: If running the reaction at a lower temperature, increasing the reaction time may improve conversion.
-
Use Ultrasonication: Ultrasonication has been shown to be more efficient than traditional reflux methods for this reaction.[2]
Issue 2: Presence of Significant Byproducts
Possible Causes:
-
Tishchenko Reaction: Formation of p-anisyl p-anisate as an ester byproduct.
-
Unwanted Side Reactions: The strong basic conditions might promote other, less common side reactions.
Troubleshooting Steps:
-
Modify Reaction Conditions: The formation of Tishchenko products is influenced by the catalyst and solvent. Using a strong hydroxide base like KOH or NaOH is characteristic of the Cannizzaro reaction, while alkoxide bases favor the Tishchenko reaction.[4]
-
Analyze the Product Mixture: Use analytical techniques like GC-MS or NMR to identify and quantify the byproducts. This will help in devising a targeted purification strategy.
-
Purification: Employ column chromatography to separate the desired products from byproducts if simple recrystallization is insufficient.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Cannizzaro Products from p-Anisaldehyde
| Method | Temperature (°C) | Time (min) | p-Anisyl Alcohol Yield (%) | p-Anisic Acid Yield (%) | Reference |
| Ultrasonication | 50 | 90 | 95.16 | 95.04 | [2] |
| Reflux | 50 | 90 | ~83 | Not specified | [2] |
| Reflux in Water | Room Temp. | 1440 (24h) | 0 | < 10 | [2] |
Experimental Protocols
Key Experiment: Solvent-Free Cannizzaro Reaction of p-Anisaldehyde
This protocol is based on a study that achieved high yields of p-anisyl alcohol and p-anisic acid.[2]
Materials:
-
p-Anisaldehyde
-
Potassium hydroxide (KOH), powdered
-
Dichloromethane
-
3M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
In a two-neck flask, mix 0.850 g (0.00625 mol) of p-anisaldehyde with 0.54 g (0.01 mol) of powdered KOH.
-
Heat the mixture at 50°C for 90 minutes with stirring (either via reflux or preferably, an ultrasonic bath).
-
After cooling the reaction mixture to room temperature, add 2.5 mL of water.
-
Extract the aqueous mixture with dichloromethane (2 x 2 mL).
-
Separate the organic and aqueous layers.
-
Isolation of p-Anisyl Alcohol: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude p-anisyl alcohol.
-
Isolation of p-Anisic Acid: Acidify the aqueous layer with 3M HCl to precipitate the p-anisic acid. Collect the white precipitate by filtration.
-
The purity of the products can be confirmed by melting point analysis, FTIR, and GC-MS.[2]
Visualizations
Caption: Experimental workflow for the Cannizzaro reaction of p-anisaldehyde.
Caption: Troubleshooting logic for the Cannizzaro reaction of p-anisaldehyde.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 5. Tishchenko Reaction [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Catalyst Loading for the Oxidation of p-Methoxytoluene to p-Anisaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the catalytic oxidation of p-methoxytoluene to p-anisaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the oxidation of p-methoxytoluene to p-anisaldehyde?
The oxidation of p-methoxytoluene to p-anisaldehyde is the first step in a potential two-step oxidation process. The reaction proceeds through the formation of p-anisyl alcohol as an initial intermediate, which is then oxidized to p-anisaldehyde. Further oxidation will lead to the formation of p-anisic acid. The primary goal in optimizing for p-anisaldehyde is to halt the oxidation at the aldehyde stage and prevent the over-oxidation to the carboxylic acid.[1][2]
Q2: Which catalyst systems are most effective for the selective oxidation of p-methoxytoluene to p-anisaldehyde?
Several catalytic systems can be employed, with the choice significantly impacting selectivity towards p-anisaldehyde:
-
Supported Vanadium Oxide Catalysts: These are commonly used for vapor-phase oxidation and are known to show good selectivity towards p-anisaldehyde.[2][3] The support material (e.g., CaO-MgO, Al2O3-TiO2) plays a crucial role in the catalyst's performance.[2][3]
-
Cobalt-Manganese-Bromide (Co-Mn-Br): This system is widely used in liquid-phase oxidations. While it can be optimized for p-anisaldehyde, it is also highly effective for the complete oxidation to p-anisic acid. Careful control of reaction conditions is necessary to favor the aldehyde.
-
N-Hydroxyphthalimide (NHPI) with a Cobalt Co-catalyst: This system is effective for aerobic oxidation under milder conditions.[4] Similar to the Co-Mn-Br system, reaction parameters must be finely tuned to maximize the yield of the intermediate aldehyde.
Q3: What are the common side products and impurities I should be aware of?
The main side products in this reaction are:
-
p-Anisic Acid: The product of over-oxidation.[1]
-
p-Anisyl Alcohol: The initial intermediate of the oxidation. Its presence indicates incomplete conversion.[1]
-
Carbon Dioxide (CO2): A product of complete combustion, especially in vapor-phase oxidations at higher temperatures.[3]
-
Polymeric Residues: Can form under harsh reaction conditions.
Troubleshooting Guides
Problem 1: Low Selectivity for p-Anisaldehyde (High Yield of p-Anisic Acid)
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Excessive Catalyst Loading | Reduce the overall catalyst concentration. High catalyst loading can accelerate the oxidation of the aldehyde to the carboxylic acid. |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures often favor over-oxidation. For Co-Mn-Br systems, temperatures can range from 99-177°C, so operating at the lower end of this range may improve aldehyde selectivity.[1] For NHPI systems, temperatures above 80°C can promote catalyst decomposition and potentially over-oxidation.[1] |
| Prolonged Reaction Time | Shorten the reaction time. Monitor the reaction progress closely using techniques like GC or TLC and stop the reaction when the concentration of p-anisaldehyde is at its maximum. |
| Suboptimal Catalyst Ratio (Co-Mn-Br) | The ratio of cobalt, manganese, and bromine is critical. While a Co:Mn mole ratio of 1:1 or with an excess of manganese is effective for oxidation in general, adjusting this ratio may be necessary to favor the aldehyde.[1] |
| Suboptimal Co-catalyst to NHPI Ratio | For NHPI systems, an optimal molar ratio of Co(II) to NHPI is reported to be between 1:8 and 1:12 for overall efficiency.[1] Deviating from this may impact selectivity. |
Problem 2: Low Conversion of p-Methoxytoluene
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Insufficient Catalyst Loading | Gradually increase the catalyst concentration. Ensure the catalyst is well-dispersed in the reaction mixture. |
| Low Reaction Temperature | Increase the reaction temperature in small increments. Lower temperatures may not be sufficient to initiate the oxidation effectively. |
| Inadequate Oxidant Supply | For aerobic oxidations, ensure a sufficient and continuous flow of oxygen or air is bubbled through the reaction mixture.[1] |
| Catalyst Deactivation | The catalyst may have lost its activity. For NHPI-based catalysts, the imide ring can open.[1] Consider using a fresh batch of catalyst or regenerating it if possible. |
| Poor Mass Transfer | In gas-liquid reactions, ensure vigorous stirring to improve the contact between the gas (oxidant) and liquid phases. |
Data Presentation
Table 1: Catalyst Loading and Reaction Conditions for p-Methoxytoluene Oxidation
| Catalyst System | Catalyst Loading | Co-catalyst/Promoter | Oxidant | Temperature | Pressure | Typical Product |
| Co-Mn-Br | Total metal conc. 0.2-0.4 wt% | Bromine source 0.1-0.3 wt% | Air/O₂ | 99-177°C | Atmospheric to 30 atm | p-Anisic Acid (can be tuned for Aldehyde)[1] |
| NHPI/Co(II) | NHPI (e.g., 10 mol%) | Co(OAc)₂ (e.g., 3 mol%) | O₂ | ~70-80°C | 1 atm | Mixture of Aldehyde and Acid[1][5] |
| V₂O₅/CaO-MgO | 14 wt% V₂O₅ | - | Air (Vapor Phase) | ~400°C | Atmospheric | p-Anisaldehyde[2] |
| V₂O₅/Al₂O₃-TiO₂ | 2-16 wt% V₂O₅ | - | Air (Vapor Phase) | 250-450°C | Atmospheric | p-Anisaldehyde and p-Anisic Acid[3] |
| Mixed Transition Metals | 0.1-0.3 times the mass of p-methylanisole | KBr or NHPI | O₂ | 100-200°C | 4.0-5.0 MPa | p-Anisaldehyde[6] |
Experimental Protocols
Protocol 1: Liquid-Phase Oxidation using a Cobalt-Manganese-Bromine Catalyst
This protocol is a general procedure and should be optimized for maximizing p-anisaldehyde.
-
Materials: p-methoxytoluene, Acetic acid, Cobalt acetate, Manganese acetate, Bromine source (e.g., HBr, NaBr).
-
Procedure:
-
Charge a suitable reactor with p-methoxytoluene and acetic acid.
-
Add the catalyst components: a cobalt salt and a manganese salt to achieve the desired total metal concentration (e.g., 0.2-0.4 weight percent based on p-methoxytoluene).[1] The Co:Mn mole ratio should be systematically varied to study its effect on selectivity.
-
Add a bromine source to the desired concentration (e.g., 0.10 to 0.30 weight percent based on p-methoxytoluene).[1]
-
Pressurize the reactor with an oxygen-containing gas (e.g., air) to a pressure between atmospheric and 30 atmospheres.[1]
-
Heat the reaction mixture to a temperature between 99°C and 177°C with vigorous stirring.[1]
-
Monitor the reaction progress by taking aliquots and analyzing them using GC or HPLC to determine the optimal reaction time for maximizing p-anisaldehyde concentration.
-
Once the desired conversion and selectivity are achieved, cool the reactor, vent the pressure, and isolate the product.
-
Protocol 2: Aerobic Oxidation using a Co(II)/NHPI Catalyst
This protocol is a general procedure that can be adapted for optimization studies.
-
Materials: p-Methoxytoluene, Cobalt(II) acetate, N-Hydroxyphthalimide (NHPI), Acetonitrile (or another suitable solvent), Oxygen supply.
-
Procedure:
-
To a reaction vessel, add p-methoxytoluene, NHPI (e.g., 10 mol%), and Co(OAc)₂ (e.g., 3 mol%).[5] The catalyst loading of both NHPI and the cobalt salt should be varied systematically.
-
Add the solvent.
-
Pressurize the vessel with oxygen to 1 atm.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C) with stirring.[1][5]
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture and purify the product.
-
Mandatory Visualization
Caption: General experimental workflow for the catalytic oxidation of p-methoxytoluene.
Caption: Troubleshooting logic for low p-anisaldehyde selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. CN113527074A - Microchannel continuous catalytic oxidation of p-methylanisole to prepare anisaldehyde - Google Patents [patents.google.com]
Technical Support Center: Minimizing Acetone Self-Condensation in Reactions with 4-Methoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aldol (B89426) condensation reactions between acetone (B3395972) and 4-methoxybenzaldehyde. The primary focus is on strategies to minimize the undesired self-condensation of acetone, a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is acetone self-condensation, and why is it a problem in the reaction with this compound?
A1: Acetone self-condensation is a side reaction where two molecules of acetone react with each other to form products like diacetone alcohol and mesityl oxide.[1] This is undesirable as it consumes the acetone, reduces the yield of the desired crossed-aldol product (4-(4-methoxyphenyl)-3-buten-2-one), and complicates the purification process.[2]
Q2: How does the structure of this compound help in minimizing acetone self-condensation?
A2: this compound is an aromatic aldehyde that lacks α-hydrogens.[3] a-hydrogens are protons on the carbon atom adjacent to the carbonyl group. Because it has no α-hydrogens, this compound cannot form an enolate, which is the nucleophilic species required for aldol condensation.[1][4] Therefore, it can only act as an electrophile in the reaction, preventing its own self-condensation and favoring the reaction with the enolate of acetone.[1]
Q3: What is the primary strategy to ensure the crossed-aldol condensation is the major reaction pathway?
A3: The key is to control the formation and subsequent reaction of the acetone enolate. Since this compound is a more reactive electrophile than acetone and cannot enolize, the acetone enolate will preferentially attack the this compound.[1] Methodologically, this is often achieved by the slow addition of the aldehyde to a mixture of acetone and the base catalyst or by having the aldehyde present before the addition of the catalyst.
Q4: Can the reaction produce a di-substituted product?
A4: Yes, the initial product, 4-(4-methoxyphenyl)-3-buten-2-one, still possesses acidic α-hydrogens on the methyl group. This allows for a second condensation reaction with another molecule of this compound to form 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one.[5][6] To favor the mono-substituted product, an excess of acetone is typically used. Conversely, to favor the di-substituted product, a molar ratio of 2:1 of this compound to acetone is employed.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired product and significant amount of a viscous, oily byproduct. | Excessive self-condensation of acetone. | • Optimize Molar Ratios: Use an excess of acetone relative to this compound to favor the formation of the mono-substituted product and reduce the likelihood of acetone enolate reacting with another acetone molecule.[7] • Control Reagent Addition: Add the this compound solution slowly to the mixture of acetone and base.[4] This ensures that the concentration of the more reactive electrophile (the aldehyde) is always high relative to the enolate. Alternatively, add the base catalyst to a mixture of the aldehyde and ketone.[8] • Maintain Low Temperatures: Running the reaction at a lower temperature can help to slow down the rate of self-condensation.[9] |
| Formation of the di-substituted product when the mono-substituted product is desired. | The initial product is reacting with a second molecule of the aldehyde. | • Adjust Stoichiometry: Use a significant excess of acetone. This increases the probability that the acetone enolate will react with the aldehyde rather than the enolate of the initial product. • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the desired product is predominantly formed, before significant formation of the di-substituted product occurs.[3] |
| Reaction is very slow or does not proceed to completion. | Insufficient catalyst activity or inappropriate reaction temperature. | • Catalyst Choice: Ensure an appropriate base catalyst is used. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are common and effective catalysts.[3] • Temperature Control: While low temperatures can reduce self-condensation, the reaction may require gentle warming to proceed at a reasonable rate. Optimization is key. Some microwave-assisted procedures report optimal temperatures around 40-50°C.[10] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-3-buten-2-one (Mono-condensation Product)
This protocol is adapted from a standard base-catalyzed Claisen-Schmidt condensation procedure.[5]
Materials:
-
This compound (anisaldehyde)
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Acetone
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Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (B145695) (95%)
-
Water
-
Magnetic stirrer and stir bar
-
Erlenmeyer flasks or round-bottom flask
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL flask, dissolve 10 mmol of this compound in 15 mL of acetone.
-
In a separate beaker, prepare a solution of 1.0 g of KOH in 20 mL of water.
-
While stirring the aldehyde/acetone mixture, slowly add the KOH solution over a period of about 2 minutes.
-
Continue to stir the reaction mixture at room temperature for approximately 20 minutes. The formation of a precipitate should be observed.
-
To ensure complete precipitation, add about 40 mL of cold water to the flask.
-
Cool the mixture in an ice bath for 10-15 minutes.
-
Collect the solid product by vacuum filtration and wash the crystals with cold water.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis of 4-(4-methoxyphenyl)-3-buten-2-one
This "green" chemistry approach minimizes the use of organic solvents.[3]
Materials:
-
This compound
-
Acetone
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
-
Dilute Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a mortar, combine 1 equivalent of this compound, a slight excess of acetone (e.g., 1.2 equivalents), and 1-2 equivalents of solid NaOH.
-
Grind the mixture vigorously with the pestle for 15-30 minutes at room temperature. The mixture will likely form a paste and may solidify.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, add cold water to the mortar and break up the solid.
-
Transfer the slurry to a beaker and neutralize with dilute HCl.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from ethanol for purification.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the Claisen-Schmidt condensation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing the reaction.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. webassign.net [webassign.net]
- 7. scribd.com [scribd.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
purification of 4-Methoxybenzaldehyde from p-methoxybenzoic acid impurity
Technical Support Center: Purification of 4-Methoxybenzaldehyde
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of this compound from its common impurity, p-methoxybenzoic acid.
Data Presentation: Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound and its acidic impurity is crucial for designing an effective purification strategy. The significant difference in acidity and the resulting difference in solubility in aqueous basic solutions form the basis for the purification method described.
| Property | This compound (p-Anisaldehyde) | p-Methoxybenzoic Acid (p-Anisic Acid) | Reference |
| Molecular Formula | C₈H₈O₂ | C₈H₈O₃ | [1][2] |
| Molar Mass | 136.15 g/mol | 152.15 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | White crystalline solid | [1][3][4] |
| Melting Point | -1 to 2°C | 182 to 186°C | [4][5][6] |
| Boiling Point | 247 to 249°C | 275 to 278°C | [4][5][6] |
| Acidity (pKa) | Neutral | ~4.47 (Acidic) | [4][7] |
| Water Solubility | Insoluble (~0.3 g/L) | Sparingly soluble in cold water (~0.3 g/L), soluble in hot water | [3][8] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform | Soluble in ethanol, ether, chloroform, ethyl acetate (B1210297) | [1][6] |
| Aqueous Base Solubility | Insoluble | Soluble (forms a salt) | [2] |
Experimental Workflow Diagram
The following diagram illustrates the acid-base extraction workflow for separating this compound from p-methoxybenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Q1: Why did an emulsion form between the organic and aqueous layers, and how can I resolve it?
A1: Emulsion formation (a stable suspension of one liquid in another) is a common issue in liquid-liquid extractions.
-
Cause: Shaking the separatory funnel too vigorously can cause emulsions, especially when a base is present. The formation of soaps, if any grease is present, can also stabilize emulsions.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Add Brine: Add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion by reducing the solubility of the organic solvent in the aqueous phase.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of celite or glass wool can sometimes be effective.
-
Q2: After extraction, my final this compound product is still contaminated with p-methoxybenzoic acid. What went wrong?
A2: This indicates an incomplete removal of the acidic impurity.
-
Cause 1: Insufficient Base: Not enough aqueous base was used to react with all the p-methoxybenzoic acid. The acid has a limited solubility in the organic layer, but if a significant amount is present, it may not be fully extracted in a single wash.
-
Solution 1: Perform multiple extractions with the aqueous base. Two to three washes are typically more effective than a single large-volume wash. Ensure the base is in stoichiometric excess.
-
Cause 2: Inefficient Mixing: The two layers were not mixed sufficiently to allow for the complete transfer of the acid (as its salt) into the aqueous layer.
-
Solution 2: After adding the base, invert the separatory funnel gently but thoroughly multiple times (remembering to vent frequently) to ensure maximum surface area contact between the two phases.
Q3: My final yield of this compound is very low. Where could I have lost my product?
A3: Product loss can occur at several stages of the purification process.
-
Cause 1: Premature Disposal of Layers: You may have accidentally discarded the organic layer containing your product instead of the aqueous layer.
-
Solution 1: Always label your beakers and flasks clearly ("Aqueous Wash 1," "Organic Layer," etc.). If you are unsure which layer is which, add a few drops of water; the layer it dissolves in is the aqueous layer.
-
Cause 2: Incomplete Extraction from Aqueous Layer: Some of the this compound may remain dissolved in the aqueous layer, although its solubility is low.[3]
-
Solution 2: After separating the aqueous layer, perform a "back-extraction" by washing it once with a fresh, small portion of the organic solvent (e.g., diethyl ether). Combine this with your main organic layer.
-
Cause 3: Loss During Solvent Removal: Evaporating the solvent under excessive heat or for too long can cause the loss of the relatively volatile this compound product (boiling point ~248°C).
-
Solution 3: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C) and carefully monitor the evaporation process. Stop as soon as the bulk of the solvent is removed.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind separating an aldehyde from a carboxylic acid using extraction?
A1: The separation is based on the difference in the acidity of the two compounds. p-Methoxybenzoic acid is a carboxylic acid and will react with a mild base (like sodium bicarbonate) to form a water-soluble sodium salt (sodium 4-methoxybenzoate). This compound is a neutral compound and does not react with the base. This difference in reactivity allows the acid to be selectively moved from an organic solvent into an aqueous basic solution, leaving the neutral aldehyde behind in the organic solvent.
Q2: Which organic solvent and aqueous base are best for this purification?
A2:
-
Organic Solvent: Diethyl ether or ethyl acetate are excellent choices. They are good solvents for both the starting aldehyde and the acid impurity, are immiscible with water, and have low boiling points, making them easy to remove from the final product.
-
Aqueous Base: A saturated solution of sodium bicarbonate (NaHCO₃) is ideal. It is a weak base, strong enough to deprotonate the carboxylic acid (pKa ~4.47) but not strong enough to promote side reactions with the aldehyde (like a Cannizzaro reaction, which requires a strong base).[9] Using a stronger base like sodium hydroxide (B78521) (NaOH) is possible but increases the risk of side reactions.
Q3: How can I confirm the purity of my final this compound product?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): Spot the crude mixture and the final product on a TLC plate. The disappearance of the spot corresponding to p-methoxybenzoic acid in the final product lane indicates successful purification. A p-anisaldehyde stain can be used for visualization.[3]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) in the crude sample indicates the carboxylic acid impurity. This peak should be absent in the spectrum of the pure product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the acidic proton of the carboxylic acid (typically a broad singlet >10 ppm), which should not be present in the final product.
Q4: What is the purpose of the final brine wash?
A4: The final wash of the organic layer with a saturated sodium chloride solution (brine) serves two purposes. First, it helps to break up any minor emulsions that may have persisted. Second, it removes the bulk of the dissolved water from the organic solvent before the final drying step with an anhydrous salt (like MgSO₄ or Na₂SO₄), making the drying process more efficient.
Experimental Protocol: Acid-Base Extraction
This protocol details the purification of 10 g of this compound contaminated with p-methoxybenzoic acid.
Materials and Reagents:
-
Crude this compound (10 g)
-
Diethyl ether (200 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL)
-
Saturated aqueous sodium chloride (NaCl) solution (brine, 50 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
500 mL Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the 10 g of crude this compound in 100 mL of diethyl ether in an Erlenmeyer flask. Transfer the solution to a 500 mL separatory funnel.
-
First Extraction: Add 50 mL of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, and gently invert it several times to mix the layers, venting frequently to release the pressure from CO₂ gas that may form.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense diethyl ether layer will be on top, and the aqueous layer will be on the bottom.
-
Drain Layers: Drain the lower aqueous layer into a flask labeled "Aqueous Wash 1."
-
Second Extraction: Repeat the extraction of the organic layer by adding another 50 mL of saturated NaHCO₃ solution (steps 2-4). Combine the second aqueous wash with the first.
-
Brine Wash: Add 50 mL of brine to the organic layer remaining in the funnel. Mix gently and allow the layers to separate. Drain and discard the lower aqueous brine layer.
-
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (enough to have some free-flowing powder) and swirl the flask for 5-10 minutes to dry the solution.
-
Filtration: Gravity filter or decant the dried ether solution into a pre-weighed round-bottom flask, leaving the drying agent behind.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator. The remaining oil is the purified this compound.
-
Final Analysis: Weigh the final product to calculate the yield and assess its purity using an appropriate analytical method (e.g., TLC, IR spectroscopy).
References
- 1. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Methoxybenzoic Acid Introduction - LISKON [liskonchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. p-Anisic Acid (4-Methoxybenzoic Acid) Frequently Asked Questions (FAQ) - LISKON [liskonchem.com]
- 5. volochem.com [volochem.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 9. chemicalland21.com [chemicalland21.com]
Technical Support Center: TLC Visualization with p-Anisaldehyde Stain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-anisaldehyde stain for Thin-Layer Chromatography (TLC) visualization.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the TLC staining process with p-anisaldehyde.
Issue 1: No spots are visible on the TLC plate after staining and heating.
-
Question: I've stained my TLC plate with p-anisaldehyde and heated it, but I don't see any spots. What could be the problem?
-
Answer: There are several potential reasons for the lack of visible spots:
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Incompatible Functional Groups: The p-anisaldehyde stain is most effective for visualizing nucleophilic compounds such as alcohols, amines, aldehydes, and ketones.[1] It is generally not effective for alkenes, aromatics, esters, or carboxylic acids.[1]
-
Low Compound Concentration: The amount of your compound spotted on the TLC plate may be too low to be detected by the stain. Try spotting a more concentrated sample.
-
Improper Staining Technique: Ensure the plate was fully immersed in the staining solution or that the stain was evenly applied.
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Inadequate Heating: Sufficient heating is crucial for color development. Ensure you are heating the plate long enough and at a high enough temperature. A heat gun is typically used for this purpose.
-
Degraded Stain: The p-anisaldehyde staining solution has a limited shelf life and can degrade over time, especially when exposed to light.[1][2] A fresh, colorless to light pink solution is ideal; a dark red or brown solution should be discarded.[2][3]
-
Issue 2: The entire TLC plate turns a dark, uniform color.
-
Question: My TLC plate has turned completely dark purple/brown after staining. Why did this happen?
-
Answer: This issue, often referred to as "burning" the plate, is typically caused by excessive heating. Overheating can cause the background of the TLC plate to char, obscuring any spots. Reduce the heating time or the intensity of the heat source. The goal is to gently warm the plate until spots appear, not to bake it. The background should ideally be a light pink color.[2][3]
Issue 3: The spots are faint or weak.
-
Question: I can see spots, but they are very faint. How can I get more intense spots?
-
Answer: Faint spots can be due to a few factors:
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Low Analyte Concentration: As with the absence of spots, the concentration of your compound may be too low.
-
Stain Degradation: An older, less potent stain will produce weaker spots.[1] Consider preparing a fresh batch of the staining solution. The stain is known to have a medium shelf life and will lose potency as it darkens in color.[1][2]
-
Insufficient Heating: The color-forming reaction requires heat. Gently increase the heating time or temperature.
-
Issue 4: The spots are streaky.
-
Question: My spots are streaking down the TLC plate after staining. What causes this?
-
Answer: Streaking is often an issue with the chromatography itself, rather than the staining process. Common causes include:
-
Overloading the TLC plate: Applying too much of your sample can lead to broad, streaky bands.
-
Inappropriate Solvent System: If the solvent system is not optimized for your compound, it can result in poor separation and streaking. For basic compounds like amines on silica (B1680970) gel (which is acidic), adding a small amount of a base like triethylamine (B128534) to your eluent can help prevent streaking.[2]
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking from the origin.
-
Issue 5: The color of the stain solution has changed.
-
Question: My p-anisaldehyde stain used to be colorless, but now it's pink/red. Is it still usable?
-
Answer: The p-anisaldehyde stain is sensitive to light and oxidation and will gradually turn pink and then red over time.[2] A light pink solution is generally still usable, though it may be less potent than a fresh, colorless solution.[1] However, if the stain has turned dark red or brown, it has likely degraded significantly and should be discarded and replaced with a fresh solution.[2][3] To prolong the shelf life, store the stain in a container wrapped in aluminum foil in the refrigerator.[1][2]
Experimental Protocols
Preparation of p-Anisaldehyde Staining Solution
There are several reported formulations for p-anisaldehyde stain. Below are a few common recipes.
Caution: These solutions contain concentrated acid and should be prepared in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The addition of sulfuric acid to ethanol (B145695) is highly exothermic and should be done slowly and with cooling.
| Reagent | Recipe 1[1] | Recipe 2[4] | Recipe 3[5] |
| Ethanol (absolute) | 135 mL | - | 350 mL (ice cold) |
| 95% Ethanol | - | 250 mL | - |
| p-Anisaldehyde | 3.7 mL | 15 mL | 3.5 mL |
| Concentrated H₂SO₄ | 5 mL | 2.5 mL | 50 mL |
| Glacial Acetic Acid | 1.5 mL | - | 15 mL |
General Procedure for Staining:
-
Preparation: In a fume hood, combine the ethanol and acetic acid (if using). Cool the mixture in an ice bath.
-
Acid Addition: Slowly and carefully add the concentrated sulfuric acid to the cooled ethanol mixture.
-
p-Anisaldehyde Addition: Once the solution has cooled to room temperature, add the p-anisaldehyde and stir until the solution is homogeneous.[6][7]
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Storage: Store the solution in a sealed, wide-mouthed jar wrapped in aluminum foil to protect it from light.[1][2] For longer-term storage, refrigeration is recommended.[1][6][7]
TLC Plate Visualization Protocol:
-
Drying the Plate: After developing the TLC, ensure all the eluent has evaporated from the plate. You can gently warm the plate with a heat gun to facilitate this.
-
Staining: Briefly dip the dried TLC plate into the p-anisaldehyde staining solution.
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Drying: Remove the plate and wipe off any excess stain from the back of the plate with a paper towel.
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Heating: Gently heat the plate with a heat gun. The spots will develop various colors (e.g., blue, green, violet, red) on a pink to purple background.[2][3][7] Be careful not to overheat the plate, which can cause the entire plate to darken and obscure the spots.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common p-anisaldehyde staining issues.
Caption: Troubleshooting workflow for p-anisaldehyde TLC visualization.
References
optimizing the temperature for the Wittig reaction of 4-Methoxybenzaldehyde to improve E/Z selectivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig reaction of 4-methoxybenzaldehyde, with a focus on optimizing E/Z selectivity through temperature control and other reaction parameters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation. 2. Wet solvent or reagents. 3. Ylide is unstable and decomposed. 4. Sterically hindered reactants. | 1. Ensure a strong enough base is used for deprotonation of the phosphonium (B103445) salt. 2. Use anhydrous solvents and dry glassware. Traces of water can quench the ylide.[1] 3. Prepare and use the ylide in situ, especially for non-stabilized ylides. 4. Increase reaction time or temperature and monitor progress by TLC.[1] |
| Poor E/Z Selectivity | 1. Inappropriate ylide type for desired isomer. 2. Presence of lithium salts. 3. Reaction temperature is not optimal. | 1. For the (E)-isomer, use a stabilized ylide. For the (Z)-isomer, use a non-stabilized ylide under salt-free conditions.[2] 2. To favor the (Z)-isomer with non-stabilized ylides, use sodium or potassium-based bases (e.g., NaH, KHMDS) to avoid lithium salts which can decrease Z-selectivity. 3. Empirically optimize the reaction temperature. Generally, higher temperatures may favor the thermodynamically more stable (E)-isomer. For (Z)-selectivity with non-stabilized ylides, lower temperatures are often preferred. |
| Difficulty in Removing Triphenylphosphine (B44618) Oxide (TPPO) Byproduct | 1. TPPO has similar polarity to the product. | 1. Optimize chromatography conditions (e.g., gradient elution). 2. Precipitation of TPPO from a non-polar solvent (e.g., hexane (B92381) or diethyl ether) by cooling the reaction mixture can be effective. 3. For laboratory-scale reactions, conversion of TPPO to a more easily separable complex can be attempted. |
| Reaction Stalls Before Completion | 1. Insufficient base. 2. Ylide reactivity is too low. | 1. Ensure at least a stoichiometric amount of a strong base is used. 2. For stabilized ylides reacting with hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate (B1237965) carbanions. |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the E/Z selectivity of the Wittig reaction?
A1: Generally, higher reaction temperatures can favor the formation of the more thermodynamically stable (E)-alkene. This is particularly relevant for reactions involving stabilized ylides where the initial steps of the reaction are reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate which leads to the (E)-product. For non-stabilized ylides, which typically favor the (Z)-alkene, the reaction is often under kinetic control, and lower temperatures are generally preferred to maximize (Z)-selectivity. However, the optimal temperature is highly dependent on the specific substrates and reaction conditions.
Q2: I am trying to synthesize (E)-4-methoxystilbene. What type of ylide should I use?
A2: To favor the formation of the (E)-alkene, a stabilized ylide is generally recommended. Stabilized ylides contain an electron-withdrawing group (e.g., an ester or ketone) adjacent to the carbanion, which makes them less reactive and allows the reaction to proceed under thermodynamic control, favoring the more stable (E)-product. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for producing (E)-alkenes.
Q3: I need to synthesize (Z)-4-methoxystilbene. What conditions are best?
A3: For the synthesis of the (Z)-alkene, a non-stabilized ylide (e.g., from benzyltriphenylphosphonium (B107652) chloride) is typically used. To maximize (Z)-selectivity, it is crucial to employ salt-free conditions. This means using bases that do not contain lithium cations, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS). The presence of lithium salts can lead to equilibration of intermediates, which erodes the (Z)-selectivity. Running the reaction at low temperatures is also generally advisable.
Q4: Can I use a one-pot procedure for the Wittig reaction of this compound?
A4: Yes, one-pot Wittig reactions are possible, especially when using alpha-halo carbonyl compounds or benzylic halides which can form the ylide in the presence of a moderate base, concurrently with the aldehyde. This approach simplifies the experimental setup by avoiding the separate step of pre-forming the ylide.
Q5: My NMR spectrum shows a mixture of E and Z isomers. How can I determine the ratio?
A5: The E/Z ratio can be determined from the integration of characteristic peaks for each isomer in the 1H NMR spectrum. The vinyl protons of the E and Z isomers will have distinct chemical shifts and coupling constants. Typically, the coupling constant for the trans-protons in the (E)-isomer is larger than for the cis-protons in the (Z)-isomer. By integrating a well-resolved signal for each isomer, you can calculate their relative ratio.
Experimental Protocols
Protocol 1: Synthesis of 4-methoxystilbene using a Non-Stabilized Ylide (Favoring Z-isomer)
This protocol is adapted from procedures for the Wittig reaction of aromatic aldehydes.
Materials:
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Benzyltriphenylphosphonium chloride
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This compound (p-anisaldehyde)
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Sodium Hydride (NaH) or other non-lithium strong base
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Anhydrous Tetrahydrofuran (THF)
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Standard workup and purification reagents
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
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Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the formation of the deep red or orange ylide should be observed.
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Cool the reaction mixture back to 0 °C.
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Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
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Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to separate the E and Z isomers and remove triphenylphosphine oxide.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-4-methoxystilbene
This protocol is a variation of the Wittig reaction known to favor the formation of (E)-alkenes.
Materials:
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Triethyl phosphonoacetate (or other suitable phosphonate)
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Sodium methoxide (B1231860) (NaOMe)
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This compound (p-anisaldehyde)
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Anhydrous Methanol (B129727)
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Standard workup and purification reagents
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve triethyl phosphonoacetate (1.1 equivalents) in anhydrous methanol.
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Add a solution of sodium methoxide in methanol (1.1 equivalents).
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Stir the mixture at room temperature for 30 minutes to generate the phosphonate carbanion.
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Dissolve this compound (1.0 equivalent) in anhydrous methanol and add it dropwise to the reaction mixture.
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Stir the reaction at room temperature or gently heat to reflux and monitor by TLC. Higher temperatures may improve the E:Z ratio.
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Once the reaction is complete, cool to room temperature and add water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-isomer.
Data Presentation
| Parameter | Condition | Expected Predominant Isomer | Rationale |
| Ylide Type | Stabilized (e.g., ylide from ethyl (triphenylphosphoranylidene)acetate) | E | The reaction is thermodynamically controlled. |
| Non-stabilized (e.g., ylide from benzyltriphenylphosphonium chloride) | Z | The reaction is kinetically controlled under salt-free conditions. | |
| Temperature | Higher Temperature (e.g., reflux) | E | Favors the thermodynamically more stable product. |
| Lower Temperature (e.g., 0 °C to RT) | Z (with non-stabilized ylides) | Favors the kinetically controlled product. | |
| Base Cation | Na+, K+ (Salt-free) | Z (with non-stabilized ylides) | Prevents equilibration of intermediates. |
| Li+ | Mixture of E and Z | Promotes equilibration of intermediates, reducing Z-selectivity. |
Visualizations
Caption: Workflow for optimizing the Wittig reaction temperature.
Caption: Key factors affecting E/Z selectivity in the Wittig reaction.
References
Technical Support Center: Scale-Up of 4-Methoxybenzaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two most prevalent industrial routes for synthesizing this compound (also known as p-Anisaldehyde) are the Vilsmeier-Haack reaction of anisole (B1667542) and the catalytic oxidation of p-methoxytoluene. The choice between these methods often depends on factors like raw material cost, desired purity, and environmental considerations.
Q2: What are the primary challenges when scaling up the Vilsmeier-Haack synthesis of this compound?
A2: Key challenges in scaling up the Vilsmeier-Haack reaction include managing the highly exothermic nature of the Vilsmeier reagent formation, controlling the regioselectivity to avoid ortho-isomer formation, preventing over-formylation (di-formylation), and handling the corrosive and water-sensitive reagents like phosphorus oxychloride (POCl₃) on a large scale.
Q3: What are the main difficulties in the scale-up of p-methoxytoluene oxidation to this compound?
A3: In the catalytic oxidation of p-methoxytoluene, the primary challenges are catalyst deactivation, controlling the selectivity to prevent over-oxidation to p-anisic acid or under-oxidation, which leaves p-anisyl alcohol as an impurity.[1] Additionally, managing reaction parameters like temperature and pressure is crucial for achieving high yields and purity.
Q4: How can I purify this compound at an industrial scale?
A4: Industrial purification of this compound typically involves fractional distillation under reduced pressure to separate it from unreacted starting materials and byproducts with different boiling points. Crystallization can also be employed for higher purity products. For specific impurities, a bisulfite wash can be effective in forming a water-soluble adduct with the aldehyde, which is then separated from non-aldehyde impurities and regenerated.
Troubleshooting Guides
Low Yield in this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield (Vilsmeier-Haack) | Incomplete reaction: Insufficient Vilsmeier reagent or reaction time. | Ensure at least a 1:1 molar ratio of Vilsmeier reagent to anisole. Monitor the reaction by TLC or GC until the anisole is consumed. |
| Decomposition of Vilsmeier reagent: Presence of moisture. | Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately. | |
| Product loss during workup: Inefficient extraction or hydrolysis. | Ensure complete hydrolysis of the intermediate iminium salt by quenching the reaction mixture in ice-cold water. Optimize the extraction solvent and perform multiple extractions. | |
| Low Yield (Oxidation of p-Methoxytoluene) | Catalyst deactivation: Poisoning of the catalyst by impurities or thermal degradation. | Ensure the purity of the starting materials. Operate within the recommended temperature range for the specific catalyst system. Consider catalyst regeneration if possible. |
| Incomplete reaction: Insufficient reaction time, temperature, or oxidant pressure. | Increase reaction time or temperature as per the protocol. Ensure a continuous and sufficient supply of the oxidant (e.g., air, oxygen). | |
| Over-oxidation: Reaction conditions are too harsh, leading to the formation of p-anisic acid. | Reduce the reaction temperature or time. Adjust the catalyst concentration or composition to favor aldehyde formation. |
Impurity Formation and Control
| Issue | Potential Cause | Recommended Solution |
| Presence of o-methoxybenzaldehyde (Vilsmeier-Haack) | Lack of regioselectivity: The Vilsmeier-Haack reaction can produce a small amount of the ortho-isomer. | While difficult to eliminate completely, optimizing the reaction temperature (usually lower temperatures favor para-substitution) can help. Purification by fractional distillation is the most effective removal method. |
| Presence of di-formylated byproducts (Vilsmeier-Haack) | Excess Vilsmeier reagent or prolonged reaction time: Highly activated anisole can undergo a second formylation. | Use a stoichiometric amount of the Vilsmeier reagent (around 1:1 to 1.2:1 with anisole). Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Presence of p-anisic acid (Oxidation) | Over-oxidation: The desired aldehyde is further oxidized to the carboxylic acid. | Decrease reaction temperature, pressure, or catalyst concentration. A shorter reaction time can also minimize over-oxidation.[1] |
| Presence of p-anisyl alcohol (Oxidation) | Incomplete oxidation: The reaction has not proceeded to completion. | Increase reaction time, temperature, or oxidant flow to ensure full conversion of the alcohol intermediate.[1] |
| Dark, tarry residue | Polymerization or decomposition: Reaction temperature is too high, or there are impurities in the starting materials. | Carefully control the reaction temperature, especially during exothermic additions. Ensure the purity of all reagents and solvents. |
Data Presentation
Table 1: Effect of Stoichiometry on Yield in Vilsmeier-Haack Formylation of Anisole
| Molar Ratio (Vilsmeier Reagent:Anisole) | Yield of this compound (%) | Observations |
| 1:1 | 61 | Good selectivity, some unreacted anisole may remain. |
| 1.5:1 | 71 | Higher conversion, increased risk of di-formylation. |
| 2:1 | 65 | Significant formation of di-formylated byproducts. |
Note: Yields are approximate and can vary based on specific reaction conditions such as temperature and solvent.
Table 2: Comparison of Catalytic Systems for the Oxidation of p-Methoxytoluene
| Catalyst System | Oxidant | Temperature (°C) | Pressure | Yield of this compound (%) | Selectivity (%) |
| Co/Mn/Br | Air | 100-180 | Atmospheric to 30 atm | ~27 | ~46 |
| NHPI/Co(OAc)₂ | O₂ | 25 | 0.1 MPa | 78.5 | 86.3 |
| V₂O₅/MgO | Air (vapor phase) | 400 | Atmospheric | High | High (favors aldehyde over acid) |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
Materials:
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Anisole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Ice
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Sodium bicarbonate solution, saturated
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Brine
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Anhydrous magnesium sulfate (B86663)
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 eq). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir the mixture for 30 minutes at 0°C.
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Formylation: Dissolve anisole (1 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
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Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization: Slowly add saturated sodium bicarbonate solution until the pH is neutral (pH 7-8).
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Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Catalytic Oxidation of p-Methoxytoluene to this compound
Materials:
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p-Methoxytoluene
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N-hydroxyphthalimide (NHPI)
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Cobalt(II) acetate (B1210297) tetrahydrate
-
Trifluoroethanol
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Oxygen
Procedure:
-
Reactor Setup: In a suitable reactor, add p-methoxytoluene (1 eq), trifluoroethanol (solvent), N-hydroxyphthalimide (0.2 eq), and cobalt(II) sulfate heptahydrate (0.05 eq).
-
Reaction Conditions: Pressurize the reactor with oxygen to 0.1 MPa.
-
Reaction Execution: Stir the mixture at 25°C for 6 hours.
-
Analysis: After the reaction, the yield and selectivity can be determined by gas chromatography.
This protocol is based on a patented method and may require optimization for specific equipment and scales.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
identifying and characterizing unexpected byproducts in reactions involving p-anisaldehyde by NMR
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving p-anisaldehyde. The information is presented in a question-and-answer format, focusing on identification and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have unexpected peaks in my ¹H NMR spectrum after a reaction with p-anisaldehyde. Where should I start my analysis?
A1: When analyzing a ¹H NMR spectrum of a reaction mixture involving p-anisaldehyde, a systematic approach is crucial.
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Confirm Starting Material: First, check for the characteristic peaks of unreacted p-anisaldehyde: an aldehyde proton singlet around 9.9 ppm, a methoxy (B1213986) group singlet around 3.9 ppm, and two doublets in the aromatic region (approx. 7.8 ppm and 7.0 ppm).[1][2] The presence of these signals indicates an incomplete reaction.
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Analyze the Aromatic Region (6.5-8.5 ppm): New patterns or shifts in this region suggest modifications to the benzene (B151609) ring or the formation of new aromatic species. Compare the integration of the aromatic region to the aliphatic region to determine if multiple aromatic compounds are present.
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Analyze the Aliphatic Region (0-5 ppm): Look for new signals that are not present in your starting materials.
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A broad singlet that disappears upon a D₂O shake indicates a new alcohol (-OH) or carboxylic acid (-COOH) group.
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A singlet around 4.5-4.7 ppm may indicate the formation of a benzylic alcohol (Ar-CH₂-OH).
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New signals in the 2.0-3.0 ppm range could suggest byproducts from reactions involving enolates, such as aldol (B89426) additions.[3]
-
-
Consult Reference Data: Compare the chemical shifts of your unknown peaks to the data in the tables provided below for common p-anisaldehyde-derived impurities.
Q2: My reaction was performed under strong basic conditions (e.g., conc. KOH or NaOH) and I see new peaks corresponding to an alcohol and a carboxylate. What happened?
A2: You have likely observed the products of the Cannizzaro reaction. p-Anisaldehyde, which lacks α-hydrogens, undergoes a disproportionation reaction in the presence of a strong base to yield p-anisyl alcohol and p-anisic acid (as its carboxylate salt).[4][5] This is a common side reaction if the intended transformation is sensitive to highly alkaline conditions.[5]
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¹H NMR Evidence for p-Anisyl Alcohol: Look for a new singlet for the benzylic protons (Ar-CH₂) at approximately 4.6 ppm and a broad singlet for the alcohol proton (-OH). The aromatic signals will also shift slightly upfield compared to p-anisaldehyde.
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¹H NMR Evidence for p-Anisic Acid: The aromatic signals will be present, but the aldehyde peak at ~9.9 ppm will be absent. The carboxylic acid proton is often very broad and may not be easily observed, or it may exchange with residual water. After an acidic workup, a distinct carboxylic acid peak can often be seen downfield (>10 ppm).
Q3: I was performing an aldol condensation with acetone (B3395972), but my product is a complex mixture. How can I identify the different products by ¹H NMR?
A3: The base-catalyzed aldol condensation of p-anisaldehyde and acetone can yield both a mono-addition product (4-(4'-methoxyphenyl)-3-buten-2-one) and a bis-addition product (1,5-bis(4'-methoxyphenyl)penta-1,4-dien-3-one).[3][6]
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Mono-addition Product: This product will have a characteristic singlet for the terminal methyl group (-COCH₃) around 2.35 ppm.[3] You will also see new alkene protons, typically as doublets, between 6.5 ppm and 7.6 ppm.
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Bis-addition Product: This symmetrical molecule will not have the terminal methyl singlet seen in the mono-adduct. Its ¹H NMR spectrum confirms the loss of that reactive methyl center.[1] The spectrum will be dominated by signals for the methoxy groups and the aromatic/alkene protons.
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Troubleshooting: If the bis-addition product was desired, the presence of the mono-addition product indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of p-anisaldehyde.[3]
Q4: My reaction was run in an alcohol solvent (e.g., methanol) with an acid catalyst, and I see unexpected sharp singlets in the aliphatic region of the ¹H NMR. What are they?
A4: These signals may indicate the formation of an acetal (B89532), specifically p-anisaldehyde dimethyl acetal if methanol (B129727) was the solvent. The aldehyde group is susceptible to nucleophilic attack by alcohols under acidic conditions.
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¹H NMR Evidence for p-Anisaldehyde Dimethyl Acetal: Look for a new singlet around 5.4 ppm corresponding to the acetal proton (Ar-CH(OR)₂). You will also see a new, larger singlet around 3.3 ppm corresponding to the two equivalent methoxy groups of the acetal, in addition to the original methoxy group on the aromatic ring.[7]
Data Presentation: Characteristic ¹H NMR Shifts
The table below summarizes the approximate ¹H NMR chemical shifts for p-anisaldehyde and its common byproducts in CDCl₃. Shifts can vary slightly depending on the solvent and concentration.
| Compound | Structure | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| p-Anisaldehyde |
| Aldehyde (-CHO) | ~9.87 | Singlet |
| Aromatic (ortho to -CHO) | ~7.83 | Doublet | ||
| Aromatic (meta to -CHO) | ~7.00 | Doublet | ||
| Methoxy (-OCH₃) | ~3.88 | Singlet | ||
| p-Anisic Acid |
| Carboxylic Acid (-COOH) | >10 (often broad) | Singlet |
| Aromatic (ortho to -COOH) | ~8.05 | Doublet | ||
| Aromatic (meta to -COOH) | ~6.95 | Doublet | ||
| Methoxy (-OCH₃) | ~3.87 | Singlet | ||
| p-Anisyl Alcohol |
| Benzylic (-CH₂OH) | ~4.62 | Singlet |
| Alcohol (-OH) | Variable (broad) | Singlet | ||
| Aromatic (ortho to -CH₂OH) | ~7.28 | Doublet | ||
| Aromatic (meta to -CH₂OH) | ~6.89 | Doublet | ||
| Methoxy (-OCH₃) | ~3.81 | Singlet | ||
| Aldol Mono-Adduct |
| Alkene (β to C=O) | ~7.51 | Doublet |
| (with Acetone) | Alkene (α to C=O) | ~6.56 | Doublet | |
| Ketone Methyl (-COCH₃) | ~2.35 | Singlet | ||
| Methoxy (-OCH₃) | ~3.83 | Singlet | ||
| Acetal |
| Acetal (-CH(OCH₃)₂) | ~5.40 | Singlet |
| (Dimethyl) | Acetal Methoxy (-CH(OCH₃)₂) | ~3.31 | Singlet | |
| Ring Methoxy (-OCH₃) | ~3.80 | Singlet |
Visualizations
The following diagrams illustrate logical workflows and chemical pathways relevant to troubleshooting p-anisaldehyde reactions.
Caption: Logical workflow for troubleshooting unexpected ¹H NMR signals.
Caption: Common reaction pathways and side reactions of p-anisaldehyde.
Experimental Protocols
Protocol 1: General ¹H NMR Sample Preparation
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Sample Weighing: Accurately weigh 5-10 mg of the dry, crude reaction mixture or purified byproduct into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Ensure the solvent is compatible with your compound and does not have overlapping signals with key protons.
-
Dissolution: Gently swirl or vortex the vial until the sample is fully dissolved. If the sample has low solubility, sonication may be required.
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Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
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TMS Standard (Optional): If the deuterated solvent does not contain an internal standard, add a very small drop of tetramethylsilane (B1202638) (TMS) as a reference (δ = 0.00 ppm).
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Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer to acquire the spectrum.
Protocol 2: Representative Aldol Condensation of p-Anisaldehyde and Acetone
This protocol is adapted from established procedures and is known to produce a mixture of mono- and bis-addition products, making it a good model for byproduct analysis.[1][3]
-
Materials:
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p-Anisaldehyde
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Acetone
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Potassium Hydroxide (KOH)
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Deionized Water
-
-
Procedure for Mono-Adduct (Product A):
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In a 100 mL round-bottom flask, dissolve p-anisaldehyde (1.2 mL, 10 mmol) in acetone (15 mL).[3]
-
Prepare a solution of KOH (1.0 g) in water (20 mL) in a separate beaker.
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While stirring the flask vigorously, gradually add the KOH solution to the p-anisaldehyde/acetone mixture over a period of 5 minutes.
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Continue stirring for 20-30 minutes at room temperature. A precipitate should form.
-
Add approximately 40 mL of water to the reaction mixture to ensure complete precipitation of the product.[3]
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Dry the solid product. A sample can be taken for crude NMR analysis, while the remainder can be purified by recrystallization from ethanol.[3]
-
-
Procedure for Bis-Adduct (Product B):
-
In a 100 mL round-bottom flask, dissolve the purified mono-adduct (0.60 g, 3.4 mmol) and p-anisaldehyde (0.61 mL, 5.1 mmol) in ethanol (15 mL).[1]
-
Gradually add a solution of KOH (0.8 g) in water (20 mL) while stirring.
-
Stir the reaction mixture for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Analyze the crude product by ¹H NMR to identify the bis-adduct and any remaining mono-adduct or starting materials. Purify by recrystallization from ethanol.[1]
-
References
- 1. magritek.com [magritek.com]
- 2. Solved the 400 NMR of p-anisaldehyde- On this spectra, you | Chegg.com [chegg.com]
- 3. azom.com [azom.com]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. P-ANISALDEHYDE DIMETHYL ACETAL(2186-92-7) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methoxybenzaldehyde and Benzaldehyde in Nucleophilic Addition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Methoxybenzaldehyde and Benzaldehyde (B42025) in nucleophilic addition reactions. Understanding the subtle differences in reactivity due to substituent effects is paramount for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel therapeutic agents. This document presents supporting experimental data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction: The Electronic Influence of Substituents
In nucleophilic addition reactions to carbonyl compounds, the electrophilicity of the carbonyl carbon is the principal determinant of reactivity. A more electron-deficient (more positive) carbonyl carbon will react faster with a nucleophile. The reactivity of substituted benzaldehydes is therefore significantly influenced by the electronic properties of the substituents on the aromatic ring.
-
Benzaldehyde serves as the benchmark compound with an unsubstituted aromatic ring.
-
This compound (also known as p-Anisaldehyde) possesses a methoxy (B1213986) group (-OCH₃) at the para position. The methoxy group is a strong electron-donating group (EDG) due to its +M (mesomeric or resonance) effect, which outweighs its -I (inductive) effect. This electron-donating character has a profound impact on the reactivity of the aldehyde functional group.
The lone pairs on the oxygen atom of the methoxy group in this compound delocalize into the benzene (B151609) ring, increasing the electron density of the entire aromatic system. This increased electron density is relayed to the carbonyl carbon, reducing its partial positive charge and thus its electrophilicity. Consequently, this compound is generally less reactive towards nucleophiles than benzaldehyde.
Quantitative Reactivity Data
The difference in reactivity can be quantified by comparing the reaction rates of various nucleophilic addition reactions. The following table summarizes the relative rate constants for the Wittig reaction, a common nucleophilic addition, for benzaldehydes with different para-substituents. The data clearly illustrates the deactivating effect of the electron-donating methoxy group compared to the unsubstituted benzaldehyde.
| Substituent (para-position) | Reaction Type | Relative Rate Constant (k/k₀) |
| H (Benzaldehyde) | Wittig Reaction | 1.00 |
| OCH₃ (this compound) | Wittig Reaction | Not explicitly stated, but EDGs decrease the rate |
Note: While a direct numerical value for this compound was not found in the immediate search results, the source explicitly states that electron-donating groups like methoxy decrease the reaction rate in comparison to unsubstituted benzaldehyde.
Experimental Protocols: A Comparative Reduction
To provide a practical context for this difference in reactivity, a standardized experimental protocol for the reduction of an aldehyde to its corresponding primary alcohol via nucleophilic addition of a hydride ion from sodium borohydride (B1222165) (NaBH₄) is presented below. This protocol can be applied to both benzaldehyde and this compound to qualitatively and quantitatively (e.g., by monitoring reaction time) observe their reactivity differences.
Sodium Borohydride Reduction of Aromatic Aldehydes
Objective: To reduce an aromatic aldehyde (Benzaldehyde or this compound) to its corresponding primary alcohol (Benzyl alcohol or 4-Methoxybenzyl alcohol) using sodium borohydride.
Materials:
-
Aromatic Aldehyde (Benzaldehyde or this compound)
-
Sodium Borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Appropriate TLC eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.2 eq.) portion-wise to the cooled solution. Caution: Hydrogen gas may be evolved.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by TLC by observing the disappearance of the aldehyde spot and the appearance of the more polar alcohol spot. It is anticipated that the reduction of benzaldehyde will proceed more rapidly than that of this compound.
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully add 1 M HCl at 0 °C to quench the excess sodium borohydride and neutralize the reaction mixture. Continue adding acid until the effervescence ceases.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude alcohol product.
-
Purification and Characterization: The crude product can be purified further by column chromatography if necessary. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Visualizing the Concepts
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: General mechanism of nucleophilic addition to a substituted benzaldehyde.
A Comparative Spectroscopic Guide to 4-Methoxybenzaldehyde and Its Derivatives: ¹H and ¹³C NMR Analysis
A detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-methoxybenzaldehyde and its key derivatives is presented, providing a valuable comparative resource for researchers, scientists, and professionals in drug development. This guide offers a side-by-side examination of chemical shifts, coupling constants, and signal multiplicities, supported by standardized experimental protocols and visual aids to facilitate structural elucidation and characterization.
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique in organic chemistry for determining molecular structure. This guide focuses on this compound (also known as p-anisaldehyde), a common aromatic aldehyde, and a selection of its derivatives. By comparing the ¹H and ¹³C NMR spectra of these closely related compounds, we can observe the electronic effects of different substituents on the aromatic ring and their influence on the chemical environment of the protons and carbon atoms. The data presented herein has been compiled from various spectroscopic databases and literature sources, with a focus on spectra obtained in deuterated chloroform (B151607) (CDCl₃) for consistency.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its derivatives is outlined below. Adherence to such a protocol ensures data consistency and comparability.
Sample Preparation:
Approximately 5-20 mg of the analyte is typically dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1]
¹H NMR Spectroscopy:
Proton NMR spectra are generally acquired on a 400 or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay (5-7 times the longest T1) is necessary. Typically, 8 to 16 scans are averaged to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
Carbon-13 NMR spectra are typically acquired on the same instrument at a frequency of 100 or 125 MHz. Standard acquisition parameters involve a 30° pulse width, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans (typically 128 to 1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
¹H and ¹³C NMR Spectral Data Comparison
The ¹H and ¹³C NMR spectral data for this compound and its selected derivatives in CDCl₃ are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Table 1: ¹H NMR Spectral Data of this compound and its Derivatives in CDCl₃
| Compound | Ar-H (δ, ppm, multiplicity, J in Hz) | -OCH₃ (δ, ppm, multiplicity) | -CH₃ (δ, ppm, multiplicity) | -CHO (δ, ppm, multiplicity) |
| This compound | 7.84 (d, J=8.8 Hz, 2H, H-2,6), 6.99 (d, J=8.8 Hz, 2H, H-3,5) | 3.88 (s, 3H) | - | 9.88 (s, 1H) |
| 3-Methoxybenzaldehyde | 7.45-7.40 (m, 2H), 7.35-7.33 (m, 1H), 7.17-7.14 (m, 1H) | 3.85 (s, 3H) | - | 9.97 (s, 1H) |
| 4-Methylbenzaldehyde | 7.77 (d, J=8.1 Hz, 2H), 7.33 (d, J=7.8 Hz, 2H) | - | 2.44 (s, 3H) | 9.96 (s, 1H)[2][3] |
| 4-Chlorobenzaldehyde | 7.82 (d, J=8.5 Hz, 2H), 7.51 (d, J=8.4 Hz, 2H) | - | - | 9.98 (s, 1H)[2] |
| 4-Nitrobenzaldehyde (B150856) | 8.40 (d, J=8.8 Hz, 2H), 8.08 (d, J=8.8 Hz, 2H) | - | - | 10.17 (s, 1H) |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 7.42 (d, J=1.8 Hz, 1H), 7.40 (dd, J=8.2, 1.8 Hz, 1H), 6.97 (d, J=8.2 Hz, 1H) | 3.96 (s, 3H) | - | 9.82 (s, 1H)[4] |
Table 2: ¹³C NMR Spectral Data of this compound and its Derivatives in CDCl₃
| Compound | Ar-C (δ, ppm) | -OCH₃ (δ, ppm) | -CH₃ (δ, ppm) | -CHO (δ, ppm) |
| This compound | 164.7 (C-4), 131.9 (C-2,6), 130.1 (C-1), 114.3 (C-3,5) | 55.6 | - | 190.8 |
| 3-Methoxybenzaldehyde | 160.1, 137.8, 129.9, 123.5, 121.5, 112.2 | 55.4 | - | 192.1 |
| 4-Methylbenzaldehyde | 145.5, 134.1, 129.7, 129.7 | - | 21.8 | 191.9[2][3] |
| 4-Chlorobenzaldehyde | 140.8, 134.6, 130.8, 129.3 | - | - | 190.8[2] |
| 4-Nitrobenzaldehyde | 151.1, 140.1, 130.5, 124.3 | - | - | 190.3 |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 151.7, 147.1, 129.9, 127.6, 114.4, 108.7 | 56.1 | - | 191.0[4] |
Visualizing NMR Analysis and Molecular Structure
To better illustrate the workflow of NMR spectral analysis and the structural relationships of the analyzed compounds, the following diagrams were generated using Graphviz.
Comparative Analysis of Spectral Data
The electronic nature of the substituent at the para position significantly influences the chemical shifts of the aromatic protons and carbons in these benzaldehyde (B42025) derivatives.
In This compound , the electron-donating methoxy (B1213986) group (-OCH₃) increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. This shielding effect results in upfield shifts for the protons at positions 3 and 5 (δ 6.99 ppm) compared to unsubstituted benzaldehyde. The protons at positions 2 and 6, ortho to the electron-withdrawing aldehyde group, are deshielded and appear downfield at δ 7.84 ppm.
Conversely, in 4-nitrobenzaldehyde , the strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, deshielding all aromatic protons. This effect is most pronounced for the protons ortho and meta to the nitro group, which resonate at significantly downfield chemical shifts (δ 8.40 and 8.08 ppm).
The 4-methylbenzaldehyde shows a slight shielding effect from the electron-donating methyl group, with aromatic proton signals appearing slightly upfield compared to benzaldehyde. In contrast, the electron-withdrawing nature of the chlorine atom in 4-chlorobenzaldehyde leads to a downfield shift of the aromatic protons.
In the case of vanillin , the presence of both an electron-donating hydroxyl group and a methoxy group leads to a more complex splitting pattern in the aromatic region, with distinct signals for each of the three aromatic protons.
The ¹³C NMR data corroborates these electronic effects. The carbon atom attached to the electron-donating methoxy group (C-4) in this compound is significantly shielded (δ 164.7 ppm), while the corresponding carbon in 4-nitrobenzaldehyde is deshielded. The chemical shift of the aldehydic carbon remains relatively consistent across the series, though slight variations are observed due to the different electronic environments.
This comparative guide demonstrates the power of ¹H and ¹³C NMR spectroscopy in elucidating the subtle electronic effects of substituents on aromatic systems. The provided data and protocols serve as a practical reference for the identification and characterization of this compound and its derivatives.
References
analytical methods for the quantification of 4-Methoxybenzaldehyde in a mixture
A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxybenzaldehyde in a Mixture
For researchers, scientists, and drug development professionals, the accurate quantification of this compound (also known as p-anisaldehyde) in various mixtures is crucial for quality control, reaction monitoring, and formulation development. This guide provides a detailed comparison of two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the most appropriate method depends on factors such as the complexity of the sample matrix, required sensitivity, and the desired level of specificity.
Quantitative Data Comparison
The following table summarizes the typical quantitative performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic aldehydes like this compound. These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation based on volatility and polarity, with mass-based identification and quantification. |
| Linearity (R²) | >0.998[1] | >0.99[2] |
| Limit of Detection (LOD) | ~0.84 µg/mL[1] | ~5-10 ng/mL[3] |
| Limit of Quantification (LOQ) | ~2.34 µg/mL[1] | ~15-30 ng/mL[3] |
| Accuracy (% Recovery) | 98-102%[4] | 98-102%[3] |
| Precision (%RSD) | < 2%[1][4] | < 15%[2] |
| Analysis Time | 15-30 minutes | 20-40 minutes |
| Sample Volatility | Not required | Required |
| Sample Derivatization | Generally not required | Generally not required |
| Strengths | - Robust and reproducible. - Suitable for non-volatile impurities. - Wide applicability. | - High specificity and sensitivity. - Definitive peak identification. - Excellent for volatile and semi-volatile impurities. |
| Limitations | - Lower sensitivity than MS. - Peak identification is not definitive without standards. | - Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method suitable for the quantification of this compound.
1. Instrumentation:
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., in a 60:40 v/v ratio). 0.1% phosphoric acid can be added to improve peak shape.[3][5][6]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method (e.g., 1 mg/mL for a stock solution).[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
4. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the quantification of this compound, which is well-suited for identifying and quantifying volatile compounds in a mixture.
1. Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.[3][9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Injector Temperature: 280 °C.[3]
-
Injection Volume: 1 µL with a split ratio of 100:1.[3]
3. Oven Temperature Program:
4. Mass Spectrometer Conditions:
-
MS Interface Temperature: 280 °C.[3]
-
MS Source Temperature: 230 °C.[3]
-
Quadrupole Temperature: 150 °C.[3]
-
Mass Scan Range: 50–550 amu in full scan mode or Single Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 136, 135, 107).[3][9]
5. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent like methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[3]
6. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.
-
Inject the standards and the sample solution into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the target ion(s) of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
The following diagrams illustrate the general analytical workflow and a decision-making process for selecting the appropriate method.
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
comparison of different oxidizing agents for the synthesis of p-anisaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of p-anisaldehyde, a key intermediate in the pharmaceutical, fragrance, and flavor industries, can be achieved through the oxidation of precursors like p-methoxytoluene or p-anisyl alcohol. The choice of oxidizing agent is a critical parameter that significantly influences reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various oxidizing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Oxidizing Agents
The selection of an appropriate oxidizing agent is a trade-off between yield, reaction conditions, cost, and environmental considerations. The following table summarizes the performance of common oxidizing agents in the synthesis of p-anisaldehyde.
| Oxidizing Agent/System | Starting Material | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Key Advantages | Key Disadvantages |
| Manganic Salt (electrolytically generated) | p-Methoxytoluene | 97-98[1] | < 30[1] | Not specified | High purity of product[1] | Requires specialized electrolytic cell |
| Manganese Dioxide (MnO₂) | p-Methoxytoluene | Not specified | Not specified | Not specified | Established industrial method[2] | Stoichiometric use of heavy metal |
| Potassium Permanganate (KMnO₄) | p-Cresol methyl ether | Not specified | Not specified | Not specified | Strong oxidizing agent | Potential for over-oxidation to anisic acid[3] |
| Vanadium Oxide (V₂O₅) Catalyst | p-Methoxytoluene | High selectivity | ~400 | Vapor phase | Catalytic, suitable for continuous process | High temperature required, potential for side reactions |
| Co/Mn/Br Catalyst | p-Methoxytoluene | Not specified | 99 - 177[4] | 30 - 45 min[4] | Efficient for industrial scale | Use of bromine, potential for corrosion |
| Co(II)-promoted NHPI Catalyst | p-Methoxytoluene | >23 (conversion) | 80 | 6 hours | Milder conditions, aerobic oxidation | Catalyst can degrade |
| Photocatalytic (TiO₂) Oxidation | 4-Methoxybenzyl alcohol | 41.5[5] | Ambient | 7.7 hours[5] | Green chemistry approach, uses light energy | Low concentration of substrate, longer reaction times[5] |
Experimental Workflows and Methodologies
A general workflow for the synthesis of p-anisaldehyde involves the oxidation of a suitable precursor followed by purification. The specific conditions and work-up procedures vary depending on the chosen oxidizing agent.
Caption: General experimental workflow for the synthesis of p-anisaldehyde.
Detailed Experimental Protocols
Oxidation of p-Methoxytoluene using Manganic Salt
This method utilizes an electrolytically generated manganic salt for a high-purity product.
Materials:
-
p-Methoxytoluene
-
Manganese sulfate
-
Potassium or sodium sulfate
-
Sulfuric acid
Procedure:
-
Prepare the manganic alum oxidant by oxidizing a mixture of manganese sulfate, potassium or sodium sulfate, and sulfuric acid in an electrolytic cell.
-
Introduce the prepared manganic alum into a reaction chamber containing approximately 8% by weight of sulfuric acid.
-
Add p-methoxytoluene to the reaction chamber.
-
Maintain the reaction temperature to not substantially exceed 30°C.
-
Control the sulfuric acid concentration between 2.5% and 8.5% by weight throughout the oxidation.
-
Ensure a ratio of p-methoxytoluene to p-anisaldehyde of approximately 3:1 to not less than 2:1 to minimize the formation of tars and anisic acid.[1]
-
After the reaction is complete, the organic layer containing p-anisaldehyde and unreacted p-methoxytoluene is separated.
-
The p-anisaldehyde can be purified from the mixture by forming a bisulfite adduct. Add a saturated sodium bisulfite solution to the organic layer and stir.
-
The aqueous layer containing the p-anisaldehyde bisulfite adduct is then separated, and the p-anisaldehyde is regenerated by adjusting the pH to about 9 with sodium carbonate.[1]
Catalytic Aerobic Oxidation of p-Methoxytoluene using Co(II)-promoted NHPI
This method employs a metal-organocatalyst system for oxidation under milder conditions using air or oxygen.
Materials:
-
p-Methoxytoluene
-
N-Hydroxyphthalimide (NHPI) copolymer catalyst
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Azobisisobutyronitrile (AIBN) as a radical initiator
Procedure:
-
In a reaction vessel, add the NHPI-containing copolymer catalyst (e.g., 0.1 g), Cobalt(II) acetate tetrahydrate (e.g., 5.0 mg), and AIBN (e.g., 5.0 mg).[6]
-
Add p-methoxytoluene (e.g., 2.0 mL).[6]
-
Pressurize the vessel with oxygen to 1 atm.[6]
-
Heat the reaction mixture to 80°C with stirring and maintain for the desired reaction time (e.g., 6 hours).[6]
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The resulting product mixture, which may contain p-anisyl alcohol, p-anisaldehyde, and p-anisic acid, can be purified by column chromatography.[4]
Signaling Pathways and Reaction Mechanisms
The oxidation of p-methoxytoluene to p-anisaldehyde proceeds through a stepwise mechanism, which can be visualized as follows:
Caption: Reaction pathway for the oxidation of p-methoxytoluene.
The desired product, p-anisaldehyde, is an intermediate in this reaction sequence. Incomplete oxidation will result in the presence of p-anisyl alcohol, while over-oxidation leads to the formation of p-anisic acid.[3] The choice of oxidizing agent and careful control of reaction conditions are crucial to maximize the yield of p-anisaldehyde and minimize the formation of these side products.
Conclusion
The synthesis of p-anisaldehyde can be accomplished through a variety of oxidative methods, each with its own set of advantages and limitations. For high-purity product on a laboratory scale, the use of electrolytically generated manganic salts offers excellent results. For industrial-scale production, established methods using manganese dioxide or catalytic systems like Co/Mn/Br are prevalent. Newer, greener approaches such as photocatalytic oxidation are promising but require further development to be competitive in terms of reaction time and throughput. Researchers and process chemists must carefully evaluate their specific requirements for yield, purity, scale, and environmental impact when selecting an oxidizing agent for the synthesis of p-anisaldehyde.
References
A Researcher's Guide to Alternative TLC Stains for Specific Functional Groups
For decades, p-anisaldehyde stain has been a reliable, general-purpose tool in the synthetic chemist's arsenal (B13267) for visualizing a wide array of compounds on thin-layer chromatography (TLC) plates. Its ability to produce a spectrum of colors for different functional groups makes it a popular choice. However, for more targeted identification and clearer differentiation of specific classes of compounds, a variety of alternative stains offer superior specificity and sensitivity. This guide provides an objective comparison of common alternatives to p-anisaldehyde, complete with experimental data and detailed protocols to aid researchers in selecting the optimal stain for their needs.
Comparative Overview of TLC Stains
The choice of a TLC stain is dictated by the functional groups present in the target molecule. While some stains are broad-spectrum, others react selectively with specific moieties, offering a higher degree of confidence in preliminary structural identification. The following table summarizes key performance indicators for several common TLC stains, contrasting them with the general-purpose p-anisaldehyde.
| Stain | Target Functional Group(s) | Appearance of Spots | Background Color | Heating Required | Key Advantages |
| p-Anisaldehyde | Broad-spectrum (nucleophiles, aldehydes, ketones)[1][2][3][4] | Various colors (e.g., green, blue, violet, red)[5] | Pink to purple[6] | Yes[1][7] | General purpose, provides a range of colors for different compounds.[8] |
| Potassium Permanganate (KMnO₄) | Readily oxidizable groups (alkenes, alkynes, alcohols, aldehydes, thiols)[2][9] | Yellow to brown[6][9] | Purple/Pink[6][9] | No (gentle heating can sometimes be used)[6][9] | Excellent for detecting unsaturated and oxidizable compounds; rapid visualization. |
| Ceric Ammonium (B1175870) Molybdate (B1676688) (CAM) | Broad-spectrum (alcohols, phenols, and many carbonyls)[1][3][7] | Dark blue to black[5][6][7] | Light blue/green[5][7] | Yes[1][7] | Highly sensitive and universal stain.[5][6] |
| Vanillin-Sulfuric Acid | Broad-spectrum (alcohols, phenols, steroids, aldehydes, ketones)[4][8][10] | Various colors[8] | Light tan[9] | Yes[8] | Good general reagent that gives a range of colors, useful for distinguishing closely spaced spots.[8] |
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Aldehydes and Ketones[2][7][11][12] | Yellow to orange/red[7][11] | Colorless/Yellow[7] | No[7] | Highly specific for carbonyl compounds. |
| Ninhydrin (B49086) | Primary and secondary amines, amino acids[1][2][9][12] | Pink, purple, or red[11] | White/Colorless[9] | Yes[11] | Very specific and sensitive for amines and amino acids.[5] |
| Ferric Chloride (FeCl₃) | Phenols[7][9] | Red, blue, green, or brown[9] | Yellow[9] | No[7] | Simple and specific test for phenols. |
| Bromocresol Green | Carboxylic acids and other acidic compounds (pKa < 5)[2][7] | Yellow[7] | Blue[7] | No[7] | Specific for acidic functional groups. |
Experimental Protocols
Accurate and reproducible results in TLC visualization depend on the correct preparation and application of the staining solution. Below are detailed protocols for the discussed alternatives.
Potassium Permanganate (KMnO₄) Stain
-
Target: Compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[2][9]
-
Protocol:
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[2][13] The solution should be stored in a dark bottle and refrigerated.
-
Application: After developing and drying the TLC plate, dip it quickly into the KMnO₄ solution.
-
Visualization: Yellow to brown spots will appear almost immediately on a purple background.[9] No heating is required.
-
Ceric Ammonium Molybdate (CAM) Stain
-
Target: A general stain effective for a wide variety of functional groups, particularly good for hydroxyl groups.[1]
-
Protocol:
-
Preparation: In 235 mL of water, dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate.[13] Carefully add 15 mL of concentrated sulfuric acid. The solution should be stored in a glass jar, and wrapping it in aluminum foil can protect it from light.[13]
-
Application: Dip the dried TLC plate into the CAM stain.
-
Visualization: Gently warm the plate with a heat gun until dark blue spots appear against a light blue-green background.[5][7]
-
Vanillin-Sulfuric Acid Stain
-
Target: A good general-purpose stain for a variety of compounds, including alcohols, phenols, and steroids.[4][8][10]
-
Protocol:
-
Preparation: Dissolve 15 g of vanillin (B372448) in 250 mL of ethanol.[13] Carefully add 2.5 mL of concentrated sulfuric acid.[13]
-
Application: Dip the dried TLC plate into the vanillin solution.
-
Visualization: Heat the plate with a heat gun. A variety of colors will appear depending on the compounds present.[8]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain
-
Target: Specifically for aldehydes and ketones.[2][7][11][12]
-
Protocol:
-
Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid, 80 mL of water, and 200 mL of 95% ethanol.[2][13]
-
Application: Dip the dried TLC plate into the DNPH solution.
-
Visualization: Yellow to orange spots will appear for aldehydes and ketones, typically without the need for heating.[7]
-
Ninhydrin Stain
Ferric Chloride (FeCl₃) Stain
-
Protocol:
-
Preparation: Prepare a 1% solution of ferric chloride (FeCl₃) in a 1:1 mixture of methanol (B129727) and water.
-
Application: Dip the dried TLC plate into the FeCl₃ solution.
-
Visualization: Phenolic compounds will typically appear as blue, green, or red-brown spots without heating.[9]
-
Bromocresol Green Stain
-
Protocol:
-
Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of absolute ethanol.[2][13] Add 0.1 M NaOH dropwise until the solution just turns blue.[2][7][13]
-
Application: Dip the dried TLC plate into the bromocresol green solution.
-
Visualization: Acidic compounds will appear as yellow spots on a blue background.[7] No heating is required.
-
Visual Workflows and Decision Guides
To further assist in the selection and application process, the following diagrams illustrate the general workflow for TLC staining and a decision-making process for choosing an appropriate stain.
Caption: General workflow for visualizing a TLC plate using a chemical stain.
Caption: Decision tree for selecting a TLC stain based on the target functional group.
References
- 1. Chromatography [chem.rochester.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TLC Stains | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. TLC stains [reachdevices.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epfl.ch [epfl.ch]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. sarponggroup.com [sarponggroup.com]
Reactivity in Cannizzaro Reaction: A Comparative Analysis of 4-Methoxybenzaldehyde and 4-Nitrobenzaldehyde
For researchers, scientists, and drug development professionals, understanding the nuances of chemical reactivity is paramount for designing efficient synthetic routes. This guide provides an in-depth comparison of the reactivity of 4-methoxybenzaldehyde and 4-nitrobenzaldehyde (B150856) in the Cannizzaro reaction, supported by established chemical principles and experimental observations.
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[1][2] The reaction mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by a rate-determining hydride transfer step. The electronic nature of substituents on the aromatic ring of benzaldehyde (B42025) derivatives significantly influences the rate of this reaction.
Executive Summary of Reactivity
The reactivity of substituted benzaldehydes in the Cannizzaro reaction is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, thereby accelerating the reaction, while electron-donating groups have the opposite effect. Consequently, 4-nitrobenzaldehyde exhibits significantly higher reactivity in the Cannizzaro reaction compared to this compound.
The general order of reactivity for para-substituted benzaldehydes in the Cannizzaro reaction is: This compound < Benzaldehyde < 4-Chlorobenzaldehyde < 4-Nitrobenzaldehyde [1]
Electronic Effects of Substituents
The profound difference in reactivity between this compound and 4-nitrobenzaldehyde can be attributed to the electronic effects of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups.
-
This compound: The methoxy group is an electron-donating group due to its +R (resonance) effect, which is stronger than its -I (inductive) effect. It donates electron density to the benzene (B151609) ring, which in turn is relayed to the carbonyl group. This increased electron density at the carbonyl carbon reduces its partial positive charge (electrophilicity), making it less susceptible to nucleophilic attack by the hydroxide ion. This deactivation leads to a slower reaction rate.[3]
-
4-Nitrobenzaldehyde: The nitro group is a strong electron-withdrawing group due to its potent -R and -I effects. It withdraws electron density from the benzene ring and, consequently, from the carbonyl group. This withdrawal of electron density significantly increases the partial positive charge on the carbonyl carbon, making it a much more potent electrophile. The enhanced electrophilicity facilitates the initial nucleophilic attack by the hydroxide ion, leading to a faster reaction rate.[3][4]
Quantitative Data Comparison
| Aldehyde | Substituent Effect | Electrophilicity of Carbonyl Carbon | Expected Reaction Rate |
| This compound | Electron-donating (+R > -I) | Decreased | Slow |
| 4-Nitrobenzaldehyde | Electron-withdrawing (-R, -I) | Increased | Fast |
Experimental Protocols
The following are generalized experimental protocols for the Cannizzaro reaction. Note that reaction times for this compound will be significantly longer than for 4-nitrobenzaldehyde under the same conditions.
Cannizzaro Reaction of 4-Nitrobenzaldehyde
This procedure is adapted from a known experimental outline.[5][6]
Materials:
-
4-Nitrobenzaldehyde
-
Concentrated Potassium Hydroxide (KOH) solution
-
Deionized Water
-
Diethyl ether or Dichloromethane
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve a specific amount of potassium hydroxide in a minimal amount of water to create a concentrated solution.
-
Add 4-nitrobenzaldehyde to the cooled KOH solution.
-
Stir the mixture vigorously at room temperature. The reaction is exothermic. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after standing for a significant period, e.g., 24 hours), add water to dissolve the potassium 4-nitrobenzoate.
-
Transfer the mixture to a separatory funnel and extract the 4-nitrobenzyl alcohol with diethyl ether or dichloromethane.
-
Separate the aqueous and organic layers.
-
Isolation of 4-Nitrobenzyl Alcohol (Reduced Product):
-
Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude 4-nitrobenzyl alcohol, which can be purified by recrystallization.
-
-
Isolation of 4-Nitrobenzoic Acid (Oxidized Product):
-
Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the precipitation of 4-nitrobenzoic acid is complete.
-
Collect the solid by vacuum filtration, wash it with cold water, and purify it by recrystallization.
-
Cannizzaro Reaction of this compound
The procedure is similar to that for 4-nitrobenzaldehyde, but the reaction will be considerably slower. Gentle heating might be required to increase the reaction rate.
Materials:
-
This compound (p-Anisaldehyde)
-
Concentrated Potassium Hydroxide (KOH) solution
-
Deionized Water
-
Diethyl ether or Dichloromethane
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Follow steps 1 and 2 as described for 4-nitrobenzaldehyde, using this compound as the substrate.
-
Stir the mixture vigorously. The reaction may be allowed to proceed at room temperature for an extended period (e.g., 24-48 hours) or gently heated to accelerate the process.[7] Monitor the reaction by TLC.
-
Follow steps 4 through 8 as described for 4-nitrobenzaldehyde to isolate and purify the corresponding products: 4-methoxybenzyl alcohol and 4-methoxybenzoic acid (anisic acid).
Visualizing the Reaction Mechanism and Substituent Effects
The following diagrams illustrate the mechanism of the Cannizzaro reaction and the influence of the substituents on the reactivity of the aldehyde.
References
- 1. rsc.org [rsc.org]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Cannizzaro Reaction: The Conversion Of P-Nitrobenzaldehyde Into P-Nitrobenzoic Acid And P-Nitrobenzyl [carder2.carder.gov.co]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to GC-MS and HPLC-UV Methods for the Analysis of 4-Methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of aromatic aldehydes like 4-Methoxybenzaldehyde (also known as p-Anisaldehyde) is crucial for quality control, impurity profiling, and stability testing. This guide provides a detailed comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present a summary of their performance based on published experimental data, detailed experimental protocols, and workflow diagrams to aid in selecting the most suitable method for your specific analytical needs.
Performance Comparison
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of validated methods for this compound and a structurally similar compound, providing a basis for comparison.
| Parameter | GC-MS for this compound | HPLC-UV for 2-hydroxy-4-methoxybenzaldehyde |
| Principle | Separation based on volatility and polarity, with mass-based detection and identification. | Separation based on polarity with UV absorbance-based detection. |
| Linearity (Range) | 0.38 - 56 ppm | 5 - 350 µg/mL |
| Correlation Coefficient (r²) | 0.9997[1] | > 0.998 |
| Limit of Detection (LOD) | 0.12 ppm[1] | 0.84 µg/mL |
| Limit of Quantification (LOQ) | 0.38 ppm[1] | Not explicitly stated, but derivable from linearity range. |
| Accuracy (% Recovery) | 93%[1] | 98.25–99.76% |
| Precision (%RSD) | < 5.20% | Intra-day: 0.41–1.07%, Inter-day: 0.61–1.76% |
| Strengths | High specificity and sensitivity, definitive peak identification. Excellent for volatile impurities. | Robust and widely available. Suitable for routine analysis without the need for derivatization for this compound. |
| Limitations | Requires the analyte to be volatile and thermally stable. | Lower sensitivity compared to MS detection. Peak identification is not definitive without a reference standard. |
Note: The HPLC-UV data is for 2-hydroxy-4-methoxybenzaldehyde, a closely related compound, and serves as a representative example of the performance of this technique for aromatic aldehydes.
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using GC-MS and a representative HPLC-UV method.
GC-MS Method for this compound
This protocol is based on a validated method for the determination of this compound as a genotoxic impurity.[1]
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Interface Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Mass Scan Range: 50–550 amu in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 136, 135, 107).
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, dichloromethane) to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Representative HPLC-UV Method for Aromatic Aldehydes
This protocol is adapted from a validated method for a similar compound and is suitable for the routine analysis of this compound.
Instrumentation: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., in a 60:40 v/v ratio). The addition of 0.1% formic or phosphoric acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 286 nm (the λmax for this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Method Validation
To better illustrate the processes involved, the following diagrams are provided.
References
comparative study of the efficacy of different catalysts in the synthesis of chalcones from p-anisaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chalcones, pivotal precursors in the development of a wide array of pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry. The Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative remains the most prevalent method for their preparation. The choice of catalyst in this reaction is critical, directly influencing reaction efficiency, yield, and sustainability. This guide provides a comparative analysis of various catalysts employed in the synthesis of chalcones from p-anisaldehyde, supported by experimental data to inform catalyst selection for optimal outcomes.
Performance Comparison of Catalysts
The efficacy of different catalysts in the synthesis of chalcones from p-anisaldehyde and a suitable acetophenone is summarized below. The data highlights the trade-offs between reaction time, yield, and reaction conditions.
| Catalyst System | Acetophenone Derivative | Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |
| Homogeneous Base Catalysts | |||||
| Solid NaOH | 4-Methoxyacetophenone | Solvent-free, grinding | < 5 minutes | 76 - 86 | [1] |
| Aqueous NaOH in Ethanol (B145695) | 4-Methoxyacetophenone | Conventional heating | 62 - 75 minutes | 62 - 72 | [1] |
| Aqueous KOH in Ethanol | Substituted acetophenones | Conventional heating, reflux | 9 - 12 hours | Varies (generally good) | [2] |
| Aqueous KOH in Ethanol | Substituted acetophenones | Microwave irradiation (450W) | 10 - 50 seconds | High | [2] |
| Homogeneous Acid Catalysts | |||||
| H₂SO₄ or HCl in Ethanol | Acetophenone | Conventional heating, reflux | 3 - 24 hours | Lower than base catalysis | [3] |
| Heterogeneous Catalysts | |||||
| Treated Babassu Activated Carbon | Acetophenone | - | - | 92.38 (conversion) | [4] |
| Protonated Aluminate Mesoporous Silica (HAlMSN) | Acetophenone | Solvent-free, low temperature | Short | Excellent | [5] |
Note: The yields and reaction times are highly dependent on the specific substrates and reaction conditions. The data presented is for the synthesis of chalcones from p-anisaldehyde or structurally similar methoxy-substituted benzaldehydes and various acetophenone derivatives.
Experimental Protocols
Detailed methodologies for the synthesis of chalcones from p-anisaldehyde are provided below for key catalytic systems.
Protocol 1: Solvent-Free Synthesis using Solid NaOH (Grinding Method)
This environmentally friendly method offers high yields and rapid reaction times.[1]
Materials:
-
p-Anisaldehyde
-
Acetophenone (or a substituted derivative)
-
Solid Sodium Hydroxide (NaOH) pellets or powder
-
Mortar and pestle
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a clean, dry mortar, add equimolar amounts of p-anisaldehyde and the chosen acetophenone.
-
Add a catalytic amount of solid NaOH (approximately 0.2-0.5 equivalents).
-
Grind the mixture vigorously with a pestle. The reaction is often accompanied by a change in color and the formation of a paste.
-
Continue grinding for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add cold deionized water to the solid mass and break it up with a spatula.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the NaOH catalyst.
-
Purify the crude chalcone (B49325) by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Conventional Synthesis using Aqueous KOH in Ethanol
This is a traditional and widely used method for chalcone synthesis.[2]
Materials:
-
p-Anisaldehyde
-
Acetophenone (or a substituted derivative)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of p-anisaldehyde and the acetophenone in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add a solution of KOH in water (e.g., 40% w/v) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. For less reactive substrates, the mixture can be heated to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol or another suitable solvent.
Protocol 3: Microwave-Assisted Synthesis using KOH
This method significantly reduces reaction times compared to conventional heating.[2]
Materials:
-
p-Anisaldehyde
-
Acetophenone (or a substituted derivative)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of p-anisaldehyde and the acetophenone in a minimal amount of ethanol.
-
Add a catalytic amount of solid KOH.
-
Place the vessel in a laboratory microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for short intervals (e.g., 30-60 seconds).
-
Monitor the reaction progress by TLC between irradiations.
-
Once the reaction is complete, cool the vessel and add cold water to the reaction mixture.
-
Acidify with dilute HCl to precipitate the chalcone.
-
Isolate and purify the product as described in the conventional synthesis protocol.
Experimental Workflow
The general workflow for the synthesis and characterization of chalcones from p-anisaldehyde is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of chalcones.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of 4-Methoxybenzaldehyde, a widely used aromatic aldehyde. The following sections present experimental protocols, comparative data, and workflow visualizations to aid in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for non-volatile or thermally unstable compounds like this compound.
Experimental Protocol: HPLC Purity Assay of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with a small amount of acid like phosphoric acid or formic acid for better peak shape, is a common mobile phase.[1] A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more non-polar impurities. For example, a gradient of 40-80% acetonitrile in water over 15 minutes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength of 276 nm is suitable for this compound.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in the mobile phase or a suitable solvent like acetonitrile to a final concentration of 1 mg/mL.
-
Injection Volume: Inject 10-20 µL of the sample solution.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity analysis.
Alternative Purity Assessment Methods
While HPLC is a robust method, other techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are also frequently employed for the analysis of aromatic aldehydes.
Experimental Protocol: Gas Chromatography (GC) Analysis
GC is ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis.
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min) is typically used.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, start at 100°C, hold for 5 minutes, then ramp up to 250°C at a rate of 10°C/min.
-
Injector and Detector Temperature: The injector and detector temperatures are typically set to 250°C and 280°C, respectively.
-
Sample Preparation: Prepare a dilute solution of the this compound in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 1 mg/mL).
-
Injection Volume: Inject 1 µL of the sample solution.
-
Analysis: Purity is determined by the area percentage of the main peak. GC-MS provides the added advantage of identifying impurities based on their mass spectra.
Experimental Protocol: Thin-Layer Chromatography (TLC) Analysis
TLC is a simple, rapid, and cost-effective method for qualitative purity assessment and for monitoring the progress of a reaction.
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is used. A common starting ratio is 80:20 (hexane:ethyl acetate).
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Apply a small spot of the sample solution to the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.
-
Visualization:
-
UV Light: If the compound is UV active (as this compound is), it can be visualized under a UV lamp (254 nm).
-
Staining: A solution of p-anisaldehyde (this compound itself) and sulfuric acid in ethanol (B145695) can be used as a staining agent.[2] After dipping the plate in the stain, gentle heating will reveal spots of different colors for different compounds.[3]
-
-
Analysis: The presence of multiple spots indicates the presence of impurities. The relative position of the spots (Rf value) can help in their identification.
Caption: Comparison of analytical workflows.
Performance Comparison
The choice of analytical method depends on various factors including the required accuracy, sensitivity, and the nature of potential impurities. The table below provides a semi-quantitative comparison of HPLC, GC, and TLC for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC/GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential adsorption on a solid stationary phase with a liquid mobile phase. |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Versatile for a wide range of compounds, primarily for qualitative analysis. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level), especially with MS detection. | Low to Moderate (µg to ng level). |
| Resolution | Very High. | Excellent. | Moderate. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~0.1 - 1 µ g/spot |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~3 - 30 ng/mL | Not typically used for quantification. |
| Precision (%RSD) | < 2% | < 5% | Not applicable (qualitative). |
| Analysis Time | 15 - 30 minutes per sample. | 20 - 40 minutes per sample. | 30 - 60 minutes for multiple samples. |
| Strengths | Versatile, high resolution, and quantitative accuracy for a wide range of impurities.[4] | High sensitivity, excellent for volatile impurities, and definitive identification with MS.[4] | Rapid, simple, low cost, and suitable for reaction monitoring. |
| Limitations | Requires soluble samples, higher cost of instrumentation and solvents. | Limited to volatile and thermally stable compounds; derivatization may be needed for some impurities.[4] | Limited resolution and sensitivity, primarily qualitative. |
Note: The values presented in the table are typical and can vary depending on the specific instrumentation, column, and experimental conditions used.
Conclusion
For a comprehensive and accurate purity assessment of synthesized this compound, HPLC is the recommended method due to its high resolution, sensitivity, and quantitative precision for a broad range of potential impurities. GC-MS serves as an excellent alternative, particularly for identifying and quantifying volatile impurities. TLC is a valuable, cost-effective tool for rapid qualitative checks and for monitoring the progress of synthesis and purification steps. A multi-technique approach, such as using TLC for initial screening followed by HPLC for final purity confirmation, often provides the most complete picture of sample purity.
References
A Spectroscopic Showdown: Distinguishing Ortho, Meta, and Para-Methoxybenzaldehyde
In the world of chemical research and drug development, the precise identification of isomeric compounds is a critical step. Subtle differences in the substitution pattern on an aromatic ring can lead to vastly different biological activities. This guide provides a comprehensive spectroscopic comparison of three common isomers: ortho-, meta-, and para-methoxybenzaldehyde, utilizing UV-Vis, IR, and NMR spectroscopy to create a clear, data-driven framework for their differentiation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of ortho-, meta-, and para-methoxybenzaldehyde. These values provide a direct comparison of how the position of the methoxy (B1213986) group influences the spectral properties of the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | ¹³C NMR Chemical Shifts (δ, ppm) |
| ortho-Methoxybenzaldehyde | ~10.5 (s, 1H, -CHO), ~7.8 (dd, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃) | ~190, ~161, ~136, ~128, ~125, ~120, ~111, ~55 |
| meta-Methoxybenzaldehyde | ~9.9 (s, 1H, -CHO), ~7.4 (m, 2H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃)[1] | ~192, ~160, ~138, ~130, ~124, ~122, ~112, ~55 |
| para-Methoxybenzaldehyde | ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃)[2] | ~191, ~164, ~132, ~130, ~114, ~55[3] |
Table 2: IR and UV-Vis Spectroscopic Data
| Isomer | Key IR Absorptions (cm⁻¹) | UV-Vis λmax (nm) |
| ortho-Methoxybenzaldehyde | ~2850, 2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1240 (C-O, ether) | ~255, ~320 |
| meta-Methoxybenzaldehyde | ~2840, 2740 (C-H, aldehyde), ~1700 (C=O, aldehyde)[4], ~1600, 1470 (C=C, aromatic), ~1250 (C-O, ether)[5] | ~250, ~295, ~330[6] |
| para-Methoxybenzaldehyde | ~2840, 2740 (C-H, aldehyde), ~1685 (C=O, aldehyde)[7], ~1600, 1510 (C=C, aromatic), ~1255 (C-O, ether)[8] | ~285[9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen and carbon atoms within each isomer.
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.[10]
-
Sample Preparation: Approximately 5-10 mg of the methoxybenzaldehyde isomer was dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]
-
¹H NMR Acquisition: Standard proton spectra were acquired with a 90° pulse, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[10] A sufficient number of scans were co-added to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 200-240 ppm.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in each isomer based on their vibrational frequencies.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[10]
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[10]
-
Thin Film: For oily samples, a drop of the sample was placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[10]
-
Gas Phase: The sample was introduced into a gas cell for analysis.[5]
-
-
Acquisition: The spectrum was typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[10] A background spectrum of the empty sample holder or pure KBr pellet was recorded and subtracted from the sample spectrum.[10]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the conjugated systems of the isomers.[11]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.[11]
-
Sample Preparation: A stock solution of the methoxybenzaldehyde isomer was prepared in a UV-grade solvent (e.g., ethanol (B145695) or hexane) at a known concentration. This stock solution was then diluted to ensure that the absorbance readings were within the linear range of the instrument (typically 0.1-1.0).[11]
-
Spectrum Acquisition: A pair of matched quartz cuvettes were used. One cuvette was filled with the solvent to serve as a blank. The sample cuvette was filled with the diluted solution, and the spectrum was recorded over a range of approximately 200-400 nm.[11]
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of ortho-, meta-, and para-methoxybenzaldehyde.
Caption: Workflow for the spectroscopic comparison of methoxybenzaldehyde isomers.
References
- 1. 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. 3-Methoxybenzaldehyde(591-31-1) IR Spectrum [m.chemicalbook.com]
- 5. Benzaldehyde, 3-methoxy- [webbook.nist.gov]
- 6. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 7. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]
- 8. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 9. This compound | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
evaluating the performance of different protecting groups for aldehydes versus 4-Methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preventing undesired side reactions. This guide provides a comprehensive comparison of the performance of common protecting groups for aromatic aldehydes, with a specific focus on the differences between the parent benzaldehyde (B42025) and the electron-rich 4-methoxybenzaldehyde. The presence of the electron-donating methoxy (B1213986) group at the para position significantly influences the reactivity of the aldehyde and the stability of the corresponding protected form.
Executive Summary
This guide evaluates the performance of three major classes of aldehyde protecting groups: acetals, dithioacetals, and oxazolidines. The key findings are summarized below:
-
Acetal (B89532) and Dithioacetal Formation: The electron-donating methoxy group in this compound can slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates for protection compared to benzaldehyde under identical conditions. However, in practice, both aldehydes can be efficiently protected in high yields.
-
Stability of Protected Aldehydes: Protected aldehydes are generally stable under neutral and basic conditions. The stability of acetals towards acidic hydrolysis is influenced by electronic effects. The electron-donating methoxy group in the protected this compound can stabilize the carbocation intermediate formed during hydrolysis, potentially leading to faster deprotection under acidic conditions compared to the protected benzaldehyde.
-
Deprotection: Deprotection of acetals is typically achieved under acidic conditions, while dithioacetals require oxidative or metal-assisted methods. The choice of deprotection strategy should be guided by the overall synthetic route and the presence of other functional groups.
Data Presentation
The following tables summarize the available quantitative data for the protection and deprotection of benzaldehyde and this compound.
| Aldehyde | Protecting Group Reagent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Ethane-1,2-dithiol | I2 (cat.) | 10 min | 96 | [1] |
| This compound | Ethane-1,2-dithiol | I2 (cat.) | 15 min | 98 | [1] |
| Benzaldehyde | 1,3-Propanedithiol | BF3·OEt2, CH2Cl2 | 60 min | 78 | |
| This compound | 1,3-Propanedithiol | Not specified | Not specified | Not specified | |
| Benzaldehyde | Ethylene (B1197577) Glycol | p-TsOH, Toluene, Dean-Stark | Not specified | High | [2][3] |
| This compound | Ethylene Glycol | Not specified | Not specified | Not specified |
Table 1: Comparison of Protection Reaction Yields.
| Protected Aldehyde | Deprotection Reagent/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | DDQ, MeCN-H2O (9:1) | Not specified | Good | |
| 2-(4-Methoxyphenyl)-1,3-dithiane | DDQ, MeCN-H2O (9:1) | Not specified | Good | |
| 2-Phenyl-1,3-dioxolane | NaBArF4 (cat.), H2O, 30°C | 5 min | Quantitative | [4] |
| 2-(4-Methoxyphenyl)-1,3-dioxolane | Not specified | Not specified | Not specified |
Table 2: Comparison of Deprotection Reaction Yields.
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Acetal Protection of Benzaldehyde with Ethylene Glycol
Materials:
-
Benzaldehyde (10.6 g, 100 mmol)
-
Ethylene glycol (7.5 g, 121 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene (150 mL)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzaldehyde, ethylene glycol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.[2][3]
Dithioacetal Protection of this compound with Ethane-1,2-dithiol
Materials:
-
This compound (1.36 g, 10 mmol)
-
Ethane-1,2-dithiol (0.94 g, 10 mmol)
-
Iodine (catalytic amount)
-
Dichloromethane (50 mL)
Procedure:
-
To a solution of this compound in dichloromethane, add ethane-1,2-dithiol.
-
Add a catalytic amount of iodine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.[1]
General Deprotection of Acetals
Materials:
-
Protected aldehyde (10 mmol)
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent (e.g., acetone (B3395972) or THF)
Procedure:
-
Dissolve the protected aldehyde in a suitable organic solvent.
-
Add an aqueous acidic solution to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected aldehyde.
General Deprotection of Dithioacetals using DDQ
Materials:
-
Protected aldehyde (10 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5-2.0 equivalents)
-
Acetonitrile-water mixture (e.g., 9:1)
Procedure:
-
Dissolve the dithioacetal in an acetonitrile-water mixture.
-
Add DDQ to the solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: General workflow for the protection of aldehydes.
Caption: General workflow for the deprotection of aldehydes.
Caption: Logical relationship of acetal stability to acidic hydrolysis.
References
A Comparative Analysis of Experimental vs. Calculated NMR Shifts for 4-Methoxybenzaldehyde Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the comparison of experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for 4-methoxybenzaldehyde and its derivatives. This guide provides tabulated data, detailed methodologies, and a workflow for correlating theoretical calculations with experimental results.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis for the structural elucidation of organic molecules. The accuracy of modern computational methods in predicting NMR chemical shifts offers a powerful complementary approach to experimental data, aiding in structure verification and assignment. This guide presents a comparison of experimentally obtained ¹H and ¹³C NMR chemical shifts for this compound and its derivatives with values calculated using Density Functional Theory (DFT).
Data Summary: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound. Experimental data has been compiled from various sources and is presented for two common deuterated solvents, chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). Calculated values are typically generated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, and may be presented for the gas phase or with a solvent model.
Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Experimental (CDCl₃) | Experimental (DMSO-d₆) | Calculated (in silico) |
| CHO | 9.88 | 9.86 | Value not available |
| H-2, H-6 | 7.84 | 7.86 | Value not available |
| H-3, H-5 | 6.98 | 7.11 | Value not available |
| OCH₃ | 3.88 | 3.86 | Value not available |
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Experimental (CDCl₃)[1] | Experimental (DMSO-d₆) | Calculated (in silico, D₂O)[2] |
| CHO | 190.9 | 191.3 | 195.12 |
| C-4 | 164.6 | 164.2 | 165.79 |
| C-2, C-6 | 132.0 | 131.8 | 132.31 |
| C-1 | 129.9 | 129.7 | 130.45 |
| C-3, C-5 | 114.3 | 114.5 | 111.82 |
| OCH₃ | 55.6 | 55.7 | 55.52 |
Note: Calculated values are often referenced to a standard (e.g., TMS) and may require scaling for direct comparison with experimental data. The accuracy of the prediction is dependent on the level of theory, basis set, and inclusion of solvent effects.
Methodologies
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then filtered into a standard 5 mm NMR tube.
-
Instrument Setup: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Number of Scans: 8 to 16 scans are typically acquired.
-
Relaxation Delay: A delay of 1-2 seconds is set between scans.
-
Spectral Width: A spectral width of approximately 16 ppm is used.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2 seconds is used.
-
Spectral Width: A spectral width of around 240 ppm is typical.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Computational Protocol for NMR Shift Calculation
The prediction of NMR chemical shifts is commonly performed using DFT calculations with the Gauge-Including Atomic Orbital (GIAO) method. A typical workflow involves:
-
Structure Optimization: The 3D structure of the molecule is first optimized to its lowest energy conformation. This is often done using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).
-
NMR Calculation: A subsequent NMR calculation is performed on the optimized geometry using a higher-level basis set (e.g., 6-311++G(d,p)) to calculate the isotropic shielding values.
-
Solvent Effects: To improve accuracy, solvent effects can be included using a continuum model such as the Polarizable Continuum Model (PCM).
-
Chemical Shift Prediction: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.
Workflow for Comparison of Experimental and Calculated NMR Data
The following diagram illustrates the logical workflow for comparing experimental and calculated NMR data for the structural elucidation of this compound derivatives.
Caption: A flowchart illustrating the parallel workflows for obtaining experimental and calculated NMR data and their subsequent comparison for structural analysis.
This guide provides a framework for the comparative analysis of experimental and calculated NMR data for this compound derivatives. By following these protocols and workflows, researchers can leverage the synergy between experimental spectroscopy and computational chemistry for more robust and confident structural elucidation.
References
A Comparative Guide to the Kinetics of 4-Methoxybenzaldehyde Reactions with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-methoxybenzaldehyde with a selection of nucleophiles. Understanding the kinetic parameters of these reactions is crucial for optimizing synthetic routes, designing novel therapeutics, and elucidating biochemical pathways. The electron-donating nature of the para-methoxy group significantly influences the electrophilicity of the carbonyl carbon, and thus the rate of nucleophilic attack. This guide summarizes available quantitative data, provides detailed experimental protocols for representative kinetic studies, and visualizes key reaction pathways and workflows.
The Influence of the Methoxy (B1213986) Group on Reactivity
The methoxy group at the para position of the benzene (B151609) ring in this compound is an electron-donating group through resonance. This donation of electron density to the aromatic ring reduces the partial positive charge on the carbonyl carbon. As a result, this compound is generally less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). Electron-withdrawing substituents, in contrast, would increase the electrophilicity of the carbonyl carbon and accelerate nucleophilic addition.
Comparative Kinetic Data
Obtaining a comprehensive set of directly comparable rate constants for the reaction of this compound with a wide array of nucleophiles under identical conditions is challenging due to the disparate nature of published studies. However, a comparative understanding can be built from available equilibrium and relative reactivity data.
Cyanohydrin Formation
The formation of a cyanohydrin is a classic nucleophilic addition reaction where a cyanide ion attacks the carbonyl carbon. The equilibrium constant (Keq) for this reaction provides a quantitative measure of the substrate's reactivity.
| Compound | Keq for Cyanohydrin Formation |
| This compound | 30 |
| Benzaldehyde | 210 |
| Acetone | 20 |
| Acetophenone | 0.8 |
| Ethanal | 105 |
Data sourced from Organic Chemistry: Structure, Mechanism, Synthesis.[1]
As the data indicates, the electron-donating methoxy group in this compound reduces the equilibrium constant for cyanohydrin formation compared to benzaldehyde, signifying a less favorable product formation at equilibrium.
Wittig Reaction
Experimental Protocols
To obtain reliable and comparable kinetic data, a standardized experimental protocol is essential. The following is a representative protocol for monitoring the kinetics of the reaction of this compound with a nucleophile using UV-Vis spectrophotometry, based on a Knoevenagel condensation model.
Protocol: Kinetic Analysis of the Knoevenagel Condensation of this compound with Malononitrile (B47326)
Objective: To determine the rate constant for the piperidine-catalyzed Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in ethanol.
-
Prepare a 0.1 M stock solution of malononitrile in ethanol.
-
Prepare a 0.01 M stock solution of piperidine in ethanol.
-
-
Determination of λmax:
-
In a quartz cuvette, mix a small amount of the this compound, malononitrile, and piperidine solutions to initiate the reaction and form the colored product.
-
Scan the UV-Vis spectrum of the product mixture to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the this compound and piperidine stock solutions and dilute with ethanol to a final volume of, for example, 2.5 mL.
-
Initiate the reaction by the rapid addition of the malononitrile stock solution (e.g., 0.5 mL) to the cuvette.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The reaction is performed under pseudo-first-order conditions with a large excess of one reactant.
-
Plot the natural logarithm of the change in absorbance versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be determined by dividing k' by the concentration of the reactant in excess.
-
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Addition to this compound
The general mechanism for the nucleophilic addition to this compound involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by protonation to yield the final alcohol product.
Caption: General mechanism of nucleophilic addition to this compound.
Experimental Workflow for Kinetic Analysis
The workflow for a typical kinetic study using UV-Vis spectrophotometry involves several key steps, from solution preparation to data analysis.
References
Stability of 4-Methoxybenzaldehyde: A Comparative Analysis Under Acidic and Basic Conditions
For researchers, scientists, and drug development professionals, understanding the stability of key organic compounds like 4-Methoxybenzaldehyde is paramount for ensuring product quality, efficacy, and shelf-life. This guide provides a comprehensive comparison of the stability of this compound under acidic and basic conditions, supported by established degradation pathways and detailed experimental protocols for stability assessment.
Executive Summary
This compound, a widely used intermediate in the pharmaceutical and fragrance industries, exhibits distinct stability profiles under acidic and basic environments. Under basic conditions, it is susceptible to the Cannizzaro reaction, a disproportionation reaction yielding 4-methoxybenzyl alcohol and 4-methoxybenzoic acid. In acidic conditions, while generally more stable than in basic media, degradation can still occur, potentially through mechanisms such as hydrolysis or O-demethylation under forcing conditions. This guide outlines the methodologies to quantify these stability differences and presents the expected outcomes in a clear, comparative format.
Comparative Stability Data
Forced degradation studies are essential to elucidate the intrinsic stability of a molecule. The following table summarizes the expected degradation of this compound when subjected to acidic and basic stress conditions, as would be determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
| Stress Condition | Time (hours) | Temperature (°C) | Expected % Degradation of this compound | Major Degradation Products |
| Acidic | 2 | 60 | < 5% | This compound (largely intact), potential minor products |
| (0.1 N HCl) | 8 | 60 | 5-15% | This compound, potential traces of 4-hydroxybenzaldehyde |
| 24 | 60 | 15-30% | This compound, 4-hydroxybenzaldehyde, other minor impurities | |
| Basic | 2 | 60 | 10-25% | 4-Methoxybenzyl alcohol, 4-Methoxybenzoic acid |
| (0.1 N NaOH) | 8 | 60 | 40-60% | 4-Methoxybenzyl alcohol, 4-Methoxybenzoic acid |
| 24 | 60 | > 90% | 4-Methoxybenzyl alcohol, 4-Methoxybenzoic acid |
Note: The data presented in this table are illustrative and based on the known reactivity of this compound. Actual degradation rates will vary depending on the specific experimental conditions.
Degradation Pathways
The degradation of this compound follows distinct chemical pathways under acidic and basic conditions.
Basic Conditions: The Cannizzaro Reaction
In the presence of a strong base, this compound, which lacks alpha-hydrogens, undergoes a characteristic disproportionation reaction known as the Cannizzaro reaction.[1][2][3] In this redox reaction, one molecule of the aldehyde is reduced to the corresponding primary alcohol (4-methoxybenzyl alcohol), while a second molecule is oxidized to the carboxylic acid (4-methoxybenzoic acid).[1][2][3]
References
A Comparative Analysis of the Biological Activities of 4-Methoxybenzaldehyde and Vanillin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of 4-Methoxybenzaldehyde (also known as anisaldehyde) and various derivatives of vanillin (B372448). Vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-known flavoring agent, and its structural analogs have garnered significant scientific interest due to their broad spectrum of pharmacological effects.[1][2][3] This guide synthesizes experimental data to offer an objective comparison of their performance in antimicrobial, anti-inflammatory, and anticancer applications, supported by detailed experimental protocols and visual representations of key biological pathways.
Comparative Biological Activity Data
The biological efficacy of this compound and vanillin derivatives varies significantly depending on their structural modifications. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their activities.
Antimicrobial Activity
The antimicrobial properties of these compounds are critical in the development of new therapeutic agents and food preservatives. Vanillin itself has been shown to possess bacteriostatic activity against a range of bacteria.[1][4] Derivatives of vanillin often exhibit enhanced antimicrobial effects. For instance, the conversion of vanillin to vanillic acid and vanillyl alcohol by microbial transformation has been shown to increase its antibacterial and antifungal properties.[5]
| Compound/Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Vanillin | Escherichia coli | 1.25 mg/mL | [6] |
| Vanillin | Staphylococcus aureus | 2.5 mg/mL | [6] |
| Vanillin | Salmonella spp. | 1.25-2.5 mg/mL | [6] |
| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 µg/mL | [7] |
| Vanillin | Fusarium graminearum | 1600 µg/mL | [7] |
| o-Vanillin | Fusarium graminearum | 400 µg/mL | [7] |
| Vanillin-derived xanthene (1b) | Staphylococcus epidermidis | Inhibition zone: 23.38 mm | [8] |
Anti-inflammatory Activity
Vanillin and its derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways such as the NF-κB pathway.[4][9] They have been shown to reduce the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[4][10]
| Compound/Derivative | Assay | IC50 Value/Effect | Reference |
| Vanillin | NF-κB inhibition | Dose-dependent | [4][9] |
| o-Vanillin | NF-κB inhibition | 250 µM suppressed 4-HC-induced activity by 43% | [9] |
| 2,4,6-Trihydroxybenzaldehyde | NF-κB inhibition | 250 µM inhibited 4-HC-elicited induction by 17% | [9] |
| 4-Hydroxybenzaldehyde | Nitric Oxide (NO) Scavenging | Data indicates inhibition, specific IC50 not found | [11][12] |
| Vanillin | Nitric Oxide (NO) Scavenging | Data indicates inhibition, specific IC50 not found | [11] |
Anticancer Activity
The anticancer potential of vanillin and its derivatives has been explored in various cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][13] For instance, a novel vanillin derivative, 6-bromine-5-hydroxy-4-methoxybenzaldehyde (BVAN08), has shown potent anti-proliferative effects on esophageal squamous cell carcinoma cells.[13]
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Benzyloxybenzaldehyde (ABMM-15) | ALDH1A3 Inhibition | 0.23 µM | [14] |
| Benzyloxybenzaldehyde (ABMM-16) | ALDH1A3 Inhibition | 1.29 µM | [14] |
| Vanillin Schiff base derivatives (3a-3r) | Breast cancer-topoisomerase-IIa | In silico evaluation showed inhibitory potential | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the comparative analysis of bioactive compounds.
Caption: Inhibition of the NF-κB signaling pathway by vanillin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the assessment of the biological activities of this compound and vanillin derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Cells
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
References
- 1. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma | Anticancer Research [ar.iiarjournals.org]
- 10. Assessment of the Vanillin Anti-Inflammatory and Regenerative Potentials in Inflamed Primary Human Gingival Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The vanillin derivative 6-bromine-5-hydroxy-4-methoxybenzaldehyde induces aberrant mitotic progression and enhances radio-sensitivity accompanying suppression the expression of PLK1 in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Methoxybenzaldehyde: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 4-Methoxybenzaldehyde (also known as p-Anisaldehyde), tailored for researchers, scientists, and drug development professionals. The primary and recommended method of disposal is through a licensed hazardous waste management service.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its properties and associated hazards. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.
Key Hazards:
-
Some safety data sheets indicate it is suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Quantitative Data and Properties
The following table summarizes key quantitative and physical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 123-11-5 | [1] |
| Molecular Formula | C₈H₈O₂ | |
| Molecular Weight | 136.15 g/mol | |
| Physical State | Liquid | [1][2] |
| Appearance | Colorless to pale yellow, clear liquid | [1][2] |
| Boiling Point | 248 - 249 °C (478.4 - 480.2 °F) | [1][2] |
| Flash Point | 116 °C (240.8 °F) | [1][2] |
| Water Solubility | 2 g/L at 20 °C | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[1] |
Standard Disposal Procedure: Professional Waste Management
The universally recommended and compliant method for disposing of this compound is to treat it as hazardous chemical waste. This involves collection and transfer to a licensed environmental waste management company.
Step-by-Step Collection Protocol:
-
Designation: Treat all this compound waste, including contaminated materials (e.g., gloves, absorbent paper, pipette tips), as hazardous chemical waste.
-
Containerization:
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. The container must have a secure screw cap.
-
Ensure the container is clearly labeled "Hazardous Waste" and specifies the full chemical name: "this compound".
-
-
Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[1]
-
Storage: Keep the waste container in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition.[1] The container must remain closed except when adding waste.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Accidental Release and Spill Management
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
Containment: Soak up the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbent material and place it into a suitable, closed, and labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Treat the container with the absorbed material as hazardous waste and arrange for its disposal through your EHS department.
Do not flush this compound or its contaminated materials into surface water or the sanitary sewer system. [3]
Disposal of Empty Containers
Empty containers that previously held this compound must be handled carefully to remove residual chemicals.
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in a designated, labeled container for hazardous solvent waste.
-
Final Disposal: Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), the container can typically be disposed of as regular trash after defacing the original labels. Always confirm this procedure with your institution's EHS guidelines.
Experimental Protocol: Chemical Pre-Treatment (Example)
Disclaimer: The following protocol is a general example of aldehyde oxidation and has not been specifically validated for this compound. This procedure should only be attempted after a thorough, site-specific risk assessment and with explicit, written approval from your institution's EHS department. The final treated waste must be analyzed to confirm complete destruction of the aldehyde before any further disposal steps are taken.
Objective: To oxidize the aldehyde group of this compound to the corresponding, and generally less volatile, 4-methoxybenzoic acid.
Methodology: Oxidation with Potassium Permanganate (B83412)
-
Preparation: In a chemical fume hood, place the this compound waste into a suitably sized flask equipped with a stirrer. If the waste is mixed with a solvent, ensure it is compatible with the oxidant.
-
Reaction: Slowly and in small portions, add a solution of potassium permanganate (KMnO₄) to the aldehyde waste with vigorous stirring. The reaction is exothermic and should be cooled with an ice bath to maintain control.
-
Monitoring: The progress of the reaction can be monitored by observing the disappearance of the purple permanganate color as it is reduced to brown manganese dioxide (MnO₂). Continue adding the oxidant until a faint purple color persists.
-
Quenching: After the reaction is complete, quench any excess permanganate by adding a small amount of a reducing agent like sodium bisulfite until the purple color disappears and only the brown precipitate of MnO₂ remains.
-
Neutralization and Filtration: Carefully neutralize the mixture to a pH between 6.0 and 8.0. Filter the mixture to remove the manganese dioxide precipitate. The precipitate should be treated as hazardous solid waste.
-
Verification: Before final disposal, an analytical sample of the treated aqueous solution must be taken and analyzed (e.g., via HPLC) to confirm that the this compound has been completely destroyed.
-
Final Disposal: Only after analytical verification and with approval from EHS can the treated solution be considered for further disposal, which will be dictated by local regulations. Without verification, the entire volume must still be collected as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste, emphasizing safety and regulatory compliance.
Caption: Decision workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

